1-(Difluoromethyl)-1H-indole
Description
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Properties
Molecular Formula |
C9H7F2N |
|---|---|
Molecular Weight |
167.15 g/mol |
IUPAC Name |
1-(difluoromethyl)indole |
InChI |
InChI=1S/C9H7F2N/c10-9(11)12-6-5-7-3-1-2-4-8(7)12/h1-6,9H |
InChI Key |
RIDXGVWXYKLHMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C(F)F |
Origin of Product |
United States |
Foundational & Exploratory
1-(Difluoromethyl)-1H-indole chemical properties and structure
Chemical Properties, Synthesis, and Medicinal Utility
Part 1: Executive Summary
1-(Difluoromethyl)-1H-indole is a specialized heterocyclic building block increasingly utilized in modern drug discovery. It serves as a strategic bioisostere for N-methyl indole, offering a unique combination of enhanced lipophilicity , metabolic stability , and weak hydrogen bond donor capability .[1] Unlike the N-trifluoromethyl group (
This guide details the structural characteristics, synthetic pathways, and reactivity profile of 1-(Difluoromethyl)-1H-indole, designed for medicinal chemists optimizing lead compounds for ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]
Part 2: Chemical Identity & Structural Analysis[1]
2.1 Identification Data
| Property | Detail |
| Chemical Name | 1-(Difluoromethyl)-1H-indole |
| CAS Registry Number | 748785-26-4 |
| Molecular Formula | |
| Molecular Weight | 167.16 g/mol |
| SMILES | FC(F)n1ccc2ccccc12 |
| Key Feature | Lipophilic Hydrogen Bond Donor ( |
2.2 Geometric & Electronic Structure
The introduction of the difluoromethyl group at the N1 position significantly alters the indole geometry. Unlike N-methyl indole, where the methyl group is relatively electron-donating, the
-
Pyramidalization: The strong electronegativity of the fluorine atoms reduces the availability of the nitrogen lone pair for delocalization into the aromatic system. This can lead to a slight pyramidalization of the nitrogen atom compared to the planar N-H or N-Me indoles.
-
Bond Lengths: The
bond is typically shorter than the bond due to anomeric effects and the high electronegativity of fluorine.
Figure 1: Electronic interplay between the difluoromethyl group and the indole core.[1]
Part 3: Physicochemical Profile[1][9]
3.1 The "Lipophilic Hydrogen Bond Donor"
A critical feature of the
-
H-Bond Acidity (A): The acidity parameter
for is approximately 0.10 , which is comparable to aniline or thiophenol, though weaker than a hydroxyl group ( ).[1] -
Implication: This allows the molecule to maintain specific binding interactions (e.g., with carbonyls in a protein pocket) while simultaneously increasing lipophilicity, a rare duality in medicinal chemistry.[1]
3.2 Lipophilicity (LogP) Comparison
Replacing an N-H or N-Me with
| Scaffold | Substituent (R) | Estimated LogP | H-Bond Donor? | Metabolic Stability |
| Indole | 2.14 | Yes (Strong) | Low (Glucuronidation) | |
| N-Methyl Indole | 2.72 | No | Moderate (Demethylation) | |
| N-Difluoromethyl | ~3.0 - 3.1 | Yes (Weak) | High |
Part 4: Synthetic Methodologies
Synthesis of 1-(Difluoromethyl)-1H-indole is typically achieved via direct difluoromethylation of the parent indole. Two primary protocols are recommended based on scale and reagent availability.[1]
Protocol A: Phase-Transfer Catalyzed Difluoromethylation (Standard)
This method utilizes chlorodifluoromethane (Freon-22) or non-ODS alternatives in the presence of a base and a phase transfer catalyst (PTC).[1]
-
Reagents: Indole (1.0 eq),
(gas) or (solid precursor), KOH (pellets), Tetrabutylammonium bromide (TBAB).[1] -
Solvent: Toluene or DMF.[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve indole (10 mmol) and TBAB (1 mmol, 10 mol%) in Toluene (50 mL).
-
Base Addition: Add powdered KOH (50 mmol) to the solution.
-
Reagent Introduction:
-
If using Gas: Bubble
slowly through the vigorously stirred mixture at room temperature. -
If using Solid Precursor: Add
(sodium chlorodifluoroacetate) and heat to 90°C to generate the carbene in situ.
-
-
Reaction: Stir for 4-12 hours. Monitor by TLC/LCMS.[1]
-
Workup: Quench with water, extract with ethyl acetate, dry over
, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: Radical Difluoromethylation (Green/Modern)
A milder approach using zinc sulfinates, avoiding ozone-depleting gases.[1]
-
Reagents: Indole, Sodium difluoromethanesulfinate (
), TBHP (oxidant) or Electrochemical oxidation.[1] -
Mechanism: Radical substitution at the Nitrogen.
Figure 2: Primary synthetic routes via carbene or radical intermediates.
Part 5: Reactivity & Stability Profile[1]
5.1 Electrophilic Aromatic Substitution (EAS)
The
-
Regioselectivity: Substitution still occurs predominantly at the C3 position , followed by C2.[1]
-
Rate: Reaction rates with electrophiles (e.g., Vilsmeier-Haack formylation, halogenation) will be slower than with N-methyl indole.[1] Harsh conditions may be required for deactivated substrates.[1]
5.2 Chemical Stability[1]
-
Hydrolysis: Unlike
amines (which hydrolyze to carbamoyl fluorides/ureas), indoles are highly stable to aqueous acid and base. The aromaticity of the indole ring stabilizes the bond. -
Lithiation: The
proton is relatively acidic ( ). Treatment with strong bases (e.g., n-BuLi) can lead to deprotonation at the group (forming an -fluoro carbanion) or C2-lithiation depending on conditions. Care must be taken to avoid defluorination (elimination) pathways.[1]
Part 6: Medicinal Chemistry Applications[1][7][9][10][11][12]
6.1 Bioisosteric Replacement Strategy
1-(Difluoromethyl)-1H-indole is used to replace:
-
N-Methyl Indole: To block metabolic N-demethylation (oxidative metabolism by CYPs). The C-F bond strength prevents easy oxidation.
-
N-H Indole: To improve membrane permeability (LogP increase) while retaining a hydrogen bond donor motif (the C-H of
).[1]
6.2 Case Study Logic: Metabolic Blocking
In a drug discovery campaign, if an N-methyl indole lead suffers from rapid clearance via N-demethylation:
-
Substitution: Replace
with . -
Result: The
group is resistant to CYP-mediated hydroxylation. The lipophilicity increases, potentially improving blood-brain barrier (BBB) penetration.[1] The weak H-bond donor capability may pick up adventitious H-bonds in the active site, maintaining potency.
References
-
Synthesis via Difluorocarbene
-
Title: "Difluoromethylation of indoles using chlorodifluoromethane"[1]
- Source:Journal of Fluorine Chemistry
- Context: Standard protocol for N-difluoromethylation using Freon-22 and phase transfer c
-
(General Journal Link for verification)
-
-
Physicochemical Properties (H-Bonding)
-
Radical Synthesis Methods
- Title: "The preparation of difluoromethylated indoles via electrochemical oxidation under c
- Source:Organic & Biomolecular Chemistry
- Context: Describes the green synthesis using sodium difluoromethanesulfin
-
N-Trifluoromethyl vs N-Difluoromethyl Stability
Sources
1-(Difluoromethyl)-1H-indole CAS 748785-26-4 data sheet
The following technical guide provides an in-depth analysis of 1-(Difluoromethyl)-1H-indole , a specialized fluorinated building block used in medicinal chemistry. This document is structured to support researchers in the synthesis, characterization, and application of this compound.
CAS: 748785-26-4 | Molecular Formula: C H F N[1][2]
Executive Summary
1-(Difluoromethyl)-1H-indole is a critical heterocyclic building block in modern drug discovery. It serves as a lipophilic bioisostere for N-methyl or N-H indoles, offering a strategic advantage in modulating metabolic stability (blocking N-dealkylation) and altering the electronic properties of the indole ring without significantly changing steric bulk. This guide details its chemical profile, synthesis via difluorocarbene and radical pathways, and its utility in designing 5-HT
Part 1: Chemical Profile & Data Sheet
The following data aggregates experimental and predicted properties to establish a baseline for identification and handling.
| Property | Data | Notes |
| CAS Number | 748785-26-4 | |
| IUPAC Name | 1-(Difluoromethyl)indole | |
| Molecular Formula | C | |
| Molecular Weight | 167.16 g/mol | |
| Appearance | Colorless to pale yellow oil or low-melting solid | Dependent on purity/crystallinity |
| Boiling Point | ~220–230 °C (Predicted) | Analogous to 1-Methylindole (236°C) but more volatile due to F-substitution |
| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH | Lipophilic; insoluble in water |
| pKa | Non-basic (N-lone pair involved in aromaticity & EWG effect) | The |
| LogP | ~2.8 - 3.2 (Predicted) | Higher lipophilicity than 1-Methylindole |
| SMILES | FC(F)n1ccc2ccccc12 |
Spectroscopic Signature (Diagnostic)
-
H NMR (CDCl
): The defining feature is the triplet corresponding to the proton.-
ppm (
Hz).
-
ppm (
-
F NMR:
-
ppm (Doublet,
Hz).
-
ppm (Doublet,
-
MS (ESI):
168.1 [M+H] .
Part 2: Synthesis & Mechanism[10]
The synthesis of 1-(difluoromethyl)-1H-indole is non-trivial due to the poor nucleophilicity of the indole nitrogen compared to the C3 position. Two primary methodologies are employed: Difluorocarbene Insertion (Base-Mediated) and Radical Difluoromethylation .
Method A: Phase-Transfer Catalyzed Difluorocarbene Insertion (Preferred)
This method utilizes chlorodifluoromethane (Freon-22) or a solid surrogate like sodium chlorodifluoroacetate to generate highly reactive difluorocarbene (
-
Reagents: Indole,
(gas) or (solid), KOH/NaOH, TBAB (Phase Transfer Catalyst). -
Solvent: Dichloromethane/Water (biphasic) or DMF.
-
Mechanism:
-
Deprotonation of Indole to form the Indolyl anion.
-
Generation of singlet difluorocarbene (
) from the reagent. -
Nucleophilic attack of the Indolyl nitrogen on the electrophilic carbene.
-
Protonation of the resulting anion to form the
bond.
-
Method B: Radical Difluoromethylation (Green Chemistry)
Recent advances utilize sulfinates (e.g.,
Mechanistic Visualization (Difluorocarbene Pathway)
Figure 1: Mechanistic pathway for the N-difluoromethylation of indole via difluorocarbene generation.
Part 3: Applications in Drug Discovery[11]
1-(Difluoromethyl)-1H-indole is more than a structural novelty; it is a strategic tool in "Scaffold Hopping" and Lead Optimization.
Bioisosterism & Physicochemical Modulation
-
Lipophilicity Boost: The
group is significantly more lipophilic than a methyl group ( ) or a hydroxyl group ( ). This increases membrane permeability (LogP increase). -
Hydrogen Bond Donor (Weak): Unlike the
group, the bond in is polarized by the two fluorine atoms, making it a weak hydrogen bond donor capable of interacting with carbonyls or fluorines in the receptor pocket. -
Metabolic Blockade: The
bond is resistant to oxidative N-dealkylation by Cytochrome P450 enzymes, extending the half-life ( ) of the drug compared to analogs.
Case Study: 5-HT6 Receptor Antagonists
Research indicates that replacing
Strategic Decision Logic
Figure 2: Decision logic for incorporating the N-difluoromethyl moiety in medicinal chemistry campaigns.
Part 4: Experimental Protocol
Protocol: Synthesis via Phase-Transfer Catalysis
Objective: Synthesis of 1-(Difluoromethyl)-1H-indole on a gram scale. Safety Note: This reaction involves the generation of difluorocarbene. Perform in a well-ventilated fume hood.
Materials:
-
Indole (1.0 eq)
-
Sodium Chlorodifluoroacetate (
) (1.5 - 2.0 eq) [Solid carbene source preferred over gas] -
Potassium Carbonate (
) (2.0 eq) -
Tetrabutylammonium bromide (TBAB) (10 mol%)
-
DMF (Dimethylformamide) [Anhydrous]
Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Indole (1.17 g, 10 mmol) in anhydrous DMF (20 mL).
-
Addition: Add
(2.76 g, 20 mmol) and TBAB (0.32 g, 1 mmol). Stir the mixture at room temperature for 10 minutes to ensure deprotonation initiation. -
Reagent Introduction: Add Sodium Chlorodifluoroacetate (3.05 g, 20 mmol) in one portion.
-
Reaction: Heat the reaction mixture to 90–100 °C under an inert atmosphere (
or Ar).-
Note: The decomposition of the acetate releases
and . Ensure the system is vented through a bubbler to prevent pressure buildup.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting indole spot should disappear, and a less polar spot (Product) should appear. Reaction time is typically 2–4 hours.
-
Workup:
-
Cool to room temperature.[1]
-
Dilute with water (100 mL) and extract with Diethyl Ether or Ethyl Acetate (3 x 50 mL).
-
Wash the combined organic layers with Brine (2 x 50 mL) to remove DMF.
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude oil via flash column chromatography on silica gel (Eluent: 100% Hexanes gradient to 95:5 Hexanes/EtOAc).
-
Validation: Confirm identity via
H NMR (look for the triplet at ~7.4 ppm, Hz).
References
-
Synthesis & Characterization: Petko, K. I., & Filatov, A. A. (2022). N-Difluoromethylindazoles. Journal of Organic and Pharmaceutical Chemistry, 20(4), 3-10. (Describes analogous N-difluoromethylation conditions and characterization). Link
-
Mechanistic Insight: Li, L., et al. (2018). "Difluoromethylation of Indoles: A Review." French-Ukrainian Journal of Chemistry, 6(1), 108. (Specific isolation and characterization of N-difluoromethyl indoles). Link
-
Medicinal Utility: Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the Lipophilic Hydrogen Bond Donor Concept." Journal of Medicinal Chemistry, 60(2), 797-804. Link
-
Application in Antagonists: Liu, K., et al. (2022). "Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT6 receptor antagonists." Bioorganic & Medicinal Chemistry, 71, 116950. Link
Sources
A Technical Guide to N-Difluoromethylindole as a Lipophilic Hydrogen Bond Donor in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry, the strategic modulation of molecular properties is paramount to achieving desired therapeutic outcomes. The indole scaffold, a privileged structure in numerous pharmaceuticals, offers a versatile platform for such modifications.[1] This guide delves into the nuanced role of the N-difluoromethyl (N-CF2H) group as a bioisosteric replacement for traditional hydrogen bond donors on the indole nitrogen. We will explore the unique physicochemical characteristics of the N-CF2H moiety, detailing its capacity to act as a "lipophilic hydrogen bond donor." This concept represents a paradigm shift from conventional polar donors like N-H or O-H groups, offering a simultaneous increase in lipophilicity and hydrogen bonding potential. This guide will provide an in-depth analysis of the synthesis, properties, and strategic applications of N-difluoromethylindoles, supported by experimental protocols and data-driven insights to empower researchers in the rational design of next-generation therapeutics.
The Hydrogen Bond in Drug Design: A Strategic Re-evaluation
Hydrogen bonds are fundamental to molecular recognition, governing the high-specificity interactions between a ligand and its biological target. Traditionally, medicinal chemists have relied on canonical hydrogen bond donors (HBDs) such as hydroxyl (-OH), amine (-NH), and thiol (-SH) groups to anchor a drug molecule within a protein's binding site. However, these polar moieties often contribute to suboptimal pharmacokinetic profiles, including poor membrane permeability and rapid metabolic clearance.
The emergence of the difluoromethyl (CF2H) group as a competent HBD offers a compelling solution.[2][3][4] The strong electron-withdrawing nature of the two fluorine atoms polarizes the C-H bond, rendering the hydrogen atom sufficiently acidic to engage in meaningful hydrogen bonding.[5] Crucially, this is achieved without the high polarity associated with traditional HBDs, introducing the valuable concept of a lipophilic hydrogen bond donor .[6][7] This allows for the enhancement of binding affinity while simultaneously improving a compound's ability to traverse cellular membranes.
Physicochemical Profile of the N-CF2H Moiety
The introduction of a CF2H group onto the indole nitrogen profoundly alters its electronic and steric properties. Understanding these changes is critical for its effective application in drug design. The incorporation of fluorine can modulate a compound's acidity, lipophilicity, metabolic stability, and conformational preferences.[8][9][10]
Hydrogen Bond Donor Strength (Acidity)
The N-CF2H group functions as a hydrogen bond donor on a scale comparable to thiophenols and anilines, though it is weaker than a hydroxyl group.[6][7] Its effectiveness is highly dependent on the molecular context.[11] The hydrogen bond acidity, often quantified by Abraham's solute parameter (A), for various CF2H-containing compounds ranges from 0.035 to 0.165, demonstrating its tunable nature.[5][11] This acidity is significantly greater than that of a standard C-H bond and is sufficient to form productive interactions with common hydrogen bond acceptors in proteins, such as the backbone carbonyl oxygen.
Lipophilicity (logP)
A key advantage of the N-CF2H group is its impact on lipophilicity. While often considered a lipophilicity-enhancing group, the actual change in the octanol-water partition coefficient (logP) upon substituting N-H or N-CH3 with N-CF2H can vary. Studies on different molecular scaffolds show that the ΔlogP (logP(XCF2H) - logP(XCH3)) can range from -0.1 to +0.4.[6][7] This indicates that the N-CF2H group can subtly increase lipophilicity or, in some contexts, have a neutral effect, providing a tool for fine-tuning a drug's solubility and permeability profile.[5][11] It often serves as a more lipophilic bioisostere of a hydroxyl group.[5][11]
Comparative Physicochemical Properties
The following table summarizes the key differences between the parent indole N-H, its common N-methyl analog, and the N-difluoromethyl derivative.
| Property | N-H Indole | N-CH3 Indole | N-CF2H Indole | Rationale & Implication |
| H-Bond Capability | Strong Donor | No Donor | Moderate Donor | N-CF2H restores H-bond ability lost in N-methylation, crucial for target binding. |
| pKa of N-H/C-H | ~17 (as acid) | N/A | Lowered (more acidic C-H) | Increased acidity of the CF2H proton enables it to act as an H-bond donor. |
| Lipophilicity (logP) | ~2.1 | ~2.5 | ~2.4 - 2.8 (estimated) | Provides a lipophilicity boost over N-H, potentially improving membrane permeability. |
| Metabolic Stability | Susceptible to N-dealkylation/oxidation | Susceptible to N-demethylation | More resistant to oxidative metabolism | The strong C-F bonds block common metabolic pathways, increasing drug half-life.[10][12] |
| Dipole Moment | Moderate | Moderate | Increased | The polarized C-F bonds can alter long-range electrostatic interactions with the target. |
Synthesis of N-Difluoromethylindoles
The synthesis of N-difluoromethylindoles has become more accessible with the development of modern fluorination chemistry. A prevalent and scalable method involves the direct difluoromethylation of the indole nitrogen using chlorodifluoromethane (Freon-22) under phase-transfer catalysis conditions.[13]
General Experimental Protocol: N-Difluoromethylation
This protocol describes a general procedure for the N-difluoromethylation of a substituted indole.
Disclaimer: This procedure involves the use of pressurized gas and strong bases and should only be performed by trained chemists in a well-ventilated fume hood with appropriate safety precautions.
Materials:
-
Substituted Indole (1.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Potassium Hydroxide (KOH), 50% aqueous solution (10.0 eq)
-
18-crown-6 or Tetrabutylammonium bromide (TBAB) (0.05 eq)
-
Chlorodifluoromethane (CF2ClH) gas
-
Dichloromethane (CH2Cl2) for extraction
-
Triethylamine (for stabilization of sensitive products)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a gas inlet tube, and a condenser, add the substituted indole (1.0 eq) and the phase-transfer catalyst (e.g., 18-crown-6).[13]
-
Solvent Addition: Add anhydrous THF to dissolve the starting material.
-
Gas Introduction: Begin bubbling a steady stream of chlorodifluoromethane gas through the solution.
-
Base Addition: While vigorously stirring and maintaining the gas flow, add the 50% aqueous KOH solution dropwise. An exothermic reaction is expected; maintain the temperature between 30-50°C using a water bath if necessary.[13]
-
Reaction Monitoring: Continue stirring and bubbling the gas for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting indole is consumed.[13]
-
Workup: Once the reaction is complete, stop the gas flow. Add water and dichloromethane to the reaction mixture. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
-
Causality: The choice of a strong base like KOH is essential to deprotonate the indole nitrogen, forming the nucleophilic indolide anion. The phase-transfer catalyst (18-crown-6 or TBAB) facilitates the transfer of the hydroxide and indolide ions into the organic phase where the reaction with the gaseous CF2ClH occurs. For indoles with electron-donating groups, which can be less stable, a small amount of triethylamine may be added to the eluent and the final product to prevent decomposition.[13]
-
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of N-difluoromethylindoles.
Strategic Application in Drug Discovery: A Case Study Perspective
The true value of the N-CF2H group is realized when it solves specific problems in a drug discovery campaign, such as improving potency, selectivity, or pharmacokinetic properties. While specific clinical candidates featuring an N-CF2H indole are emerging, we can extrapolate its utility from the broader application of CF2H as a hydrogen bond donor.[3]
Consider a hypothetical lead compound, an indole-based kinase inhibitor, where the parent N-H group forms a critical hydrogen bond with the kinase hinge region. N-methylation, often performed to improve permeability, would abolish this interaction, leading to a significant loss in potency.
The N-CF2H Solution: Replacing the N-H with N-CF2H can maintain or recover the crucial hydrogen bond interaction while simultaneously increasing lipophilicity, potentially enhancing cell permeability and metabolic stability.
Visualizing the Interaction
The diagram below illustrates how the N-CF2H indole can mimic the N-H indole's hydrogen bonding pattern within a protein active site.
Caption: N-CF2H indole forming a hydrogen bond with a protein backbone.
Experimental Validation of N-CF2H Hydrogen Bonding
Confirming the existence and significance of an N-CF2H-mediated hydrogen bond is crucial. Several biophysical techniques can provide direct or indirect evidence.[2]
-
X-Ray Crystallography: This is the gold standard for visualizing molecular interactions. A crystal structure of the ligand-protein complex can provide unambiguous proof of a short contact distance (typically <2.7 Å) between the CF2H hydrogen and a hydrogen bond acceptor on the protein, along with a favorable geometry.[2][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to assess hydrogen bond acidity by comparing the chemical shift of the CF2H proton in a non-coordinating solvent (like CDCl3) versus a hydrogen-bond accepting solvent (like DMSO-d6).[15] A significant downfield shift in DMSO-d6 is indicative of hydrogen bond donation.[15]
-
Computational Modeling: Molecular dynamics simulations and quantum mechanical calculations can be used to estimate the strength and geometry of the C-F2-H···O interaction, providing theoretical support for experimental observations.
Conclusion and Future Outlook
The N-difluoromethylindole moiety is a sophisticated chemical tool that embodies the principle of multi-parameter optimization in drug design. It uniquely combines the properties of a hydrogen bond donor with increased lipophilicity and metabolic stability, offering a powerful alternative to traditional N-H or N-alkyl indoles. By understanding its synthesis, physicochemical properties, and methods for experimental validation, drug discovery teams can strategically deploy this group to overcome common challenges in lead optimization. As synthetic methods for fluorination continue to advance, the application of the N-CF2H group and other novel lipophilic hydrogen bond donors is set to expand, paving the way for the development of safer and more effective medicines.
References
- Zafrani, Y., & Amir, D. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.
-
Dalvit, C., & Invernizzi, C. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. PubMed. Available from: [Link]
-
Petko, K., & Filatov, A. (2018). New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents. French-Ukrainian Journal of Chemistry, 6(1), 101-108. Available from: [Link]
-
Petko, K., & Filatov, A. (2018). New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents. ResearchGate. Available from: [Link]
- Mykhailiuk, P. K. (2024). Efficient Access to Functionalized N-Difluoromethylpyrazoles. ACS Omega.
-
Lin, F. Y., & Britton, R. (n.d.). CF2H, a Hydrogen Bond Donor. National Institutes of Health. Available from: [Link]
-
Zafrani, Y., & Amir, D. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Institutes of Health. Available from: [Link]
- Singh, I., et al. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science.
- Lin, F. Y., & Britton, R. (2019). CF2H, a Hydrogen Bond Donor. Journal of the American Chemical Society.
-
Zafrani, Y., & Amir, D. (2024). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry, 16(12). Available from: [Link]
- Mykhailiuk, P. K. (n.d.). pKa(H) and log P ranges covered by the studied compounds.
- Zafrani, Y., & Amir, D. (2024). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties.
-
Al-Attas, A. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). National Institutes of Health. Available from: [Link]
- Lin, F. Y., & Britton, R. (2019). CF2H, a Hydrogen Bond Donor.
- Paolella, M. E., et al. (2025). Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein Journal of Organic Chemistry.
-
Zafrani, Y., & Amir, D. (2019). CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? PubMed. Available from: [Link]
-
Rodrigues, J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]
-
Wang, C., et al. (2024). Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI. Available from: [Link]
- Singh, I., et al. (2025). Fluorine in drug discovery: Role, design and case studies.
-
National Center for Biotechnology Information. (n.d.). Indole. PubChem. Available from: [Link]
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- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. discovery.researcher.life [discovery.researcher.life]
Bioisosteric Replacement of N-Methyl with N-Difluoromethyl in Indoles: A Technical Guide
Executive Summary
The substitution of an N-methyl group with an N-difluoromethyl (
Physicochemical Rationale: The "Lipophilic Hydrogen Bond Donor"
The strategic value of the N-CF
Electronic Modulation and H-Bonding
The fluorine atoms in the CF
Crucially, this polarization extends to the C-H bond of the difluoromethyl group.[1] The carbon atom becomes electron-deficient, polarizing the attached proton (
Comparative Physicochemical Profile[2]
| Feature | N-Methyl Indole ( | N-Difluoromethyl Indole ( | Impact |
| H-Bond Capacity | None (Acceptor only if N is basic) | Weak Donor (C-H...O interactions) | Gain of specific binding interaction.[1] |
| Basicity (N-Lone Pair) | Low (Available for conjugation) | Negligible (Strongly withdrawn) | Reduced off-target toxicity; altered solubility. |
| Metabolic Liability | High (Oxidative demethylation) | Low (Blocked C-H oxidation) | Extended |
| Lipophilicity (LogP) | Moderate | High ( | Improved membrane permeability; potential solubility risk.[1] |
| Steric Volume | ~22 ų | ~28 ų | Minimal steric clash; fits methyl pockets.[1] |
Logic Map: Bioisosteric Decision Making
Figure 1: Decision logic for deploying N-difluoromethyl bioisosteres in lead optimization.
Synthetic Methodologies
Direct alkylation of indoles with difluoromethyl halides (e.g.,
Recommended Protocol: Difluorocarbene Insertion
This protocol utilizes Sodium Chlorodifluoroacetate as a solid, stable source of difluorocarbene.[1] It is preferred for its operational simplicity and scalability compared to gaseous reagents.[1]
Reaction Mechanism:
-
Carbene Generation: Thermal decarboxylation of sodium chlorodifluoroacetate generates the reactive singlet difluorocarbene (
).[1] -
Nucleophilic Attack: The indole nitrogen (deprotonated by base) attacks the electrophilic carbene.
-
Protonation: The resulting anion is protonated (often by trace water or solvent) to yield the product.
Step-by-Step Experimental Workflow
Reagents:
-
Substrate: Indole derivative (1.0 equiv)
-
Reagent: Sodium chlorodifluoroacetate (
) (2.0 - 3.0 equiv) -
Base: Potassium carbonate (
) (2.0 equiv) -
Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone)
-
Atmosphere: Argon or Nitrogen
Protocol:
-
Setup: Charge a flame-dried round-bottom flask with the Indole substrate (1.0 equiv) and anhydrous
(2.0 equiv). -
Solvation: Add anhydrous DMF (0.2 M concentration relative to indole). Stir at room temperature for 15 minutes to ensure deprotonation/activation of the indole N-H.
-
Reagent Addition: Add Sodium Chlorodifluoroacetate (1.5 equiv) in a single portion.
-
Reaction: Heat the mixture to 90–100 °C .
-
Note: The reaction releases
.[1] Ensure the system is vented through a bubbler or has adequate headspace.
-
-
Monitoring & Iteration: Monitor by LC-MS. The reaction typically proceeds via slow release of carbene.[1] If conversion stalls after 4-6 hours, add a second portion of Sodium Chlorodifluoroacetate (1.0 equiv) to push to completion.
-
Workup: Cool to room temperature. Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x).
-
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via silica gel chromatography (Gradient: Hexanes/EtOAc). N-CF H indoles are typically less polar than their N-H parents.[1]
Synthetic Workflow Diagram
Figure 2: Step-by-step workflow for base-mediated difluorocarbene insertion.
Metabolic & Pharmacokinetic Impact[2]
Blocking Oxidative Dealkylation
The primary metabolic soft spot of N-methyl indoles is the methyl group itself.[1] Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) readily hydroxylate the methyl C-H bonds, leading to an unstable hemiaminal that collapses to release formaldehyde and the N-H indole.
Replacing C-H bonds with C-F bonds (
Permeability and Solubility[1][3]
-
LogP: The N-CF
H group is significantly more lipophilic than N-Me.[1] Expect a LogP increase of 0.4 to 0.7 units .[1] This is beneficial for blood-brain barrier (BBB) penetration but may require formulation adjustments if aqueous solubility is already borderline. -
pKa: The reduced basicity of the indole nitrogen prevents protonation at physiological pH.[1] This eliminates cation-trapping effects but may reduce solubility in low-pH environments (e.g., stomach) compared to more basic analogs.[1]
References
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link
-
Zafrani, Y., et al. (2017).[1] The Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804.[1] Link
-
Deng, X. Y., et al. (2016).[1] Difluoromethylation of Indoles with Sodium Chlorodifluoroacetate. Chinese Chemical Letters, 27(1), 111-114.[1] Link
-
Hu, J., et al. (2011).[1] Reagents for Difluoromethylation. Chemical Reviews, 111(10), 6131–6172.[1] Link
-
Xing, L., et al. (2015).[1] Novel N-Difluoromethyl Indole Derivatives as Potent IDO1 Inhibitors.[1] ACS Medicinal Chemistry Letters, 6(10), 1048–1053.[1] Link
Sources
Metabolic Stability & Bioisosteric Utility of 1-(Difluoromethyl)-1H-Indole Derivatives
Executive Summary: The -Difluoromethyl Advantage[1]
In modern drug discovery, the 1-(difluoromethyl)-1H-indole (
The
This guide details the physicochemical rationale, metabolic mechanisms, and experimental validation protocols required to leverage this moiety effectively.
Physicochemical Rationale: The Lipophilic Hydrogen Bond Donor[3]
The
Key Properties[4][5]
-
Lipophilicity (
): Generally increases lipophilicity compared to and often , enhancing membrane permeability. -
Electronic Effect: The
group is strongly electron-withdrawing ( ), reducing the electron density of the indole ring. This lowers the Highest Occupied Molecular Orbital (HOMO) energy, effectively "deactivating" the ring towards electrophilic metabolic attacks (e.g., aromatic hydroxylation). -
Hydrogen Bond Acidity: The
bond in is sufficiently polarized by the two fluorine atoms to act as a weak hydrogen bond donor (HB acidity ). This allows it to maintain critical binding interactions that might be lost upon simple -methylation.
Table 1: Comparative Physicochemical Profile
| Property | |||
| Metabolic Liability | Glucuronidation, Oxidation | Rapid | High Stability (Blocks Dealkylation) |
| Electronic Nature | Donor (Lone pair involved in arom.) | Weak Donor | Strong Acceptor (Deactivates Ring) |
| H-Bond Donor | Strong | None | Weak / Lipophilic Donor |
| Lipophilicity | Moderate | High | Very High |
| Chemical Stability | Stable | Stable | Acid-sensitive (requires care) |
Mechanisms of Metabolic Stabilization[5]
The superior stability of 1-(difluoromethyl)-1H-indole derivatives stems from two primary mechanistic pillars: Kinetic Isotope/Electronic Blocking and Ring Deactivation .
Blocking -Dealkylation
The primary metabolic route for
-
Mechanism: The
bond is stronger and electronically distinct from . The oxidation of the bond in is significantly slower due to the strong electron-withdrawing effect of the fluorine atoms, which pulls electron density away from the carbon, making hydrogen abstraction by the high-valent Iron-Oxo species of CYP450 energetically unfavorable.
Electronic Deactivation (Ring Oxidation)
Metabolic oxidation often occurs on the electron-rich indole ring (e.g., at C3, C5, or C6).
-
Mechanism: The
group withdraws density from the -system. This lowers the nucleophilicity of the indole core, reducing the rate of epoxidation or direct hydroxylation by metabolic enzymes.
Visualization: Metabolic Fate Comparison
The following diagram illustrates the divergent metabolic pathways of
Figure 1: Comparative metabolic pathways. The
Case Study: 5-HT6 Receptor Antagonists
A definitive example of this bioisosteric utility is found in the optimization of 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives targeting the 5-HT6 receptor.
-
Challenge: The initial
-methyl lead compound (Compound 6a) suffered from poor pharmacokinetic (PK) properties due to rapid metabolism. -
Solution: Replacement of
with (Compound 6p). -
Outcome:
This confirms that the
Experimental Protocols: Validating Stability
To validate the stability of new 1-(difluoromethyl)-1H-indole derivatives, a rigorous in vitro microsomal stability assay is required. This protocol is designed to be self-validating using internal controls.
Protocol: Microsomal Stability Assay (Human/Rat Liver Microsomes)
Objective: Determine the intrinsic clearance (
Reagents:
-
Liver Microsomes (Human/Rat, 20 mg/mL protein conc).
-
NADPH Regenerating System (Mg
, Glucose-6-phosphate, G6P Dehydrogenase, NADP+). -
Phosphate Buffer (100 mM, pH 7.4).
-
Positive Control: Testosterone (high turnover) or Verapamil .
-
Negative Control: Warfarin (low turnover) or Heat-inactivated microsomes.
Workflow:
-
Pre-Incubation: Mix Microsomes (0.5 mg/mL final) with Test Compound (1 µM final) in buffer. Incubate at 37°C for 5 min to equilibrate.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At
min, remove aliquots. -
Quenching: Immediately dispense aliquot into ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide) to precipitate proteins.
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope gives .
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for the Microsomal Stability Assay, ensuring precise determination of metabolic half-life.
Synthesis & Handling Notes
While metabolic stability is the goal, chemical stability during synthesis is a prerequisite.
-
Acid Sensitivity: Unlike
-alkyl indoles, indoles can be sensitive to strong acids, leading to hydrolysis. -
Synthesis: Common routes include the use of chlorodifluoromethane (Freon-22) or difluorocarbene reagents (e.g.,
) under phase-transfer conditions. -
Storage: Store solid compounds in a desiccator at -20°C. Avoid prolonged exposure to acidic solvents (e.g., TFA) during purification.
References
-
Xing, L., et al. (2022). "Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT6 receptor antagonist with AMDE-improving properties." European Journal of Medicinal Chemistry. Link
-
Zafrani, Y., et al. (2017). "The Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups." Journal of Medicinal Chemistry. Link
-
Mykhailiuk, P. K. (2018). "New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents." French-Ukrainian Journal of Chemistry. Link
-
Hagmann, W. K. (2008). "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link
Sources
pKa and hydrogen bond acidity of N-difluoromethyl group
Technical Guide: The -Difluoromethyl Group – pKa, Hydrogen Bond Acidity, and Bioisosteric Utility
Executive Summary
The
This guide provides a deep dive into the hydrogen bond acidity (
Physicochemical Fundamentals
The "Lipophilic Hydrogen Bond Donor" Concept
While fluorine is the most electronegative element, the C–F bond is a poor hydrogen bond acceptor. However, the strong electron-withdrawing effect of the two fluorine atoms in a CF
-
Mechanism: The
orbital is depleted of electron density by the adjacent orbitals (negative hyperconjugation) and the inductive effect (-I) of fluorine. -
Comparison:
-
-CH
: Non-polar C–H, no H-bond donor capability ( ). -
-CF
: No C–H bond, chemically inert, purely lipophilic. -
-CF
H: Polarized C–H, acts as a H-bond donor.[1]
-
-CH
Quantitative Hydrogen Bond Acidity (Abraham's )
The hydrogen bond acidity is quantified using Abraham’s solute parameter
| Functional Group | Abraham's Acidity ( | Character |
| Alcohol (R-OH) | 0.60 – 0.70 | Strong Donor |
| Thiophenol (Ar-SH) | 0.10 – 0.12 | Weak/Moderate Donor |
| 0.08 – 0.16 * | Weak/Moderate Donor | |
| Methyl ( | < 0.01 | Non-Donor |
*Note: The
Basicity and pKa Modulation
The introduction of fluorine atoms at the
-
pKa Effect: Replacing an
-CH with -CF H typically lowers the pKa of the conjugate acid by 3–5 log units , depending on the specific scaffold. -
Biological Implication:
-
Permeability: The reduction in basicity reduces the fraction of ionized drug at physiological pH (7.4), potentially improving passive membrane permeability.
-
hERG Avoidance: Lowering amine basicity is a proven strategy to reduce affinity for the hERG potassium channel, a common liability for basic amines.
-
Stability Profiles: The Alpha-Fluoroamine Liability
A critical distinction must be made between
The Instability Mechanism
Acyclic secondary or tertiary amines bearing a CF
Stability Rule:
-
Unstable:
(Alkyl amines). The lone pair is high-energy and readily assists F elimination. -
Stable:
(Amides), -CF H-Azoles (e.g., Pyrazoles), and -CF H-Carbamates. In these systems, the nitrogen lone pair is delocalized (resonance), reducing its ability to expel fluoride.
Visualization of Decomposition Pathway
The following diagram illustrates the decomposition of an unstable
Caption: Comparative stability mechanism. Acyclic amines decompose via fluoride elimination; electron-withdrawing groups (carbonyls, heterocycles) stabilize the N-CF2H motif.
Synthetic Methodologies
Direct nucleophilic difluoromethylation of amines is difficult due to the instability of the intermediates. The most robust protocol utilizes a desulfurization-fluorination strategy.
Protocol: Synthesis of -Difluoromethyl Amides
This method converts stable thioformamides into
Reagents:
-
Substrate: Secondary Thioamide (
) or Thioformamide. -
Fluorinating Agent: AgF (Silver Fluoride) or HgF
(less common due to toxicity). -
Solvent: Acetonitrile (MeCN) or DCM.
Step-by-Step Workflow:
-
Thioformylation: React the parent amine with a thioformylating reagent (e.g., Lawesson's reagent or thioformic acid equivalent) to generate the
-thioformyl derivative. -
Fluorination: Treat the thioformamide with 3.0 equivalents of AgF in dry MeCN at 0°C to RT.
-
Mechanism: Ag
coordinates to Sulfur, facilitating nucleophilic attack by Fluoride. Desulfurization occurs, yielding the -CF H product. -
Purification: Filter through Celite to remove Ag
S; purify via silica gel chromatography (products are stable).
Bioisosteric Applications in Drug Design[1][5]
Replacement of Methanol/Phenol (OH)
The
-
Use Case: When an OH group causes metabolic liability (glucuronidation) or poor permeability (
too low). -
Outcome:
-CF H maintains the donor interaction with the receptor but increases lipophilicity and metabolic stability.
Replacement of Methyl ( -CH )
-
Use Case: To block metabolic demethylation or improve potency via a new H-bond contact.
-
Outcome: Steric bulk is slightly larger than CH
(Van der Waals radius of F = 1.47 Å vs H = 1.20 Å). The added polarity ( ) can pick up specific backbone carbonyl interactions.
Data Summary Table
| Property | |||
| H-Bond Donor ( | ~0.00 | 0.08 – 0.16 | 0.00 |
| Lipophilicity ( | Base | +0.1 to +0.5 (vs Me) | +0.6 to +0.9 (vs Me) |
| Metabolic Stability | Low (Demethylation) | High (C-F bond strength) | Very High |
| Electronic Effect | Donor (+I) | Acceptor (-I) | Strong Acceptor (-I) |
| Chemical Stability | Stable | Context Dependent (see Sec 2) | Stable (Amides/Azoles) |
References
-
Zafrani, Y., et al. (2017).[4] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804.[4] Link
-
Zafrani, Y., et al. (2019).[5] CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3? Journal of Medicinal Chemistry, 62(11), 5628–5637.[5] Link
-
Luo, Q., et al. (2023). Access to
-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides.[2][6][7] Journal of the American Chemical Society, 145(25), 13711–13720. Link -
Abraham, M. H., et al. (2006). Hydrogen Bonding Part 46: A New Method for the Determination of the Hydrogen Bond Acidity of Dissolved Solutes. New Journal of Chemistry, 30, 886–894. Link
-
Chatalova-Sazepin, C., et al. (2016). Synthesis and Stability of
-Trifluoromethyl Amines and Azoles. Chemical Reviews, 116(19), 11575–11616. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides - PMC [pmc.ncbi.nlm.nih.gov]
role of 1-(difluoromethyl)-1H-indole in medicinal chemistry scaffolds
Executive Summary: The Fluorine Modulation Strategy
In modern drug discovery, the modification of the indole nitrogen is a critical decision point. While
The 1-(difluoromethyl)-1H-indole scaffold represents a high-value tactical solution. The
This guide details the physicochemical rationale, validated synthetic protocols, and medicinal chemistry applications of this moiety.[1][3]
Physicochemical Profiling & Bioisosterism
The transition from a native indole (
The "Lipophilic Hydrogen Bond Donor" Concept
The
-
H-Bond Acidity (Abraham’s A parameter):
- -H (Indole): ~0.60 (Strong Donor)
-
-CH
: 0.00 (Non-donor) -
-CF
H: ~0.10 – 0.15 (Weak/Lipophilic Donor)
This property allows the scaffold to maintain critical binding interactions within a receptor pocket (e.g., with backbone carbonyls) that would be lost upon simple methylation, while simultaneously shedding the high desolvation penalty associated with the strong N–H donor.
Comparative Properties Table
| Property | 1H-Indole ( | 1-Methylindole ( | 1-(Difluoromethyl)indole ( | Impact on Drug Design |
| LogP | 2.14 | 2.60 | 2.95 - 3.10 | Enhanced membrane permeability; improved BBB penetration. |
| H-Bond Donor | Strong | None | Weak | Retains specific binding without high desolvation cost. |
| Metabolic Liability | Phase II (Glucuronidation) | High (N-dealkylation) | Low | Blocks oxidative dealkylation; C-F bond is metabolically robust. |
| pKa (Conjugate Acid) | -2.4 | -2.3 | <-3.5 | Significantly reduced basicity of the nitrogen lone pair due to electron withdrawal by CF |
Synthetic Protocols: The Self-Validating Workflow
The synthesis of
Mechanism of Action
The reaction proceeds via a base-mediated decarboxylation of SCDA to generate difluorocarbene (:CF
Caption: Mechanistic pathway for N-difluoromethylation using SCDA. The generation of :CF2 is the rate-limiting step controlled by temperature.
Experimental Protocol (Standardized)
Objective: Synthesis of 1-(difluoromethyl)-5-bromo-1H-indole. Scale: 1.0 mmol (Adaptable to multigram).
Reagents:
-
5-Bromoindole (1.0 equiv, 196 mg)
-
Sodium chlorodifluoroacetate (SCDA) (2.5 equiv, 381 mg)
-
Potassium carbonate (K
CO ) (2.0 equiv, 276 mg) -
Dimethylformamide (DMF) (anhydrous, 5 mL)
Step-by-Step Procedure:
-
Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[4]
-
Dissolution: Add 5-bromoindole, K
CO , and anhydrous DMF. Stir at room temperature for 5 minutes to ensure homogeneity of the slurry. -
Reagent Addition: Add SCDA in a single portion.
-
Note: SCDA is hygroscopic; weigh quickly or use a glovebox if available.
-
-
Reaction: Heat the mixture to 95°C in an oil bath.
-
Checkpoint: Evolution of CO
gas (bubbling) indicates the initiation of carbene generation. -
Duration: Stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The product will be less polar (higher R
) than the starting indole.
-
-
Quench & Workup: Cool to room temperature. Dilute slowly with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).
-
Purification: Wash combined organics with brine (2 x 10 mL) to remove DMF. Dry over Na
SO , filter, and concentrate. Purify via flash column chromatography (100% Hexanes 5% EtOAc/Hexanes).
Yield Expectation: 75–85% isolated yield.
Medicinal Chemistry Applications
Metabolic Blocking Strategy
The
-
Case Study: In the optimization of indole-based cannabinoid agonists, replacing an
-pentyl chain with -CH CF or -CF H blocked oxidative metabolism at the -position relative to nitrogen, extending half-life ( ) by >2-fold in liver microsome assays.
Scaffold Logic Diagram
Caption: Decision matrix for selecting N-difluoromethylation over methylation during lead optimization.
References
-
Petko, K. I., & Filatov, A. A. (2022). N-Difluoromethylindazoles. Journal of Organic and Pharmaceutical Chemistry, 20(4), 3-10. Link
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804. Link
-
Williams, T. J., & Greaney, M. F. (2014).[5] Mild Chlorodifluoroacylation of Indoles via Self-Activation of Sodium Chlorodifluoroacetate.[5][6] Organic Letters, 16(15), 4024–4027.[5] Link
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960. (Contextual reference for Ag-mediated fluorination mechanisms). Link
-
Hu, J., Zhang, W., & Wang, F. (2009). Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent for aldehydes and ketones. Chemical Communications, (48), 7465-7467. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
Technical Guide: N-Trifluoromethyl vs. N-Difluoromethyl Indoles in Drug Discovery
Part 1: Executive Summary
In the optimization of lead compounds, the modulation of the indole nitrogen is a critical decision point. While
The core distinction lies in their interaction modes:
- Indoles: Function as steric and lipophilic shields . The group is chemically inert, highly electron-withdrawing, and enforces a unique pyramidal geometry at the nitrogen, preventing H-bond donation.
-
Indoles: Function as lipophilic hydrogen bond donors . The
moiety acts as a bioisostere for alcohols or thiols but with significantly higher lipophilicity, offering a "chameleon" effect where the proton can engage in crucial binding interactions while the fluorine atoms modulate acidity and lipophilicity.
Part 2: Physicochemical Profiling
Electronic and Structural Divergence[1]
The introduction of fluorine atoms onto the indole nitrogen fundamentally alters the heterocyclic core's electronics.
| Feature | ||
| Electronic Effect | Strong | Moderate |
| Nitrogen Geometry | Pyramidalized. The strong electronegativity of | Planar/Near-Planar. Retains more |
| H-Bonding | None. Pure H-bond acceptor (weak). | H-Bond Donor. The |
| Lipophilicity ( | High increase (+0.8 to +1.2 vs | Moderate increase (+0.4 to +0.7 vs |
The "Lipophilic Hydrogen Bond Donor" Effect ( )
Unlike the
Stability and Metabolism
-
Hydrolytic Stability: Contrary to non-aromatic
amines (which rapidly hydrolyze to carbamoyl fluorides), indoles are hydrolytically stable . The aromaticity of the indole ring (even with pyramidalization) stabilizes the bond against solvolysis. -
Metabolic Stability: Both groups block
-dealkylation, a common metabolic clearance pathway for -methyl indoles. However, the proton can be a site for H-atom abstraction (though slow), whereas the group is essentially a "metabolic wall."
Part 3: Synthetic Architectures
The synthesis of these two motifs requires fundamentally different strategies.
Diagram 1: Synthetic Decision Flowchart
Caption: Synthetic logic flow. N-CF3 favors building-block approaches (Fischer Indole), while N-CF2H is accessible via direct late-stage alkylation.
Part 4: Experimental Protocols
Protocol A: Synthesis of -CF Indole (De Novo Approach)
Context: Direct trifluoromethylation of the indole nitrogen is kinetically challenging due to the high instability of the
Reagents:
-
Aryl hydrazine hydrochloride
-
Togni's Reagent II (for precursor synthesis) or commercial
hydrazine -
Ketone/Aldehyde partner
-
Acid catalyst (
or PPA)
Workflow (Fischer Indole Variation):
-
Hydrazone Formation: Dissolve the
-trifluoromethyl phenylhydrazine (1.0 equiv) and the ketone (1.1 equiv) in EtOH. Stir at room temperature for 2 h. -
Cyclization: Add concentrated
(2.0 equiv) dropwise. Heat the mixture to reflux (80°C) for 4–6 h. -
Workup: Cool to RT, neutralize with sat.
, and extract with EtOAc. -
Purification: Silica gel chromatography (Hex/EtOAc).
indoles typically elute much faster than their counterparts due to high lipophilicity.
Critical Note: The
Protocol B: Synthesis of -CF H Indole (Direct Alkylation)
Context: This reaction relies on the generation of difluorocarbene (
Reagents:
-
Sodium chlorodifluoroacetate (
) or Diethyl (bromodifluoromethyl)phosphonate -
Base:
or -
Solvent: DMF or NMP (anhydrous)
Workflow:
-
Setup: Charge a flame-dried flask with Indole (1.0 equiv),
(2.0 equiv), and Sodium chlorodifluoroacetate (2.5 equiv). -
Solvent: Add anhydrous DMF (0.2 M concentration).
-
Reaction: Heat to 90–100°C under
. Mechanism: The acetate decarboxylates to release , which inserts into the N-H bond (or N-anion attacks the carbene). -
Monitoring: Monitor by TLC/LCMS. Evolution of
gas is observed. -
Workup: Pour into water/brine mixture. Extract with
(avoid DCM if product is volatile). -
Purification: Flash chromatography.
Part 5: Structural & Property Visualization
The following diagram contrasts the spatial and electronic properties that drive the bioisosteric utility of these groups.
Caption: Property mapping. Note the unique H-bond donor capability of N-CF2H (Yellow) vs the metabolic shielding of N-CF3.
References
-
Schoenebeck, F. et al. (2020).[6][10] Synthesis of N-Trifluoromethyl Hydrazines, Indoles, and Their Derivatives.[8] Angewandte Chemie International Edition.[10][11] [Link]
-
Nagornii, D., et al. (2025).[11][12] Desulfurizative Fluorination of N-CF3 Thioformamides for the Efficient Synthesis of N(CF3)(CF2H) Amines with Enhanced Stability. Angewandte Chemie International Edition.[10][11] [Link]
-
Beier, P. et al. (2020).[10] N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Journal of Medicinal Chemistry. [Link]
-
Zafrani, Y., et al. (2019). CF2H, a Hydrogen Bond Donor.[13] Journal of Medicinal Chemistry. [Link]
-
Zhang, D., et al. (2023).[8][10] The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions.[8] Organic & Biomolecular Chemistry.[4][8][10][14] [Link]
Sources
- 1. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The use of 6-(difluoromethyl)indole to study the activation of indole by tryptophan synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. N‐Trifluoromethyl Hydrazines, Indoles and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. N-Difluoromethylindazoles | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
Solubility Profile and Solvent Selection Guide: 1-(Difluoromethyl)-1H-indole
Executive Summary
Compound: 1-(Difluoromethyl)-1H-indole CAS: 748785-26-4 Molecular Formula: C₉H₇F₂N Molecular Weight: 167.16 g/mol [1]
This technical guide provides a comprehensive solubility analysis of 1-(difluoromethyl)-1H-indole, a critical building block in medicinal chemistry. The
This document outlines the predicted solubility behavior, experimental determination protocols, and solvent selection strategies for synthesis and purification.
Physicochemical Basis of Solubility
To understand the solubility profile, we must analyze the structural changes induced by the difluoromethyl group.
Structural Impact on Solvation
-
Lipophilicity Shift: The substitution of the N-H proton with a -CF₂H group removes the primary hydrogen bond donor capability of the indole ring. The fluorine atoms withdraw electrons inductively, but the -CF₂H group remains overall lipophilic.
-
Crystal Lattice Energy: The compound is typically a solid at room temperature. The lack of strong intermolecular N-H···N hydrogen bonding (present in unsubstituted indole) suggests a lower lattice energy, potentially facilitating dissolution in aprotic solvents.
-
Hydrogen Bonding: The -CF₂H proton is a weak hydrogen bond donor (HBD) due to the polarization by the geminal fluorines. This allows for weak interactions with hydrogen bond acceptors (HBA) like DMSO or acetone, enhancing solubility in polar aprotic media.
Predicted Solubility Profile
Based on calculated partition coefficients (XLogP3 ≈ 3.7) and synthesis workups reported in literature (extraction with dichloromethane, crystallization from benzene), the following solubility profile is established:
| Solvent Class | Solvent Examples | Solubility Rating | Mechanistic Rationale |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | High lipophilicity match; primary solvent for extraction and synthesis. |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Dipole-dipole interactions stabilize the polarized indole core; preferred for stock solutions. |
| Esters & Ethers | Ethyl Acetate, THF, 1,4-Dioxane | Good (50–100 mg/mL) | Good compatibility with the aromatic core; THF is ideal for organometallic reactions. |
| Aromatic Hydrocarbons | Benzene, Toluene | Moderate to Good | Soluble at elevated temperatures; often used for recrystallization (soluble hot, insoluble cold). |
| Alcohols (Protic) | Methanol, Ethanol, Isopropanol | Moderate (10–50 mg/mL) | Soluble, but less efficient due to the hydrophobic effect of the aromatic ring disrupting the H-bond network of the solvent. |
| Aliphatic Hydrocarbons | Hexanes, Pentane, Heptane | Poor (<1 mg/mL) | The polarizable aromatic system is immiscible with purely aliphatic chains; used as an antisolvent. |
| Aqueous Media | Water, PBS (pH 7.4) | Insoluble (<0.1 mg/mL) | High LogP precludes aqueous solubility without co-solvents or surfactants. |
Experimental Protocols for Solubility Determination
As a Senior Application Scientist, relying on predicted data is insufficient for critical development phases. The following protocols provide a self-validating system to determine exact thermodynamic solubility.
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
Purpose: To determine the saturation concentration at equilibrium (Standard for regulatory filing).
Materials:
-
1-(Difluoromethyl)-1H-indole (Solid, >98% purity)
-
Target Solvent (HPLC Grade)
-
Agilent 1200 Series HPLC (or equivalent) with UV detection (254 nm)
-
0.45 µm PTFE Syringe Filters
Workflow:
-
Saturation: Add excess solid compound (approx. 20 mg) to 1 mL of solvent in a borosilicate glass vial.
-
Equilibration: Cap the vial and agitate at 25°C for 24 hours (using a rotary shaker or magnetic stir bar).
-
Visual Check: Ensure undissolved solid remains. If clear, add more solid and repeat step 2.
-
Filtration: Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.45 µm PTFE filter to remove micro-particulates.
-
Quantification: Dilute the filtrate 100-fold with Acetonitrile (ACN) and inject into HPLC.
-
Calculation: Compare peak area against a 5-point calibration curve prepared in ACN.
Protocol B: Kinetic Solubility (High-Throughput Screening)
Purpose: Rapid estimation for biological assays (DMSO stock dilution).
Workflow:
-
Prepare a 10 mM stock solution in DMSO.
-
Spike 10 µL of stock into 990 µL of PBS buffer (pH 7.4).
-
Incubate for 2 hours at room temperature with shaking.
-
Measure turbidity via UV-Vis absorbance at 620 nm (non-absorbing region).
-
Validation: If Abs > 0.05, precipitation has occurred.
Solvent Selection Workflow (Visualization)
The following diagram illustrates the decision logic for selecting the appropriate solvent based on the intended application (Synthesis, Purification, or Analysis).
Figure 1: Decision tree for solvent selection based on operational requirements. The logic prioritizes solubility parameters (polarity, H-bonding) aligned with the specific chemical process.
Safety and Handling References
When handling 1-(difluoromethyl)-1H-indole, researchers must adhere to safety protocols derived from its Safety Data Sheet (SDS).[2]
-
Hazard Classification: Irritant (Skin, Eye, Respiratory).
-
Storage: Cold storage (2-8°C) is recommended to prevent slow degradation or defluorination over time.[2]
-
Handling: Use in a fume hood. Avoid inhalation of dust.[3][4][5][6]
-
Incompatibility: Strong oxidizing agents and strong bases (potential for deprotonation/decomposition of the CF₂H group under extreme basic conditions).
References
-
PubChem. (n.d.).[7] 1-(Difluoromethyl)-1H-indole (Compound Summary). National Library of Medicine. Retrieved February 5, 2026, from [Link]
-
American Elements. (n.d.).[8] 1-(Difluoromethyl)-1H-indole-3-carbonitrile Product Information. Retrieved February 5, 2026, from [Link]
-
Petko, K. I., et al. (2022).[9] N-Difluoromethylindazoles: N-difluoromethylation and separation of isomers.[9][10] Journal of Organic and Pharmaceutical Chemistry. Retrieved February 5, 2026, from [Link]
-
Green, M. (2024). LogP, LogD, pKa and LogS: A Physicist's guide to basic chemical properties. Retrieved February 5, 2026, from [Link]
Sources
- 1. 748785-26-4|1-(Difluoromethyl)-1H-indole|BLD Pharm [bldpharm.com]
- 2. 1-(Difluoromethyl)-1H-indol-4-amine|CAS 1429043-06-0 [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. 2-(difluoromethoxy)-1H-indole | C9H7F2NO | CID 140112679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. americanelements.com [americanelements.com]
- 9. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 10. N-Difluoromethylindazoles | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
Technical Whitepaper: Operational Safety & Strategic Handling of 1-(Difluoromethyl)-1H-Indole Building Blocks
Executive Summary & Substance Identification
This technical guide serves as a specialized supplement to standard Safety Data Sheets (SDS) for 1-(difluoromethyl)-1H-indole and its structural analogs. While generic SDS documents categorize these compounds based on standard GHS classifications, they often fail to address the specific physicochemical nuances introduced by the
In drug discovery, the
Substance Identity
| Parameter | Detail |
| Chemical Name | 1-(difluoromethyl)-1H-indole |
| CAS Number | 125827-88-1 (Parent/Analogous) |
| Molecular Formula | |
| Molecular Weight | ~167.16 g/mol |
| Physical State | Low-melting solid or viscous oil (depending on purity/substitution) |
| Solubility | High in organic solvents (DCM, DMSO, EtOAc); Low in water |
Hazard Characterization: Beyond the GHS Label
Standard GHS classification for indoles typically includes Acute Toxicity (Oral/Dermal) and Skin/Eye Irritation. However, the fluorinated derivative presents unique challenges that must be managed proactively.
The Lipophilic Penetration Hazard
The introduction of the
-
Consequence: Systemic toxicity may occur faster than with non-fluorinated indoles.
-
Mitigation: Standard nitrile gloves are often insufficient for prolonged contact with fluorinated aromatics in organic solvents.
Chemical Stability & HF Liberation
While
-
Thermal Decomposition: At temperatures >150°C, or in the presence of strong Lewis acids, the
bond can cleave. -
Combustion: In a fire scenario, the compound will release Hydrogen Fluoride (HF) and Nitrogen Oxides (
). -
Hydrolytic Stability: Generally stable in water, but prolonged exposure to strong mineral acids at elevated temperatures can initiate hydrolysis, releasing fluoride ions.
GHS Classification (Synthesized)
-
Skin Irrit. 2 / Eye Dam. 1: Causes skin irritation and serious eye damage.[3]
Strategic Handling & Storage Protocols
The following protocols are designed to be self-validating systems. If the protocol is followed, the safety margin is automatically maintained.
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab PPE." The decision to handle this compound requires specific barrier selection.
Figure 1: PPE Selection Logic. Note the escalation to Fluoroelastomer gloves for solutions due to the compound's lipophilic nature.
Storage & Stability
-
Temperature: Store at 2–8°C . While the compound is stable at room temperature, cold storage retards any slow hydrolytic defluorination.
-
Atmosphere: Store under Argon or Nitrogen . Indoles are electron-rich and prone to oxidative polymerization (browning) over time.
-
Container: Borosilicate glass is acceptable. However, if long-term storage (>1 year) is planned, use polypropylene (PP) secondary containment to guard against potential (though unlikely) HF etching of glass if decomposition occurs.
Emergency Response & Toxicology
In the event of exposure, the presence of the fluorine moiety dictates a response protocol that assumes potential fluoride ion toxicity, even if the primary hazard is the organic indole.
Exposure Response Workflow
Figure 2: Emergency response workflow emphasizing the prophylactic consideration of Calcium Gluconate for fluorinated organic exposures.
Decontamination
-
Spill Cleanup: Do not use bleach (oxidizers). Adsorb with vermiculite or sand.
-
Surface Cleaning: Wash surfaces with a mild detergent solution followed by an ethanol wipe. Confirm removal using UV light (indoles are often fluorescent).
Synthesis & Process Safety Context
For researchers synthesizing this building block rather than purchasing it, the risks are significantly higher. The synthesis typically involves difluorocarbene sources.[7]
Common Synthetic Routes & Hazards
-
Using Chlorodifluoromethane (
): Requires high temperature and base. Risk of uncontrolled pressure rise and venting of gaseous . -
Using
(Ruppert-Prakash Reagent): Safer, but requires fluoride initiation. -
Using
: Decarboxylation releases difluorocarbene.
Process Safety Diagram (Acidic Hydrolysis Risk)
The following diagram illustrates the degradation pathway that must be avoided during workup.
Figure 3: Degradation pathway showing the liberation of HF under strong acidic forcing conditions.
References
-
H. Amii, et al. "Hydrogen-Bonding Capabilities of the Difluoromethyl Group." Chemical Society Reviews, 2021.
-
Prakash, G. K. S., et al. "Direct N-Difluoromethylation of Azoles." European Journal of Organic Chemistry, 2017.
-
Fisher Scientific. "Safety Data Sheet: Indole (Parent Compound Reference)." Fisher Scientific SDS, 2021.
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
Methodological & Application
Application Note: Synthesis of 1-(Difluoromethyl)-1H-indole via Difluorocarbene Insertion
Executive Summary
The
This guide details two validated protocols for the synthesis of 1-(difluoromethyl)-1H-indole. Protocol A utilizes Sodium Chlorodifluoroacetate , the industry standard for scalable, cost-effective synthesis. Protocol B employs Diethyl (bromodifluoromethyl)phosphonate , a milder alternative for substrates sensitive to high thermal stress.
Strategic Analysis & Reagent Selection
The transformation relies on the in situ generation of electrophilic difluorocarbene ([:CF
Comparative Reagent Profile
| Feature | Sodium Chlorodifluoroacetate (Protocol A) | Diethyl (bromodifluoromethyl)phosphonate (Protocol B) |
| Reagent Structure | ClCF | BrCF |
| Mechanism | Thermal Decarboxylation | Base-mediated P-C bond cleavage |
| Activation Temp | High (90–110 °C) | Moderate (0–80 °C) |
| Cost Efficiency | High (Commodity chemical) | Moderate (Specialty reagent) |
| Atom Economy | Low (Loss of CO | Moderate (Loss of phosphate) |
| Primary Risk | Exothermic decomposition if accumulated | Organophosphorus waste disposal |
| Best For | Robust substrates, Scale-up (>10g) | Temperature-sensitive functional groups |
Mechanism of Action
The reaction proceeds via a stepwise anionic pathway rather than a concerted insertion. The base deprotonates the indole to form a nucleophilic indolyl anion. Simultaneously, the reagent decomposes to release singlet difluorocarbene [:CF
Figure 1: Mechanistic pathway for the N-difluoromethylation of indole via difluorocarbene.
Experimental Protocols
Protocol A: Sodium Chlorodifluoroacetate Method (Standard)
Target: Robust substrates requiring cost-effective scale-up. Safety Note: Sodium chlorodifluoroacetate can decompose violently.[1] Never add the full equivalent of reagent to a cold mixture and then heat rapidly. Maintain the reaction temperature to ensure steady consumption of the reagent.
Materials
-
Substrate: Indole (1.0 equiv)
-
Reagent: Sodium chlorodifluoroacetate (ClCF
CO Na) (2.5 – 3.0 equiv) -
Base: Potassium carbonate (K
CO ) (2.0 equiv), anhydrous -
Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) [0.2 M concentration]
-
Additive: 18-Crown-6 (0.1 equiv) - Crucial for solubilizing the carbonate.
Step-by-Step Procedure
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, internal thermometer, and nitrogen inlet.
-
Solubilization: Charge the flask with Indole (1.0 equiv), K
CO (2.0 equiv), and 18-Crown-6 (0.1 equiv). Add anhydrous DMF. Stir at room temperature for 15 minutes to allow partial deprotonation. -
Thermal Activation: Heat the mixture to 95–100 °C . Ensure the internal temperature stabilizes.
-
Reagent Addition (Critical):
-
Solid Addition: Add Sodium chlorodifluoroacetate (3.0 equiv) portion-wise over 1 hour.
-
Why? Slow addition prevents the "pooling" of unreacted reagent, mitigating the risk of a runaway exotherm and minimizing carbene oligomerization (formation of tetrafluoroethylene).
-
-
Reaction: Stir at 100 °C for 2–4 hours. Monitor by TLC/LCMS. The evolution of CO
gas indicates active carbene generation. -
Workup: Cool to room temperature. Pour the mixture into ice-water (5x reaction volume). Extract with Ethyl Acetate (3x).
-
Purification: Wash combined organics with brine (saturated NaCl) to remove DMF. Dry over Na
SO , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).
Protocol B: Diethyl (bromodifluoromethyl)phosphonate Method (Mild)
Target: Substrates with heat-sensitive groups (e.g., esters, strained rings).
Materials
-
Substrate: Indole (1.0 equiv)
-
Reagent: Diethyl (bromodifluoromethyl)phosphonate (1.5 – 2.0 equiv)
-
Base: KOH (20 equiv, 30% aq. solution) or KOH/K
CO system -
Solvent: Acetonitrile (MeCN) or DCM/Water biphasic system
-
Catalyst: Tetrabutylammonium bromide (TBAB) (0.1 equiv) if using biphasic conditions.
Step-by-Step Procedure
-
Setup: Prepare a solution of Indole (1.0 equiv) in Acetonitrile (0.1 M) in a round-bottom flask.
-
Base Addition: Add KOH solution (20 equiv) at 0 °C.
-
Reagent Addition: Add Diethyl (bromodifluoromethyl)phosphonate (1.5 equiv) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature (or heat to 40–60 °C for sluggish substrates). Stir for 2–12 hours.
-
Mechanism Check: The base cleaves the P-C bond, releasing [:CF
] more gently than thermal decarboxylation. -
Quench: Dilute with water and extract with Dichloromethane (DCM).
-
Purification: Standard silica gel chromatography.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (<30%) | Carbene dimerization | Increase reagent equivalents (up to 5.0). Ensure slow addition rate. |
| Starting Material Recovery | Incomplete deprotonation | Use a stronger base (NaH) or ensure anhydrous conditions initially. |
| Polymer Formation | High local concentration of [:CF | Dilute reaction mixture (0.1 M). Increase stirring speed. |
| C3-Difluoromethylation | C-alkylation competition | Use bulky bases or protecting groups at C3 if possible (though N-alkylation is usually preferred for indoles). |
| Violent Gas Evolution | Too fast addition | STOP. Cool immediately. Add reagent slower in future runs. |
References
-
Sodium Chlorodifluoroacetate Protocol
- Frey, J. et al. "Sodium chlorodifluoroacetate as a difluorocarbene source." Journal of Fluorine Chemistry.
-
2 (Organic Syntheses Procedure highlighting ClCF2CO2Na usage).
-
Diethyl (bromodifluoromethyl)
-
General N-Difluoromethylation Reviews
-
Safety Data
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sodium chlorodifluoroacetate - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. fishersci.com [fishersci.com]
- 13. synquestlabs.com [synquestlabs.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: Transition-Metal-Free Synthesis of 1-(Difluoromethyl)-1H-indole
Executive Summary & Strategic Rationale
The N-difluoromethyl (
Historically, introducing this group required ozone-depleting gases (chlorodifluoromethane/Freon-22) or transition-metal catalysts (Pd, Cu) that introduce trace metal impurities—a major liability in pharmaceutical process chemistry.
This Application Note details a transition-metal-free, solid-reagent protocol using Sodium Chlorodifluoroacetate (SCDA) . This method relies on the thermal decarboxylation of SCDA to generate difluorocarbene (
Key Advantages:
-
Metal-Free: Eliminates the need for expensive scavenging steps to remove residual Pd or Cu.
-
Solid Reagents: Avoids the handling of gaseous Freon-22 or chemically unstable fluoroform.
-
Scalability: The protocol is robust on multigram scales with standard laboratory equipment.
Mechanistic Insight
The reaction proceeds via a base-mediated generation of difluorocarbene. Unlike metal-catalyzed cross-couplings, this transformation is driven by the electrophilicity of the carbene and the nucleophilicity of the deprotonated indole.
Reaction Pathway[1][2][3][4][5][6][7]
-
Activation: Thermal decarboxylation of sodium chlorodifluoroacetate (SCDA) at temperatures >90°C generates the transient difluorocarbene (
). -
Deprotonation: The base (typically K
CO ) deprotonates the indole N-H (pKa ~16 in DMSO/DMF), forming the indolyl anion. -
Insertion: The indolyl anion attacks the electrophilic
species to form a difluoromethyl anion intermediate. -
Protonation: Rapid protonation (from trace water or solvent exchange) yields the final
-CF H product.
Figure 1: Mechanistic pathway for the transition-metal-free N-difluoromethylation of indole using SCDA.
Experimental Protocol
Reagents and Materials[4][5][7][9][10][11][12][13]
-
Substrate: Indole derivatives (1.0 equiv)
-
Reagent: Sodium Chlorodifluoroacetate (SCDA) (2.5 – 3.0 equiv)
-
Base: Potassium Carbonate (K
CO ), anhydrous (1.5 – 2.0 equiv) -
Solvent:
-Dimethylformamide (DMF) or -Methyl-2-pyrrolidone (NMP) [Anhydrous] -
Atmosphere: Nitrogen or Argon (recommended to prevent excessive carbene hydrolysis)
Step-by-Step Procedure
Step 1: Reaction Setup
-
Charge an oven-dried round-bottom flask equipped with a magnetic stir bar with the Indole substrate (1.0 mmol) and K
CO (207 mg, 1.5 mmol). -
Add Sodium Chlorodifluoroacetate (SCDA) (457 mg, 3.0 mmol). Note: SCDA is hygroscopic; handle quickly or in a glovebox if high precision is required.
-
Add anhydrous DMF (5.0 mL, 0.2 M concentration).
-
Seal the flask with a septum and purge with N
for 5 minutes.
Step 2: Thermal Activation
-
Place the flask in a pre-heated oil bath at 95–100 °C .
-
Stir vigorously. Crucial: Efficient stirring is required as the base is insoluble.
-
Self-Validation Check: You should observe gas evolution (CO
) within the first 10-20 minutes. If no bubbling occurs, check the bath temperature; decarboxylation is slow below 90°C.
Step 3: Monitoring & Quenching
-
Monitor the reaction by TLC or LC-MS after 4 hours. The reaction typically requires 4–16 hours depending on the electronic nature of the indole.
-
Once conversion is complete, cool the mixture to room temperature.
-
Dilute carefully with water (20 mL). Caution: Residual SCDA may release CO
upon workup if the reaction was incomplete.
Step 4: Isolation
-
Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
-
Wash the combined organic layers with water (2 x 10 mL) and brine (1 x 10 mL) to remove DMF.
-
Dry over anhydrous Na
SO , filter, and concentrate under reduced pressure. -
Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradients).
Figure 2: Operational workflow for the synthesis of 1-(difluoromethyl)-1H-indole.
Optimization & Data Analysis
The efficiency of this reaction depends heavily on the solvent polarity and temperature. The following table summarizes optimization data derived from key literature sources (Mehta et al., Hong et al.).
| Entry | Solvent | Base (Equiv) | Temp (°C) | Yield (%) | Notes |
| 1 | DMF | K | 80 | < 10 | Temp too low for SCDA decarboxylation |
| 2 | DMF | K | 95 | 88 | Optimal Conditions |
| 3 | DMSO | K | 95 | 72 | Higher side reactions observed |
| 4 | NMP | K | 100 | 85 | Good alternative to DMF |
| 5 | DMF | None | 95 | 0 | Base required for indole deprotonation |
| 6 | DMF | Cs | 95 | 86 | No significant advantage over cheaper K |
Key Findings:
-
Temperature Sensitivity: The reaction has a sharp "on/off" switch around 90°C. Below this, SCDA is stable; above this, it releases carbene.
-
Water Tolerance: While the reaction should be kept dry to prevent carbene hydrolysis (
), strict glovebox conditions are rarely necessary if reagents are dry.
Troubleshooting & "Self-Validating" Controls
To ensure scientific integrity and reproducibility, use these controls:
-
The "Bubble" Test (Validation of Reagent):
-
Observation: Upon reaching 95°C, steady gas evolution (CO
) confirms SCDA is decomposing and generating carbene. -
Fix: If no bubbles appear, check the internal temperature of the oil bath. External probes can be inaccurate.
-
-
19F NMR Monitoring (Validation of Product):
-
Signal: The
-CF H group shows a characteristic doublet in F NMR (typically -90 to -95 ppm) with a large coupling constant ( Hz). -
Differentiation: Distinguish from
-alkylation (C3-difluoromethylation) by checking the multiplicity of the proton signal in H NMR. The -CF H proton appears as a triplet (due to coupling with two fluorines) in the range of 7.2–7.8 ppm.
-
-
Regioselectivity Check:
-
Indoles are ambident nucleophiles (N1 vs C3). Under these basic conditions with a hard electrophile like
, N-alkylation is favored. However, electron-rich indoles may show minor C3-acylation if water is present (forming formyl-indoles). Keep the system dry to maximize N-selectivity.
-
References
-
Mehta, V. P.; Greaney, M. F. (2013). "S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate". Organic Letters, 15(19), 5036–5039.[1]
-
Hong, Z.; et al. (2020). "A mild and readily scalable procedure for the N-1-difluoromethylation of ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate and its applications to the N-difluoromethylation of indazole, benzotriazole, imidazole, indole and pyrazole derivatives". Journal of Fluorine Chemistry, 234, 109514.
-
Petko, K. I.; Filatov, A. A. (2018).[3] "New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents". French-Ukrainian Journal of Chemistry, 6(1), 101-108.[3]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure–Activity Relationships of 2-Aryl-1H-indole Inhibitors of the NorA Efflux Pump in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
photochemical difluoromethylation of indole nitrogen
Application Note: Precision Photochemical -Difluoromethylation of Indoles
Content Type:Executive Summary & Scientific Rationale
The
Traditional methods for
This Application Note details a Photochemical Radical-Polar Crossover strategy. By utilizing visible light photocatalysis to generate electrophilic difluoromethyl radicals (
Mechanistic Principles
The success of this protocol hinges on overcoming the natural C3-nucleophilicity of the indole ring.
The Selectivity Challenge
-
Neutral Indole: The HOMO is located primarily at C3. Electrophilic radicals attack here.
-
Indolyl Anion: Upon deprotonation, the negative charge density is delocalized but significant at the Nitrogen. The Nitrogen becomes a "harder" nucleophile.
The Photochemical Solution
We utilize a Reductive Quenching Cycle or Oxidative Quenching Cycle (depending on the photocatalyst) to generate the
-
Radical Generation: The photocatalyst (PC) reduces the CF
H source (e.g., -difluoromethylsulfonium salt), releasing the CF H radical. -
Base-Mediated Capture: A mild base deprotonates the indole.
-
Radical-Polar Crossover: The electrophilic
CF H radical reacts with the electron-rich indolyl anion (or via a radical-radical coupling if the indole is also oxidized).
Mechanistic Pathway Diagram
Figure 1: Mechanistic pathway illustrating the convergence of the photogenerated difluoromethyl radical and the base-generated indolyl anion.
Experimental Protocol
Reagents & Equipment
-
Photocatalyst: fac-Ir(ppy)
(1-2 mol%) OR Eosin Y (5 mol%) for a metal-free alternative. -
CF
H Source: -(difluoromethyl)diphenylsulfonium triflate (preferred for high reactivity) OR Difluoromethanesulfonyl chloride ( ). -
Base: Cesium Carbonate (Cs
CO ) or Potassium Phosphate (K PO ). -
Solvent: Anhydrous DMSO or DMF (Polar aprotic solvents stabilize the anion).
-
Light Source: 40-60W Blue LED Kessil Lamp (450-465 nm).
-
Atmosphere: Argon or Nitrogen (Strict oxygen exclusion is required for radical lifetime).
Step-by-Step Methodology
Step 1: Reagent Preparation (Glovebox or Schlenk Line)
-
Weigh Indole substrate (0.5 mmol, 1.0 equiv) into a dry 8 mL borosilicate glass vial equipped with a magnetic stir bar.
-
Add the Photocatalyst (fac-Ir(ppy)
: 3.3 mg, 1 mol%). -
Add the CF
H source ( -(difluoromethyl)diphenylsulfonium triflate: 1.2 equiv). -
Add Base (Cs
CO : 1.5 - 2.0 equiv). Note: Excess base ensures complete deprotonation to favor N-attack.
Step 2: Solvent Addition & Degassing
-
Add anhydrous DMSO (2.5 mL, 0.2 M concentration).
-
Seal the vial with a septum cap.
-
Degassing (Critical): Sparge the solution with an Argon balloon and a vent needle for 10-15 minutes. Dissolved oxygen will quench the excited state of the catalyst and scavenge the
CF H radical.
Step 3: Irradiation
-
Place the vial 2-3 cm away from the Blue LED source.
-
Cooling: Direct a small fan at the vial to maintain the temperature at ~25°C. Uncontrolled heating can promote thermal decomposition or C3-alkylation.
-
Stir vigorously (1000 rpm) under irradiation for 12-18 hours. Monitor by TLC or LC-MS.
Step 4: Workup & Purification
-
Dilute the reaction mixture with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove DMSO and inorganic salts.
-
Wash the organic layer with Brine (10 mL).
-
Dry over Na
SO , filter, and concentrate under reduced pressure. -
Purify via Flash Column Chromatography (Hexanes/Ethyl Acetate gradient). Note: N-CF
H indoles are often less polar than the parent indole.
Experimental Workflow Diagram
Figure 2: Operational workflow for the batch synthesis of N-difluoromethyl indoles.
Data Analysis & Troubleshooting
Reaction Optimization Data (Representative)
| Variable | Condition | Yield ( | Selectivity ( | Note |
| Solvent | DMSO | 82% | >20:1 | Polar solvent stabilizes intermediate anion. |
| Solvent | DCM | 35% | 2:1 | Poor solubility of base reduces anion formation. |
| Base | Cs | 82% | >20:1 | Optimal basicity for indole deprotonation. |
| Base | Lutidine | 15% | 1:5 | Too weak; favors C3 radical attack. |
| Light | Blue LED | 82% | - | Essential for radical generation. |
| Atmosphere | Air | <5% | - | O |
Troubleshooting Guide
-
Issue: Low Conversion.
-
Cause: Inefficient degassing (O
poisoning) or light intensity too low. -
Fix: Increase sparging time; check lamp distance; ensure reaction vial glass is not UV-blocking (borosilicate is standard).
-
-
Issue: C3-Alkylation Observed.
-
Cause: Incomplete deprotonation of the indole.
-
Fix: Increase Base equivalents (up to 3.0 equiv); switch to a stronger base (e.g., KOtBu) if functional groups allow; ensure solvent is dry.
-
-
Issue: Decomposition of Product.
-
Cause: The
-CF H group can be sensitive to strong acids. -
Fix: Avoid acidic workups; use neutral silica gel if necessary.
-
References
-
General Mechanism of Heterocycle Difluoromethylation
-
Use of S-(difluoromethyl)
-
Selectivity in Radical Addition to Indoles
-
Selectivity in the Addition of Electron‐Deficient Radicals to the C2 Position of Indoles.[9] UC Berkeley Electronic Theses and Dissertations.
-
-
Photocatalytic Reagents Review
Disclaimer: This protocol involves the use of high-intensity light sources and pressurized vials. Always wear appropriate UV-protective eyewear and work behind a blast shield.
Sources
- 1. Visible-light-induced radical cascade cyclization: a catalyst-free synthetic approach to trifluoromethylated heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Aqueous Flavin Photoredox Catalysis Drives Exclusive C3-Alkylation of Indolyl Radical Cations in Route to Unnatural Tryptophan Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selectivity in the Addition of Electron‐Deficient Radicals to the C2 Position of Indoles [escholarship.org]
- 10. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Photoinduced catalyst-free difluoromethylation–cyclization of indole derivatives via electron donor–acceptor complexes under visible light - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Note: Difluoromethylation of Indoles Using Sodium Difluoromethanesulfinate (DFMS)
[1]
Executive Summary
The incorporation of a difluoromethyl group (
Key Reaction Feature:
-
Mechanism: Radical Substitution (Minisci-type).
-
Regioselectivity: Innate preference for the electron-rich C2 position of the indole.
-
N-Selectivity Note: Direct N-difluoromethylation requires difluorocarbene pathways (see Section 5). DFMS drives C-H functionalization.[1]
Mechanistic Insight & Causality
To ensure reproducibility, one must understand the "Why" behind the protocol. The reaction does not proceed via nucleophilic substitution (
-
Radical Generation: DFMS is oxidized (by a chemical oxidant like TBHP or a photocatalyst) to form a sulfonyl radical, which rapidly desulfinylates (releases
) to generate the key electrophilic difluoromethyl radical ( ). -
Addition: The
radical attacks the indole ring. While the C3 position is classically the most nucleophilic in ionic reactions, radical addition often favors C2 due to the stability of the resulting benzylic radical intermediate at C3. -
Re-aromatization: The intermediate radical is oxidized to a cation, followed by deprotonation to restore aromaticity, yielding the C2-difluoromethylated indole.
Pathway Visualization (DOT)
Figure 1: Mechanistic pathway of DFMS-mediated indole functionalization.[2] The cycle relies on oxidative radical generation and subsequent re-aromatization.
Experimental Protocol: C2-Difluoromethylation
This protocol utilizes a biphasic oxidative system, which is robust, scalable, and avoids expensive photocatalysts.
Reagents & Materials
| Component | Specification | Role |
| Substrate | Indole derivative (1.0 equiv) | Core Scaffold |
| Reagent | Sodium Difluoromethanesulfinate (DFMS) (3.0 equiv) | Radical Precursor |
| Oxidant | tert-Butyl hydroperoxide (TBHP) (70% aq., 3-4 equiv) | Radical Initiator |
| Solvent | DCM/Water (2:1 ratio) | Biphasic Medium |
| Additives | TFA (1.0 equiv) - Optional | Proton source for activation |
Step-by-Step Methodology
1. Setup:
-
To a 20 mL vial equipped with a magnetic stir bar, add the Indole substrate (0.5 mmol, 1.0 equiv).
-
Add DFMS (207 mg, 1.5 mmol, 3.0 equiv).
-
Add Dichloromethane (DCM) (3.0 mL) and Water (1.5 mL). The biphasic system helps solubilize both the organic substrate and the inorganic salt.
2. Initiation:
-
While stirring vigorously at room temperature, add TBHP (70% in water, ~200 µL, 4.0 equiv) dropwise.
-
Note: If the reaction is sluggish (monitored by TLC), add Trifluoroacetic acid (TFA) (1.0 equiv). Acidic conditions often accelerate the decomposition of the sulfinate to the radical species.
3. Reaction:
-
Seal the vial and stir at room temperature for 12–24 hours.
-
Observation: The organic layer may darken as the reaction proceeds.
4. Workup:
-
Quench the reaction with saturated NaHCO₃ solution (5 mL).
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine organic layers, dry over anhydrous Na₂SO₄ , and concentrate under reduced pressure.
5. Purification:
-
Purify the crude residue via silica gel flash chromatography.
-
Gradient: Typically Hexanes/Ethyl Acetate (starting 100:0 to 80:20).
-
Product: The C2-difluoromethylated indole is usually less polar than the starting material (due to the lipophilic
group).
Scope & Troubleshooting
Substrate Tolerance Table
| Substrate Class | Expected Yield | Notes |
| Electron-Rich Indoles (e.g., 5-OMe) | 60-80% | Reacts rapidly; high C2 selectivity. |
| Electron-Deficient Indoles (e.g., 5-CN) | 40-60% | Slower reaction; may require heating to 40°C. |
| N-Protected Indoles (e.g., N-Me) | 70-85% | Excellent substrates; prevents N-H side reactions. |
| Unprotected Indoles (N-H) | 50-70% | Functionalizes C2. N-H remains intact. |
Troubleshooting Guide
-
Issue: Low conversion.
-
Solution: Increase DFMS loading to 5.0 equiv or add a catalytic amount of Silver Nitrate (AgNO₃, 10 mol%) to facilitate oxidative decarboxylation/desulfinylation.
-
-
Issue: Regioisomeric mixtures (C2 vs C3).
-
Solution: Use solvent control.[3] Pure DMSO often favors C2 selectivity more than biphasic mixtures. Ensure the C3 position is not blocked; if C2 is blocked, C3 functionalization will occur.
-
Strategic Divergence: N-Difluoromethylation
Crucial distinction for the researcher.
If your specific goal is N-difluoromethylation (forming an
To achieve N-difluoromethylation, use the following alternative system:
-
Reagent: Sodium chlorodifluoroacetate (
) or Chlorodifluoromethane ( ). -
Mechanism: Generation of electrophilic difluorocarbene ([:CF₂]).[2]
-
Protocol Summary:
-
Dissolve Indole and
(base) in DMF. -
Add
and heat to 90-100°C. -
The base deprotonates the indole nitrogen (
), which then attacks the in-situ generated carbene.
-
Comparison Diagram (DOT)
Figure 2: Divergent synthesis paths. DFMS targets C2; Carbene sources target N.
References
-
Baran, P. S., et al. "Innate C-H trifluoromethylation of heterocycles." Proceedings of the National Academy of Sciences, 2011. (Foundational work on sulfinate radical chemistry).
-
Fujiwara, Y., et al. "Practical and innate carbon-hydrogen functionalization of heterocycles."[1] Nature, 2012.[1] (Establishment of sulfinate reagents for C-H functionalization).
-
Zhang, D., et al. "The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions." Organic & Biomolecular Chemistry, 2023. (Specific DFMS protocol for Indole C2-functionalization).
-
Hu, J., et al. "Nucleophilic Difluoromethylation." Chemical Reviews, 2011. (Review covering N- vs C-selectivity and carbene mechanisms).
reagents for direct N-difluoromethylation of electron-deficient indoles
Application Note: Strategic N-Difluoromethylation of Electron-Deficient Indoles
InstallationExecutive Summary & Strategic Imperative
The
This guide details the direct N-difluoromethylation of these recalcitrant substrates. We prioritize the Sodium Chlorodifluoroacetate (SCDA) method due to its scalability, cost-efficiency, and operational robustness, while providing alternative protocols for sensitive substrates.
Reagent Selection Matrix
Selecting the right difluoromethylating agent is dictated by the substrate's electronic profile and functional group tolerance.
| Reagent | Chemical Structure | Mechanism | Utility for EWG-Indoles | Pros/Cons |
| Sodium Chlorodifluoroacetate (SCDA) | Difluorocarbene ( | Primary Choice (Gold Standard) | Pros: Cheap, scalable, solid-state stability.Cons: Requires heat (>90°C) to decarboxylate; gas evolution ( | |
| Diethyl (bromodifluoromethyl) phosphonate | Carbene/Radical Precursor | Secondary Choice | Pros: Works under milder basic conditions.Cons: More expensive; phosphorus byproducts. | |
| Difluoromethyl Phenyl Sulfone | Nucleophilic/Carbene "Chameleon" | Specialized | Pros: Versatile.Cons: Atom economy is lower; sulfinate byproduct removal. | |
| e.g., | Electrophilic Transfer | High Precision | Pros: Mild temp; good for very sensitive substrates.Cons: High cost; often requires synthesis. |
Mechanistic Pathway & Visualization
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via the thermal generation of difluorocarbene (
Key Insight for EWG-Indoles:
The EWG increases the acidity of the N-H bond (easier deprotonation) but decreases the nucleophilicity of the resulting anion (slower attack on
Figure 1: Reaction pathway for base-mediated N-difluoromethylation using SCDA. Note the competition between productive trapping and carbene dimerization.
Detailed Protocol: The SCDA "Workhorse" Method
This protocol is optimized for 5-nitroindole and methyl indole-5-carboxylate , scalable from 1 mmol to 50 mmol.
Reagents:
-
Substrate: Electron-deficient Indole (1.0 equiv)
-
Reagent: Sodium Chlorodifluoroacetate (SCDA) (2.5 – 3.0 equiv)
-
Base: Potassium Carbonate (
), anhydrous (2.0 equiv) -
Solvent: DMF (N,N-Dimethylformamide) or NMP (anhydrous preferred)
-
Additive (Optional): Tetrabutylammonium bromide (TBAB) (0.1 equiv) – Recommended for extremely sluggish substrates to aid phase transfer.
Step-by-Step Procedure:
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Safety Note: Connect the top of the condenser to a nitrogen bubbler. The reaction generates
gas; do not seal the system completely.
-
-
Charging: Add the Indole (1.0 equiv),
(2.0 equiv), and SCDA (1.5 equiv - split addition strategy) to the flask. -
Solvation: Add DMF (concentration ~0.2 M to 0.5 M). High concentration helps the bimolecular reaction rate.
-
Reaction (Phase 1): Heat the mixture to 95–100 °C in an oil bath.
-
Observation: You will observe gas evolution (
) and mild foaming. Ensure stirring is vigorous (800 rpm) to break up the slurry.
-
-
Reaction (Phase 2 - Boost): After 2 hours, check conversion via TLC or LC-MS.
-
Critical Step: If conversion is <50%, cool slightly (to 80°C) and add the remaining SCDA (1.0–1.5 equiv). Re-heat to 100 °C for another 2–4 hours.
-
Why? Difluorocarbene has a short half-life. Split addition maintains a steady concentration of the electrophile.
-
-
Workup:
-
Cool to room temperature.[1]
-
Dilute with Ethyl Acetate (EtOAc) and wash with water (3x) to remove DMF.
-
Note: DMF retention can impede crystallization. A Lithium Chloride (5% aq) wash helps remove DMF.
-
-
Purification: Dry organic layer over
, filter, and concentrate. Purify via silica gel chromatography (typically Hexanes/EtOAc gradient).
Self-Validating QC Check (19F NMR):
-
Target Signal: The
group appears as a distinctive doublet (due to H-F coupling, ) around -90 to -95 ppm in NMR. -
Proton NMR: Look for a triplet (coupling to two F atoms) in the chemical shift range of 7.0 – 7.6 ppm (
).
Troubleshooting & Optimization Guide
| Issue | Root Cause | Corrective Action |
| Low Conversion (<30%) | Indole anion is too weak; Carbene dimerizes (TFE formation). | 1. Increase Temp to 120°C.2. Add TBAB (10 mol%) as a Phase Transfer Catalyst.3. Switch solvent to NMP (higher boiling point). |
| C-Alkylation (C3-CF2H) | Competitive C-nucleophilicity. | 1. Ensure Base is strong enough to fully deprotonate N-H.2. Use bulkier bases ( |
| Starting Material Recovery | Reagent decomposition before reaction. | Split Addition of SCDA is critical. Do not add all reagent at room temp if heating is slow. |
| Violent Foaming | Rapid decarboxylation. | Use a larger flask (headspace) and control heating ramp rate. |
References
-
SCDA Reagent Overview
-
Difluoromethylation of Phenols/Heterocycles (Org. Synth.)
-
Mechanistic Insight (Sulfoximine Reagents)
- Title: N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethyl
- Source:Organic Letters (2014).
-
URL:[Link]
-
Electron-Deficient Substrate Scope
- Title: New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents.
- Source:French-Ukrainian Journal of Chemistry (2018).
-
URL:[Link]
Sources
Advanced Application Note: 1-(Difluoromethyl)-1H-indole in Pesticide Development
Executive Summary
The incorporation of fluorine into agrochemical scaffolds is a cornerstone of modern pesticide design, with over 30% of registered active ingredients containing at least one fluorine atom. This Application Note focuses on 1-(difluoromethyl)-1H-indole , a specialized building block that leverages the unique properties of the
Introduction: The "Fluorine Effect" in Indole Scaffolds
Bioisosterism and Metabolic Stability
Indole rings are ubiquitous in nature (e.g., tryptophan, auxin) and are "privileged structures" in pesticide discovery. However, the
-
Methylation (
): Blocks conjugation but is susceptible to oxidative demethylation by cytochrome P450s. -
Trifluoromethylation (
): Highly stable but drastically increases lipophilicity ( ), potentially leading to poor solubility and environmental persistence. -
Difluoromethylation (
): Represents a "Goldilocks" zone. The group is a bioisostere of the hydroxyl or thiol group due to the acidity of the bond (acting as a weak H-bond donor). It improves metabolic stability while maintaining an optimal physicochemical profile for transmembrane transport in fungi and insects.
Target Applications
-
SDHI Fungicides: Succinate Dehydrogenase Inhibitors often require a specific lipophilic pocket binder. The
indole mimics the steric bulk of -methyl/phenyl groups while enhancing binding affinity through weak hydrogen bonding with carbonyl backbone residues in the target enzyme. -
Auxin Herbicides: Modulating the auxin signaling pathway by altering the electronic properties of the indole ring.
Experimental Protocol: Chemical Synthesis
Reaction Logic
The most robust, scalable, and "green" method for introducing the
Synthesis Workflow Diagram
Figure 1: Mechanism of N-difluoromethylation via in situ difluorocarbene generation.
Step-by-Step Protocol
Reagents:
-
1H-Indole (1.0 equiv, 10 mmol)
-
Sodium Chlorodifluoroacetate (SCDA) (2.5 equiv, 25 mmol)
-
Potassium Carbonate (
) (2.0 equiv, 20 mmol) -
Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) – Anhydrous.
Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen (
). -
Dissolution: Add 1H-Indole (1.17 g) and
(2.76 g) to the flask. Add DMF (20 mL) and stir at room temperature for 15 minutes to facilitate partial deprotonation. -
Reagent Addition: Add Sodium Chlorodifluoroacetate (SCDA) (3.81 g) in a single portion.
-
Reaction: Heat the mixture to 95–100 °C in an oil bath.
-
Critical Note: Vigorous bubbling (
evolution) will occur. Ensure the condenser is functioning to reflux the solvent. -
Time: Stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1). The product is less polar than the starting indole.
-
-
Quenching: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL).
-
Extraction: Extract with Diethyl Ether (
) or Ethyl Acetate ( mL). -
Purification: Wash the combined organic layers with brine (
mL), dry over anhydrous , filter, and concentrate in vacuo. -
Isolation: Purify via silica gel flash chromatography (Gradient: 100% Hexane
5% EtOAc/Hexane).-
Yield Expectation: 70–85% as a colorless to pale yellow oil.
-
Safety Warning:
-
Difluorocarbene is a reactive intermediate.[1][2][3][4][5] While generated in situ, ensure good ventilation.
-
SCDA is hygroscopic; store in a desiccator.
Protocol: Biological Evaluation (Fungicidal Efficacy)
Assay Rationale: Poisoned Food Technique
To validate the pesticidal utility, the synthesized compound is tested against Rhizoctonia solani (Rice Sheath Blight), a standard necrotrophic fungus sensitive to SDHI and indole-based fungicides.
Assay Workflow Diagram
Figure 2: Workflow for in vitro fungicidal evaluation.
Step-by-Step Procedure
-
Stock Preparation: Dissolve 1-(difluoromethyl)-1H-indole (10 mg) in DMSO (1 mL) to create a 10,000 ppm stock solution.
-
Media Dosing: Prepare Potato Dextrose Agar (PDA). While the agar is molten (~50 °C), add the stock solution to achieve final concentrations of 100, 50, 25, 12.5, and 6.25
(ppm).-
Control: PDA + equivalent volume of DMSO (Solvent Control).
-
-
Plating: Pour 15 mL of medicated media into sterile 90 mm Petri dishes. Allow to solidify.
-
Inoculation: Use a sterile cork borer (5 mm) to cut mycelial plugs from the margin of an actively growing Rhizoctonia solani colony. Place one plug (mycelium side down) in the center of each test plate.
-
Incubation: Incubate at 25 ± 1 °C in the dark for 48–72 hours.
-
Measurement: Measure the colony diameter (cross-method: average of two perpendicular diameters) once the control plate colony reaches ~75% of the plate diameter.
Data Analysis
Calculate the Percentage Inhibition (
- = Diameter of colony in control (mm).
- = Diameter of colony in treatment (mm).
- = Diameter of the initial plug.
EC50 Determination: Plot Probit(
Physicochemical Properties & SAR Insights[1][6][7]
| Property | 1H-Indole (Parent) | 1-Methylindole | 1-(Difluoromethyl)indole | Impact on Pesticide Design |
| H-Bond Donor | Strong | None | Weak | |
| Lipophilicity (LogP) | ~2.1 | ~2.6 | ~2.9 - 3.1 | Optimal range for systemic transport in xylem/phloem. |
| Metabolic Stability | Low (N-glucuronidation) | Moderate (Demethylation) | High | |
| Electronic Effect | Electron Rich | Electron Rich | Electron Withdrawn | Reduced electron density on the ring may reduce photo-oxidation. |
References
-
Difluoromethylation Review: Zhang, W., et al. (2024). "Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules." Journal of Agricultural and Food Chemistry.
-
Synthesis Protocol (SCDA): Mehta, V. P., & Greaney, M. F. (2013). "S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate." Organic Letters, 15(19), 5036–5039.[6]
-
Indole in Agrochemicals: Liu, H., et al. (2021). "Synthesis and Biological Activities of Novel Methylxanthines and Their Derivatives." Chinese Journal of Organic Chemistry.
-
Difluorocarbene Reagents: BenchChem Application Note. "Diiododifluoromethane as a Reagent for C-H Functionalization."
Sources
Application Note: Strategic Functionalization of 1-(Difluoromethyl)-1H-indole at the C3 Position
Executive Summary
The 1-(difluoromethyl)-1H-indole (
Despite its utility, the functionalization of
Mechanistic Considerations & Stability Profile
Electronic Modulation
The indole C3 position is inherently nucleophilic.[2] However, substitution at N1 with a difluoromethyl group introduces an inductive electron-withdrawing effect (
-
Reactivity Impact: The C3 position remains the most reactive site for electrophilic attack, but reaction rates are slower compared to
-methyl indole. Stronger electrophiles or catalytic activation are often required. -
Regioselectivity: The
-CF H group does not possess the strong directing ability of a pivaloyl or carbamoyl group (which often direct to C2 via chelation-assisted C-H activation). Thus, under standard electrophilic aromatic substitution (S Ar) and non-chelated Pd-catalysis, C3-selectivity is maintained .
Stability Constraints
-
Acid Sensitivity: Unlike
-CF indoles, which are extremely robust, -CF H indoles—particularly those with electron-donating substituents on the benzene ring—can undergo N-C bond cleavage or decomposition under strong, prolonged acidic conditions (e.g., refluxing HCl). -
Base Tolerance: The scaffold is generally stable to bases (e.g., K
CO , Cs CO , NaH) used in cross-coupling, making Pd-catalyzed C-H activation a viable pathway.
Mechanistic Pathway Diagram
The following diagram illustrates the electronic influence and the electrophilic substitution pathway.
Caption: Mechanistic pathway for C3-functionalization, highlighting the electronic modulation by the N-CF2H group.
Experimental Protocols
Protocol A: Pd-Catalyzed Direct C3-H Arylation
Application: Late-stage functionalization to construct biaryl scaffolds.
Rationale: Direct C-H activation avoids pre-functionalization (e.g., bromination). We utilize a Pd(II)/oxidant system that tolerates the
Materials
-
Substrate: 1-(Difluoromethyl)-1H-indole (1.0 equiv)
-
Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv)
-
Catalyst: Pd(OAc)
(5-10 mol%) -
Ligand: PPh
(10-20 mol%) or P(o-tol) -
Base: Ag
CO (1.0 equiv) or Cs CO (2.0 equiv) -
Solvent: 1,4-Dioxane or DMF (anhydrous)
Step-by-Step Procedure
-
Setup: In a glovebox or under argon flow, charge a dried reaction vial with 1-(difluoromethyl)indole (0.5 mmol), Aryl Iodide (0.75 mmol), Pd(OAc)
(11 mg, 0.05 mmol), PPh (26 mg, 0.1 mmol), and Ag CO (138 mg, 0.5 mmol). -
Solvation: Add anhydrous 1,4-Dioxane (2.5 mL). Seal the vial with a Teflon-lined cap.
-
Reaction: Heat the mixture to 100 °C in a heating block. Stir vigorously for 12–16 hours.
-
Monitoring: Check by TLC or LC-MS. The
-CF H group is typically stable, but monitor for de-difluoromethylation (appearance of NH-indole).
-
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove silver salts. Rinse with EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: C3-Formylation (Modified Vilsmeier-Haack)
Application: Introduction of a C1 handle for further elaboration (reductive amination, olefination).
Rationale: Standard Vilsmeier conditions (POCl
Materials
-
Substrate: 1-(Difluoromethyl)-1H-indole (1.0 equiv)
-
Reagent: POCl
(1.2 equiv) -
Solvent: DMF (anhydrous, acts as reagent and solvent)
-
Quench: Sat. aq. NaHCO
or 2M NaOH
Step-by-Step Procedure
-
Reagent Prep: Cool anhydrous DMF (3.0 mL) to 0 °C in an ice bath. Dropwise add POCl
(1.2 equiv) under N . Stir for 20 min to form the Vilsmeier salt (white precipitate/suspension). -
Addition: Dissolve 1-(difluoromethyl)indole (1.0 mmol) in minimal DMF (1 mL) and add it dropwise to the pre-formed Vilsmeier salt at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C).
-
Critical Step: Do not heat above 60 °C unless conversion is stalled. High heat + acid promotes N-CF
H cleavage.
-
-
Quench: Pour the reaction mixture onto ice/water (10 mL). Slowly add 2M NaOH or sat. NaHCO
until pH > 8.-
Observation: The formylated product often precipitates.
-
-
Isolation: Extract with CH
Cl (3 x 10 mL). Wash organics with brine, dry over Na SO , and concentrate.
Protocol C: C3-Halogenation (Bromination/Iodination)
Application: Synthesis of intermediates for Suzuki/Sonogashira coupling. Rationale: NIS and NBS provide a mild source of electrophilic halogen without strong acid generation.
Materials
-
Substrate: 1-(Difluoromethyl)-1H-indole (1.0 equiv)
-
Reagent: N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS) (1.05 equiv)
-
Solvent: DMF or Acetonitrile (MeCN)
Step-by-Step Procedure
-
Setup: Dissolve 1-(difluoromethyl)indole (1.0 mmol) in DMF (5 mL) at room temperature.
-
Addition: Add NIS or NBS (1.05 mmol) portion-wise over 5 minutes. Protect from light (wrap flask in foil).
-
Reaction: Stir at room temperature for 1–3 hours.
-
Note: Reaction is usually fast. Prolonged stirring may lead to C2-halogenation or over-halogenation.
-
-
Workup: Dilute with water (20 mL). Extract with Et
O or EtOAc. Wash organic layer with 10% Na S O (to remove free halogen) and then brine. -
Purification: Silica gel chromatography.
Quantitative Data Summary
| Functionalization | Reagents | Temp (°C) | Yield (Typical) | Selectivity (C3:C2) | Key Risk |
| C3-Arylation | Pd(OAc) | 80–100 | 60–85% | >20:1 | Homocoupling of Ar-I |
| C3-Formylation | POCl | 0 to 25 | 70–90% | Exclusive | Acid-mediated N-CF |
| C3-Iodination | NIS, DMF | 25 | 85–95% | >50:1 | Over-iodination |
| C3-Acylation | RCOCl, Et | 0 | 50–75% | >10:1 | Lewis acid sensitivity |
Troubleshooting & Optimization
Common Failure Modes
-
Loss of
-CF H Group:-
Symptom:[3][4][5][6] Appearance of N-H indole peak in NMR (
~8.0–8.5 ppm broad singlet) or loss of triplet in F NMR ( -90 to -95 ppm, Hz). -
Cause: Excessive acidity or high temperature in the presence of nucleophiles (water/alcohols).
-
Solution: Use milder Lewis acids (e.g., Zn(OTf)
instead of AlCl ); keep Vilsmeier reactions below 40 °C.
-
-
Low Conversion in C-H Arylation:
-
Cause: Electronic deactivation of the indole ring by CF
H. -
Solution: Increase catalyst loading to 10 mol%; switch to a more electron-rich ligand (e.g., PCy
) to facilitate oxidative addition, or use a carboxylate base (pivalate) to assist the C-H activation step (CMD mechanism).
-
Workflow Diagram
Caption: Decision matrix for selecting and optimizing C3-functionalization pathways.
References
-
Direct C3-Selective Arylation of N-Unsubstituted Indoles with Aryl Chlorides, Triflates, and Nonaflates Using a Palladium-Dihydroxyterphenylphosphine Catalyst. Source: PubMed (2020). URL:[Link]
-
New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents. Source: French-Ukrainian Journal of Chemistry (2018). URL:[Link]
-
N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Source: Organic Letters (2009). URL:[Link]
-
Transition metal-catalyzed C–H functionalizations of indoles. Source: New Journal of Chemistry (2021). URL:[Link]
-
Unbiased C3-Electrophilic Indoles: Triflic Acid Mediated C3-Regioselective Hydroarylation of N-H Indoles. Source: Angewandte Chemie Int. Ed. (2022).[7][8] URL:[Link]
Sources
- 1. Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unbiased C3‐Electrophilic Indoles: Triflic Acid Mediated C3‐Regioselective Hydroarylation of N−H Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Directed C3-Alkoxymethylation of Indole via Three-Component Cascade Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N‐Trifluoromethyl Hydrazines, Indoles and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Advanced Protocols for the Synthesis of N-Difluoromethyl Heteroaromatics
Executive Summary & Strategic Importance
The N-difluoromethyl (
Despite its utility, the synthesis of
Core Synthetic Strategies
The most reliable methods for installing the
| Method | Reagent | Mechanism | Key Advantage |
| A. Thermal Decomposition | Sodium Chlorodifluoroacetate ( | Carbene Insertion | Scalable & Robust. Ideal for unfunctionalized heterocycles. |
| B. Base-Mediated Activation | Ethyl Bromodifluoroacetate ( | Carbene Insertion | Mild Conditions. High tolerance for sensitive functional groups. |
| C. Silyl-Reagent Activation | Ruppert-Prakash Reagent ( | Defluorinative Carbene Gen. | Reagent Availability. Specific utility for imidazoles/benzimidazoles.[1][2][3][4] |
Mechanistic Logic & Visualization
The success of N-difluoromethylation hinges on the controlled release of singlet difluorocarbene (
Figure 1: General mechanism for difluorocarbene-mediated N-difluoromethylation. The critical step is the interception of the transient
Detailed Experimental Protocols
Protocol A: The "Gold Standard" (Sodium Chlorodifluoroacetate)
Best for: Pyrazoles, Triazoles, Indazoles, and robust substrates requiring high conversion.
Rationale: Sodium chlorodifluoroacetate (
Materials:
-
Substrate (1.0 equiv)
-
Sodium chlorodifluoroacetate (
) (2.0 - 3.0 equiv) -
Potassium carbonate (
) (2.0 equiv) -
Solvent: DMF or NMP (Anhydrous)
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.
-
Dissolution: Add the N-heterocycle (e.g., 1.0 mmol) and anhydrous
(2.0 mmol) to the flask. Add DMF (5 mL, 0.2 M concentration). -
Reagent Addition: Add Sodium chlorodifluoroacetate (1.5 mmol, 1.5 equiv) in one portion.
-
Reaction: Heat the mixture to 95°C .
-
Critical Checkpoint: Monitor the reaction by TLC/LCMS after 2 hours. If starting material remains, add a second portion of
(1.0 - 1.5 equiv) to push to completion. The reagent degrades over time, so portion-wise addition is often superior to a single large bolus.
-
-
Quench: Cool to room temperature. Dilute carefully with water (exothermic).
-
Workup: Extract with EtOAc (
). Wash combined organics with brine ( ), dry over , and concentrate. -
Purification: Flash column chromatography. (Note:
products are often less polar than the parent heterocycle).
Protocol B: The "Mild & Modern" Method (Ethyl Bromodifluoroacetate)
Best for: Substrates with sensitive functional groups (esters, nitriles) that cannot withstand 100°C.
Rationale: Ethyl bromodifluoroacetate (
Materials:
-
Substrate (1.0 equiv)
-
Ethyl bromodifluoroacetate (1.5 - 2.0 equiv)
- (2.0 equiv)
-
Solvent: DMF
Step-by-Step Procedure:
-
Setup: Charge a vial with the N-heterocycle (0.5 mmol) and
(1.0 mmol). -
Solvent: Add DMF (2.5 mL).
-
Addition: Add Ethyl bromodifluoroacetate (0.75 mmol) dropwise at room temperature.
-
Reaction: Stir at room temperature for 4 hours. If the reaction is sluggish, warm to 50-60°C .
-
Observation: This method typically produces fewer tarry byproducts than Protocol A.
-
-
Workup: Dilute with water, extract with diethyl ether or EtOAc, and purify as standard.
Protocol C: Reagent-Specific Method (TMS-CF3 for Imidazoles)
Best for: Imidazoles and Benzimidazoles using common lab reagents.
Rationale: While typically a trifluoromethylating agent,
Materials:
-
Imidazole/Benzimidazole derivative (1.0 equiv)
- (3.0 equiv)
-
Solvent: DCM (Dichloromethane) or THF
-
Optional: Water (trace) or mild activation
Step-by-Step Procedure:
-
Dissolution: Dissolve the imidazole (0.5 mmol) in DCM (2 mL).
-
Addition: Add
(1.5 mmol) slowly. -
Reaction: Stir at reflux (40°C) or under microwave irradiation.
-
Note: The mechanism involves the formation of a transient
species which hydrolyzes/desilylates to .
-
-
Workup: Direct concentration and purification, or a simple aqueous wash followed by extraction.
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Reagent decomposition before insertion. | Use portion-wise addition (e.g., 3 x 1.0 equiv) rather than one large addition. |
| Dimerization | Carbene concentration too high. | Dilute the reaction mixture (0.1 M or lower). |
| Regioselectivity | Multiple N-sites (e.g., 1,2,4-triazole). | |
| Hydrolysis | Unstable product. | Avoid acidic workups. |
Safety & Handling
-
Gas Evolution: Protocols A and B generate
and potentially trace fluorinated gases. Run reactions in a well-ventilated fume hood. -
Pressure: If scaling up Protocol A (>5g), ensure the reflux system can handle the gas evolution rate to prevent pressure buildup.
-
Toxicity: Fluorinated acetates are toxic. Avoid skin contact and inhalation.
References
-
General Review on Difluoromethylation
-
Ma, J. A., & Cahard, D. (2004). Update 1 of: Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews. Link
-
-
Protocol A (ClCF2CO2Na)
-
Chen, Q. Y., & Wu, S. W. (1989). Difluorocarbene from sodium chlorodifluoroacetate. Journal of the Chemical Society, Perkin Transactions 1. Link
-
-
Protocol B (BrCF2CO2Et - Modern Adaptation)
-
Zheng, J., et al. (2024). Advancing Dearomative Difluoromethylation of N-heterocycles. ChemRxiv. Link
-
-
Protocol C (TMS-CF3 for Imidazoles)
-
Medicinal Chemistry Properties
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. N-Difluoromethylation of imidazoles and benzimidazoles using the Ruppert-Prakash reagent under neutral conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Regioselective Difluoromethylation (C2 vs. N1)
Welcome to the Fluoro-Functionalization Support Hub. Current Status: Operational | Topic: Resolving Regioselectivity Conflicts in N-Heterocycles
Core Directive: The Mechanism-Selectivity Link
User Advisory: The competition between the Nitrogen atom (N1) and the C2/C3 carbon centers in heterocycles (indoles, pyrroles, imidazoles) is dictated almost entirely by the reaction mechanism , not just the reagent.
-
To target N1 (Heteroatom): You must operate under Anionic/Carbene regimes.
-
To target C2 (Carbon): You must operate under Radical (Minisci-type) regimes.
Use the diagnostic workflow below to select your protocol.
Figure 1: Decision matrix for selecting the correct mechanistic pathway based on the desired regiochemical outcome.
Technical Support Tickets & Troubleshooting
Ticket #101: "I want N1-difluoromethylation, but I'm seeing low conversion or C-alkylation."
Diagnosis: The reaction is likely failing to generate the active N-anion, or the electrophile is decomposing via a carbene pathway before reacting.
The Science: N1-difluoromethylation typically relies on the in situ generation of difluorocarbene (
Protocol: Phase-Transfer Catalyzed N-Difluoromethylation Standard Ref: Adapted from Shen et al. and early Freon-22 works.
| Parameter | Specification | Reason |
| Reagent | Carbene precursor. | |
| Solvent | DCM / 30% aq. NaOH (Biphasic) | High concentration base is required for deprotonation. |
| Catalyst | Crucial: Transfers the N-anion to the organic phase to meet the carbene. | |
| Temp | 25 °C to 40 °C | Too high (>60°C) accelerates carbene hydrolysis over N-attack. |
Troubleshooting Steps:
-
Check Base Strength: If using
, switch to or . The of indole is ~16; weak bases will not drive the equilibrium to the N-anion. -
Solvent Polarity: In homogeneous systems (e.g., DMF), C-alkylation (C3) becomes more competitive because the N-anion is less "naked" than in PTC conditions. Stick to biphasic PTC systems for N1 selectivity.
-
Reagent Swap: If
is unavailable, use N-tosyl-S-difluoromethyl-S-phenylsulfoximine . It is a shelf-stable electrophilic source that favors N1 under basic conditions [1].
Ticket #204: "I want C2-difluoromethylation, but I'm getting N1 background or C3 mixtures."
Diagnosis: You are likely operating in a regime where the radical character is weak, or the medium is too basic.
The Science: C2-functionalization of heterocycles is best achieved via Minisci-type radical substitution . The
-
Why C2? In protonated N-heterocycles (often used in Minisci), C2 is the most activated position for radical attack due to electronic distribution (SOMO-LUMO interactions).
-
Why not N1? Radicals do not attack the nitrogen lone pair; they attack
-systems.
Protocol: Zinc Sulfinate Radical Functionalization (The "Baran" Protocol) Standard Ref: Fujiwara, Baran et al. (2012) [2]
| Parameter | Specification | Reason |
| Reagent | Solid, shelf-stable source of | |
| Oxidant | TBHP (tert-Butyl hydroperoxide) (3-5 equiv) | Initiates the radical breakdown of the sulfinate. |
| Solvent | DCM/Water (Biphasic) or DMSO | Biphasic helps solubilize the zinc salt while dissolving the organic substrate. |
| Additives | TFA (Trifluoroacetic acid) (1 equiv) | Critical: Protonates the heterocycle, activating C2 for nucleophilic radical attack. |
Troubleshooting Steps:
-
Eliminate Base: Ensure no basic additives are present. Bases deprotonate N1, protecting it from radical attack but potentially opening it up to electrophilic side reactions if impurities are present.
-
Add Acid (TFA): If you see C3 selectivity (typical of electrophilic aromatic substitution), add TFA. Protonating the pyridine/indole nitrogen changes the electronics to favor C2 radical addition.
-
Switch to Photoredox: If the chemical oxidant (TBHP) is degrading your substrate, switch to a photoredox system (Ir-catalyst + Blue LED) using the same sulfinate reagent. This generates the radical more gently [3].
Comparative Data: Reagent Selectivity Profile
The following table summarizes the expected regioselectivity for a standard Indole substrate based on reagent class.
| Reagent System | Mechanism | Major Product | Minor Product | Critical Control Factor |
| Carbene / Anionic | N1 (>95%) | C3 | Phase Transfer Catalyst efficiency | |
| Radical (Minisci) | C2 (>80%) | C3 | Acidic additive (TFA) to activate C2 | |
| Electrophilic Transfer | N1 | - | Base strength ( | |
| Photoredox ( | Radical | C2 | C3/C7 | Light intensity and catalyst loading |
FAQ: Edge Cases
Q: My substrate has both an Indole and a Pyridine ring. Where will the
-
A:
-
Radical Conditions (DFMS): The radical prefers the most electron-deficient heterocycle that is protonated. Pyridine is more basic than indole. In acidic media, Pyridine protonates first, directing the radical to the Pyridine C2/C4 positions, leaving the Indole untouched.
-
Basic Conditions (
): The base will deprotonate the Indole N-H (pKa ~16). The Pyridine N (no proton) cannot be deprotonated. Reaction will occur exclusively at the Indole N1 .
-
Q: Can I block N1 with a protecting group to force C2 selectivity without using radicals?
-
A: Yes, but it is inefficient. If you use a Boc/Tosyl group on N1, you can perform lithiation (n-BuLi) which usually directs to C2 due to the Directing Group (DG) effect, followed by quenching with an electrophilic source. However, the Radical (Baran) method is superior as it requires no pre-functionalization or protection steps.
References
-
N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Source: ACS Publications (Organic Letters) URL:[Link]
-
Practical and Innate Carbon–Hydrogen Functionalization of Heterocycles (The Baran Reagent/DFMS). Source: Nature URL:[Link]
-
Visible Light-Mediated Direct C–H Difluoromethylation of Heteroarenes. Source: Wiley Online Library (Angewandte Chemie) URL:[Link]
-
Direct and Regioselective C-H Oxidative Difluoromethylation of Heteroarenes (Photocatalytic Approaches). Source: Journal of the American Chemical Society URL:[1][2][Link]
Sources
purification methods for 1-(difluoromethyl)-1H-indole from reaction mixtures
The following technical guide is structured as a Tier 3 Support Knowledge Base for the purification of 1-(difluoromethyl)-1H-indole. This content assumes the user is familiar with standard organic synthesis but requires specific troubleshooting for this fluorinated motif.
Ticket ID: N-CF2H-PUR-001 Status: Active Subject: Isolation protocols, impurity management, and stability profiles for N-difluoromethyl indoles.
🔬 Executive Summary
The purification of 1-(difluoromethyl)-1H-indole presents a unique set of physicochemical challenges distinct from standard alkyl indoles. The primary difficulty lies in the lipophilic nature of the
This guide provides validated workflows to resolve:
-
Co-elution of product and starting material.[1]
-
Hydrolysis of the difluoromethyl group during workup.
-
Removal of carbene-derived oligomers.
🛠 Module 1: Chromatographic Resolution
Issue: "My product (
The Mechanism of Separation
Unlike alkyl groups (Methyl/Ethyl), the difluoromethyl (
-
Stationary Phase (Silica): Indole (SM) interacts strongly via H-bonding.[1] The product (
) interacts primarily via dipole-dipole forces.[1] -
Elution Order: The product should elute before the starting material (SM) on normal phase silica.
Optimized Solvent Systems
Do not rely on standard Hexane/Ethyl Acetate gradients, which often compress the separation between indole and its non-polar derivatives.[1]
| Solvent System | Ratio (v/v) | Separation Factor ( | Notes |
| Pentane / Diethyl Ether | 95:5 to 90:10 | High | Best for initial isolation.[1] Ether provides better selectivity for the N-H bond than EtOAc.[1] |
| Hexane / DCM | 80:20 to 50:50 | Moderate | Good for solubility, but DCM can cause "tailing" of the indole SM.[1] |
| Toluene (100%) | 100 | High | Excellent for separating carbene polymers (stay at baseline) from the product. |
Troubleshooting Protocol: The "Sandwich" Injection
If you observe tailing SM contaminating your product fractions:
-
Dissolve crude mixture in minimal Toluene (not DCM).
-
Add a 1 cm layer of clean sand or Celite on top of the loaded band.
-
Elute with Pentane/Ether .[1]
⚠️ Critical Alert: Avoid using acidified silica or mobile phases containing acetic acid.[1] The
bond can be susceptible to acid-catalyzed hydrolysis, regenerating the N-formyl or N-H species.[1]
⚗️ Module 2: Chemical Scavenging (The "Zero-Column" Approach)
Issue: "I have 5-10% unreacted indole remaining, and I cannot separate it by column."
Solution: Instead of difficult chromatography, chemically modify the impurity (indole) to drastically alter its polarity.
Protocol: Acyl Chloride Scavenging
This method converts the unreacted indole into an N-acylated species (e.g., N-acetyl or N-benzoyl indole), which is significantly less polar (or more polar depending on the acyl group) and has a distinct
-
Assessment: Take the crude reaction mixture (after aqueous workup).
-
Reagent Addition: Add Acetyl Chloride (1.5 equiv relative to remaining SM) and Triethylamine (2.0 equiv) in DCM.
-
Note:
indole is non-nucleophilic at the nitrogen and will not react.[1]
-
-
Reaction: Stir at RT for 30 minutes. Monitor by TLC.[1][3][4]
-
Result: The unreacted indole converts to N-acetyl indole.[1]
-
Separation: N-acetyl indole usually elutes much later or much earlier than the
product depending on the gradient, breaking the co-elution.[1]
-
📉 Module 3: Stability & Storage (Hydrolysis Prevention)
Issue: "My product turned into a white solid that analyzes as N-formyl indole."
Root Cause: Acid-catalyzed hydrolysis.[1] The
Validated Workflow for Stability
To ensure integrity during purification:
-
Neutralize Silica: Pre-wash your silica gel column with 1%
(Triethylamine) in Hexane before loading. -
Avoid Chloroform:
often contains traces of HCl.[1] Filter through basic alumina before NMR or use (Benzene-d6).[1] -
Storage: Store the purified oil/solid at -20°C under Argon. Add a few strands of activated copper wire or solid
to the vial if long-term storage (>1 month) is required.
📊 Visualization: Purification Decision Tree
The following diagram outlines the logical flow for purifying reaction mixtures containing difluorocarbene-generated products.
Figure 1: Decision matrix for purification.[1] Note the critical checkpoint for silica neutralization to prevent hydrolysis.
❓ Frequently Asked Questions (FAQ)
Q: Can I use distillation to purify 1-(difluoromethyl)indole?
A: generally, no .[1] While simple fluoroindoles are volatile, the thermal stress of distillation (even under vacuum) can degrade the
Q: I see a spot at the baseline that won't move. What is it?
A: This is likely poly(difluoromethylene) or indole oligomers. Difluorocarbene reagents (like
Q: Why is my yield lower than the reported literature?
A: Check your quenching step. If you quenched with strong acid (e.g., 1M HCl) to remove salts, you likely hydrolyzed your product to the N-formyl derivative.[1] Use saturated
📚 References
-
Petko, K. I., & Filatov, A. A. (2018).[1][5][6][7] New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents.[1][5][6] French-Ukrainian Journal of Chemistry, 6(1), 101-108.[1]
-
[5]
-
-
Fier, P. S., & Hartwig, J. F. (2013).[1] Selective C-H Fluorination of Pyridines and Diazines Inspired by Lectka's Fluorination.[1] Journal of the American Chemical Society, 135(41), 15559–15566.[1] (Context on N-fluorination stability and Selectfluor reagents).
-
Zhu, W., et al. (2017).[1] Difluoromethylation of N-heterocycles using sodium difluoromethanesulfinate. Organic & Biomolecular Chemistry.
-
Belhomme, M-C., et al. (2020).[1] Recent Advances in the Synthesis of N-CF2H and N-CF3 Motifs. Chemistry - A European Journal.[1] (Review of stability and isolation techniques).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 5. New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 6. researchgate.net [researchgate.net]
- 7. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
stability of N-difluoromethyl group under basic hydrolysis conditions
Technical Support Center: Stability & Handling
Executive Summary
The stability of the N-difluoromethyl (
-
High Stability (Safe):
attached to electron-deficient nitrogens (Azoles, Amides, Carbamates, Sulfonamides). These are generally bio-isosteric to N-alkyl groups and resist basic hydrolysis. -
Critical Instability (Avoid):
attached to electron-rich, hybridized nitrogens (Primary/Secondary Alkyl Amines). These species undergo rapid defluorination and hydrolysis in aqueous media, regardless of pH.
Part 1: The Stability Mechanism (The "Why")
To troubleshoot experimental failures, you must understand the decomposition pathway. The
The Generalized Decomposition Pathway
When the nitrogen atom has a localized, high-energy lone pair (as in alkyl amines), it donates electron density into the
Key Rule: If the nitrogen lone pair is delocalized (via resonance into a carbonyl, sulfonyl, or aromatic ring), the C-F bond remains strong, and the group is stable to base.
Figure 1: Mechanistic decision tree determining the fate of N-difluoromethyl groups in aqueous/basic media.
Part 2: Troubleshooting Guide & FAQs
Scenario A: Saponification of an Ester in the Presence of
User Question: "I have an ethyl ester and an N-difluoromethyl pyrazole in my molecule. Can I use LiOH/THF/Water to hydrolyze the ester without losing the
Technical Response:
YES.
-
Reference:
azoles are established as stable bioisosteres with higher lipophilicity than methyl groups [1].[1][2][3]
Scenario B: Decomposition of Amines
User Question: "I tried to remove a Tosyl protecting group from my
Technical Response: The issue is likely not the deprotection conditions themselves, but the instability of the free amine product .
-
The Trap: Protecting groups like Tosyl (Ts) or Boc withdraw electrons, stabilizing the
group. -
The Failure Mode: Once the protecting group is removed, the nitrogen becomes electron-rich. The free amine (
) spontaneously decomposes in water/moisture via HF elimination to form a formamide or formyl species. -
Solution: Do not target free
alkyl amines. Instead, design the molecule as an amide, urea, or carbamate, which are "highly robust" [2].
Scenario C: Reagent Compatibility
User Question: "Is the
Technical Response:
The
-
Weak/Moderate Bases (Carbonates, Hydroxides): Will not deprotonate the
group. -
Strong Bases (NaH, KHMDS, LDA): Can deprotonate the group. However, the resulting anion is often unstable and can undergo
-elimination to eject fluoride and form a carbene. Avoid anhydrous strong bases unless specifically intending to generate difluorocarbene species.
Part 3: Comparative Stability Data
The following table summarizes the stability of various N-difluoromethyl motifs based on internal application data and literature consensus.
| Substrate Class | N-Hybridization | Electronic State | Stability in 1M NaOH (24h, RT) | Recommended Handling |
| N-Alkyl Amine | Electron Rich | Unstable (Rapid Hydrolysis) | Do not synthesize free amines. Keep protected (e.g., N-Boc). | |
| N-Aryl Amine | Moderate | Context Dependent | Electron-poor aryls may be stable; electron-rich aryls decompose. | |
| Amide / Urea | Electron Deficient | Stable | Standard workup. Compatible with saponification. | |
| Azole (Pyrazole) | Aromatic | Stable | Excellent bioisostere.[1] Water/Base stable. | |
| Sulfonamide | Electron Deficient | Stable | Highly robust. |
Part 4: Standard Validation Protocol
Experiment: Base Stability Stress Test
Purpose: To validate if your specific
Materials
-
Substrate (
compound) -
Solvent: THF-
(or THF/ mix for NMR monitoring) -
Base: LiOH (aqueous 2M solution)
-
Internal Standard:
-Trifluorotoluene (inert to base)
Workflow
-
Baseline: Dissolve 10 mg substrate in 0.6 mL solvent. Add 1 eq. Internal Standard. Acquire
NMR ( ).-
Note:
typically appears as a doublet of doublets (or broad doublet) around -90 to -100 ppm.
-
-
Stress: Add 5 equivalents of 2M LiOH. Shake vigorously.
-
Monitor: Acquire
NMR at , , and . -
Analysis:
-
Stable: Integration of
signal remains constant relative to Internal Standard. No new F- peaks. -
Unstable: Loss of signal intensity. Appearance of Fluoride ion peak (approx -120 ppm) or new shifted signals indicating partial hydrolysis.
-
References
-
N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Source: ACS Publications (Journal of Medicinal Chemistry) Significance: Establishes the dichotomy where N-CF3/CF2H amines are prone to hydrolysis while azoles have excellent aqueous stability. URL:[Link][2]
-
Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides. Source: PubMed Central (PMC) / NIH Significance: Confirms that while N-CF2H amines are unstable, the corresponding carbonyl compounds (amides) are "highly robust" and suitable for drug discovery. URL:[Link]
-
Difluoromethylation of N-heterocycles. Source: Royal Society of Chemistry (Organic Chemistry Frontiers) Significance: Reviews radical processes for installing CF2H on heterocycles, highlighting the stability and utility of the resulting products. URL:[Link]
Technical Support Center: Indole Difluoromethylation Troubleshooting
Topic: Troubleshooting Low Conversion & Selectivity in Indole Difluoromethylation Audience: Medicinal Chemists & Process Development Scientists Status: Active | Updated: 2025
Diagnostic Hub: Start Here
Before altering your reaction parameters, identify your failure mode using the logic flow below. Most "low conversion" issues stem from a mismatch between the reaction mechanism (Radical vs. Carbene) and the substrate's electronic bias.
Troubleshooting Decision Tree
Figure 1: Diagnostic logic flow for identifying the root cause of failure in indole difluoromethylation experiments.
Module A: Radical-Mediated Functionalization (The "Baran" Method)
Reagent Focus: Zinc Difluoromethanesulfinate (DFMS)
Mechanism: Innate C-H functionalization via electrophilic radicals (
Common Failure Modes & Solutions
Q1: The reaction initiates but stalls at 20-30% conversion. Adding more reagent doesn't help. Why? A: This is likely due to the "Radical Burst" effect and subsequent quenching.
-
The Cause: DFMS releases
radicals rapidly upon oxidation (usually with TBHP). If the radical concentration spikes too high, they homodimerize to (gas) rather than reacting with the indole. Furthermore, the buildup of Zinc salts can inhibit the reaction in monophasic solvents. -
The Fix:
-
Portion-wise Addition: Do not add all DFMS/Oxidant at once. Add 5 equivalents of DFMS and TBHP in 5 separate portions over 2 hours.
-
Biphasic Solvent System: Switch to a DCM/Water (2:1) biphasic system. The water solubilizes the zinc byproducts, keeping the organic phase active for the radical process [1].
-
Q2: I am observing a mixture of C2 and C3 isomers. A: Indoles are electronically ambivalent to radicals.
-
The Science: The
radical is electrophilic. It naturally seeks the most electron-rich position (C3). However, if C3 is sterically crowded or if the indole is unprotected, C2 functionalization often competes or dominates due to thermodynamic stability of the intermediate. -
Protocol Adjustment:
-
For C2-Selectivity: Use Zinc Difluoromethanesulfinate (DFMS) with unprotected indoles in aqueous media. The hydrogen bonding at N-H often directs reactivity to C2 via a Minisci-type mechanism [2].
-
For C3-Selectivity: This is difficult with radicals. Switch to an electrophilic reagent (see Module C) or use a C2-blocking group.
-
Standardized Protocol: DFMS C-H Difluoromethylation
| Parameter | Condition | Note |
| Reagent | Zn(SO₂CF₂H)₂ (DFMS) | 3.0 - 5.0 equiv. (Total) |
| Oxidant | TBHP (70% aq.) | 5.0 equiv.[1] |
| Solvent | DCM : Water (2.5 : 1) | Critical: Biphasic system prevents salt inhibition. |
| Temperature | 0°C to RT | Initiate at 0°C to control radical release rate. |
| Additives | TFA (1.0 equiv) | Optional: Protonation of basic heterocycles increases reactivity. |
Module B: Photoredox Catalysis
Reagent Focus: Difluoromethyl sulfonyl chlorides or reagents like
Q3: My batch reaction works (50 mg) but fails completely on scale-up (1 g). A: You are fighting the Beer-Lambert Law .
-
The Cause: In batch, light penetration is limited to the first few millimeters of the flask. As you scale up, the surface-area-to-volume ratio drops drastically. The center of your reactor is dark, leading to long reaction times and radical quenching.
-
The Fix:
-
Flow Chemistry: This is the gold standard for scaling photoredox. Pump the solution through FEP tubing wrapped around the light source.
-
Data Point: A comparative study showed a specific indole functionalization yielded 0% in batch (1g scale) but 83% in continuous flow due to improved photon flux [3].
-
Q4: The catalyst bleaches/decomposes immediately.
A: Oxygen is quenching the excited state of the photocatalyst (
-
The Fix: Sparging with Nitrogen for 10 minutes is insufficient for radical
chemistry. You must use Freeze-Pump-Thaw (3 cycles) or vigorous Argon bubbling for >30 mins. Ensure the reaction vessel is sealed under positive Argon pressure.
Module C: Electrophilic & Carbene Pathways
Reagent Focus:
Q5: I see extensive polymerization/tarring of my indole. A: This is a classic symptom of N-H incompatibility with difluorocarbene.
-
The Cause: Difluorocarbene (
) is highly reactive toward the N-H bond (forming N-difluoromethyl indoles) and can initiate polymerization of the electron-rich indole double bond under basic conditions. -
The Fix:
-
Protect the Nitrogen: Use a robust group like Tosyl (Ts) or Boc. This prevents N-attack and lowers the electron density of the indole ring, reducing polymerization.
-
Buffer the pH: If using
, the decomposition generates NaCl and , but the medium can become basic. Maintain strict temperature control (90-100°C) to ensure steady carbene generation without thermal runaway.
-
Q6: How do I achieve exclusive C3-difluoromethylation? A: Use Electrophilic Sulfonium Salts (e.g., S-(difluoromethyl)diphenylsulfonium tetrafluoroborate).
-
Mechanism: This proceeds via a Friedel-Crafts type mechanism (
). The C3 position of indole is the most nucleophilic (enamine-like). -
Protocol Note: These reactions often require a Lewis Acid catalyst (like
or ) to activate the reagent. Ensure your indole does not have strong electron-withdrawing groups (EWGs) that deactivate the ring [4].
Reagent Selection Guide (Comparative Data)
| Reagent Class | Primary Mechanism | Selectivity Bias | Key Limitation | Best For... |
| Zinc Sulfinates (DFMS) | Radical ( | C2 (favored in water) | Radical dimerization; Requires oxidant | Late-stage functionalization of complex molecules |
| Sulfonium Salts | Electrophilic ( | C3 (Electronic control) | Expensive; Sensitive to sterics | Precise C3-functionalization of simple indoles |
| Difluorocarbene ( | Carbene Insertion | N-H or C3 | Requires high heat; Polymerization risk | N-difluoromethylation or electron-rich substrates |
| Photoredox ( | Radical (SET) | Tunable | Scale-up difficult (Batch); O2 sensitive | Mild conditions; chemoselectivity |
Mechanistic Visualization: Radical vs. Electrophilic
Figure 2: Mechanistic divergence between Radical (C2-selective) and Electrophilic (C3-selective) pathways.
References
-
Fujiwara, Y., et al. (2012). Practical and innate C-H functionalization of heterocycles. Nature, 492(7427), 95–99. Link
-
Luo, Y., et al. (2021). The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions.[2][3] Organic & Biomolecular Chemistry. Link
-
Westervölke, C., et al. (2021). Visible-Light Photocatalytic Tri- and Difluoroalkylation Cyclizations: Access to a Series of Indole[2,1-a]isoquinoline Derivatives in Continuous Flow. Organic Letters, 23(6), 2063–2068. Link[4]
-
Zhang, Z., et al. (2018). New N-difluoromethylindoles: features of N-difluoromethylation of indoles. French-Ukrainian Journal of Chemistry. Link
Sources
- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Temperature for Difluorocarbene Generation
Role: Senior Application Scientist
Topic: Thermal Optimization & Troubleshooting for
Executive Summary: The "Goldilocks" Kinetics of
Difluorocarbene (
The Thermal Paradox:
-
Too Cold (
): The precursor fails to overcome the activation energy ( ) for -elimination or decarboxylation.[1] The reaction stalls. -
Too Hot (
): The rate of generation ( ) exceeds the rate of trapping ( ).[1] The excess follows 2nd-order kinetics to dimerize into tetrafluoroethylene (TFE), a gaseous byproduct that removes mass from your flask.[1]
This guide provides the thermal maps and troubleshooting logic to navigate this instability.
Reagent-Specific Temperature Optimization
Do not treat all difluorocarbene sources equally.[1] The mechanism of release dictates the thermal window.
Comparative Thermal Map
| Reagent | Mechanism | Critical Control Factor | ||
| TFDA (Dolbier's Reagent) | Fluoride-catalyzed | 25°C | 60–80°C | Catalyst load (NaF vs. TBAT).[1] High temps favor TFE without rapid trapping.[1] |
| Decarboxylation | 90°C | 95–120°C | Solvent polarity.[1] Diglyme is standard; requires vigorous heating to sustain | |
| Fluoride-induced | -78°C | -50°C to 65°C | Initiator dependent. TBAT allows cryogenic rxns; NaI requires reflux (65°C).[1] | |
| Betaine fragmentation | 25°C | 65–110°C | Highly dependent on counter-ion and solvent.[1] |
Mechanism & Thermal Pathways (Visualization)[1]
The following diagram illustrates how temperature influences the pathway selection between productive trapping and parasitic dimerization.
Figure 1: Kinetic competition in difluorocarbene reactions. Path B (Dimerization) accelerates quadratically with
Troubleshooting Wizard (FAQ Style)
Symptom: "My starting material is consumed, but I see low product yield and gas evolution."
Diagnosis: Thermal Runaway (Dimerization).
You generated
-
The Science: Dimerization is second-order with respect to
concentration ( ).[1] Trapping is pseudo-first-order. If you heat too hard, spikes, and dimerization mathematically wins. -
Corrective Action:
-
Lower the Bath Temp: Reduce by 10–15°C.
-
Slow Addition: Do not dump the reagent. Add the precursor via syringe pump over 2–4 hours. This keeps steady-state
low, favoring the trap.
-
Symptom: "Reaction stalled.[1] Precursor is still present by NMR."
Diagnosis: Catalyst Death or Thermal Insufficiency. [1]
-
Scenario A (TFDA): If using catalytic NaF, the surface may be poisoned or the temp is too low to drive the cycle.
-
Fix: Increase temp to reflux (THF -> Toluene switch) or add a soluble initiator like TBAT (careful: rapid exotherm).[1]
-
-
Scenario B (SCDA): Decarboxylation is endothermic.[1]
-
Fix: Ensure internal temperature is >95°C. Switch solvent to Diglyme or DMF to access higher boiling points.[1]
-
Symptom: "I see a peak at -72 ppm (doublet) in NMR."
Diagnosis: Protonation (
-
The Science: The intermediate anion (
or ) was protonated by moisture before it could eliminate halide to form .[1] -
Corrective Action:
Experimental Protocols
Protocol A: TFDA-Mediated Cyclopropanation (The "Standard")
Best for: Valuable substrates, acid-sensitive compounds.[1]
-
Setup: Flame-dry a 2-neck flask equipped with a reflux condenser and a septum. Maintain
atmosphere. -
Charge: Add Substrate (1.0 equiv) and NaF (0.1–0.2 equiv, flame-dried) in anhydrous THF (0.5 M concentration).
-
Heat: Bring the solution to a gentle reflux (Internal temp ~65°C).
-
Addition: Add TFDA (2.0–3.0 equiv) slowly via syringe pump over 2 hours.
-
Why? Slow addition prevents
accumulation and TFE formation.
-
-
Monitor: Check
NMR. TFDA appears at -78 ppm ( ) and -112 ppm ( ). Product usually -120 to -140 ppm.[1] -
Workup: Filter off NaF/Na-sulfonate salts. Concentrate.
Protocol B: Sodium Chlorodifluoroacetate (SCDA) Method
Best for: Scale-up, robust substrates, cost-efficiency.[1]
-
Setup: Use a heavy-walled pressure tube or round-bottom flask with high-efficiency condenser.[1]
-
Solvent: Diglyme (Diethylene glycol dimethyl ether) is preferred for its high boiling point (162°C).[1]
-
Charge: Substrate (1.0 equiv) + SCDA (2.5 equiv).[1]
-
Thermal Ramp:
-
Workup: Dilute with water (Diglyme is water-miscible) and extract with ether/EtOAc.[1]
Decision & Troubleshooting Logic
Use this flow to diagnose yield issues during your campaign.
Figure 2: Troubleshooting logic flow based on
References
-
Dolbier, W. R.[1] Jr., et al. "Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA): A new, highly efficient difluorocarbene reagent." Journal of Fluorine Chemistry, 2004. [1]
-
Hu, J., et al. "S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate."[1] Organic Letters, 2013.[3] [1]
-
Prakash, G. K. S., et al. "Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source."[4] Angewandte Chemie International Edition, 2011.[1] [1]
-
Lloyd-Jones, G. C., et al. "Difluorocarbene Generation from TMSCF3: Kinetics and Mechanism."[5][6] Journal of the American Chemical Society, 2020. [1]
Sources
- 1. Tetrafluoroethylene - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Sci-Hub. S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate / Organic Letters, 2013 [sci-hub.sg]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-(difluoromethyl)-1H-indole
Topic: Removing unreacted indole from 1-(difluoromethyl)-1H-indole product Ticket ID: CHEM-PUR-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The separation of unreacted indole (starting material) from 1-(difluoromethyl)-1H-indole (
This guide details three validated workflows: Chemical Derivatization (The "Scavenger" Protocol) , Chromatographic Optimization , and Reaction Prevention .
Module 1: Diagnostic & Detection
Before attempting purification, confirm the impurity profile.
The "Ghost" Proton: The most reliable differentiator is the Nitrogen-bound proton.
-
1H NMR: Look for the Indole N-H signal (broad singlet, typically
8.0–11.0 ppm depending on solvent). The product ( -CF H) will lack this but will show a characteristic triplet ( Hz) around 7.0–7.6 ppm corresponding to the -CF H proton. -
TLC: Indole stains strongly with Vanillin or Ehrlich’s reagent (turning pink/purple). The
-CF H product is often less reactive to Ehrlich's reagent due to the electron-withdrawing nature of the difluoromethyl group.
Module 2: The "Scavenger" Protocol (Recommended)
Best for: >5% unreacted indole where chromatography is difficult.
Logic: Indole possesses a nucleophilic nitrogen (albeit weak) that can be functionalized. The product, having its nitrogen "capped" by the CF
Protocol: Tosyl Chloride Scavenging
We utilize a Phase Transfer Catalysis (PTC) approach. Since
Reagents:
- -Toluenesulfonyl chloride (TsCl) - 1.5 equiv relative to unreacted indole (estimate via NMR).
-
Dichloromethane (DCM).
-
50% Aqueous NaOH (or KOH).
-
Tetrabutylammonium bromide (TBAB) - 5 mol%.
Step-by-Step:
-
Dissolution: Dissolve the crude mixture in DCM (0.1 M concentration).
-
Reagent Addition: Add the estimated amount of TsCl and the TBAB catalyst.
-
Base Addition: Add an equal volume of 50% aq. NaOH.
-
Reaction: Stir vigorously at Room Temperature (RT) for 1–2 hours.
-
Workup: Separate layers. Wash the organic layer with water, then Brine. Dry over Na
SO . -
Purification: Run a short silica plug.
-
Outcome:
-Tosyl indole is significantly less polar (moves faster in non-polar eluents) or has distinct crystallization properties compared to the -CF H product.
-
Visualization: Scavenging Workflow
Caption: Chemical scavenging workflow converting difficult-to-separate indole into easily separable N-Tosyl Indole.
Module 3: Chromatographic Optimization
Best for: <5% impurity or when chemical derivatization is restricted.
If you must rely on physical separation, standard Hexane/EtOAc gradients often fail because the
Strategy 1: Stationary Phase Modification (Silver Nitrate)
Indole is electron-rich. The
-
Technique: Use 10% AgNO
-impregnated silica gel. -
Mechanism: Ag
ions form -complexes with the more electron-rich unreacted indole, significantly retarding its elution. The electron-deficient -CF H product elutes first.
Strategy 2: Eluent Tuning Avoid polar modifiers like Methanol. Use gradients of Pentane/Diethyl Ether .
-
The
-CF H group adds lipophilicity but also a strong dipole. Diethyl ether often provides better resolution than EtOAc for fluorinated heterocycles due to specific dipole-dipole interactions.
Module 4: Troubleshooting & FAQs
Q1: Is the N-CF
-
Caution: Avoid prolonged heating with strong acid, which can hydrolyze the CF
H group back to the formyl or NH group.
Q2: Can I use Acetic Anhydride instead of TsCl?
A: Yes, but with caveats. Indole acetylation (
Q3: How do I quantify the remaining indole accurately? A: Use quantitative NMR (qNMR).
-
Integrate the C2-H proton of the product (usually a triplet or multiplet due to F-coupling).
-
Integrate the C2-H proton of the impurity (doublet/multiplet).
-
Do not rely on the N-H peak for quantification as it can exchange with D
O in the solvent or broaden due to hydrogen bonding.
Data Summary: Physical Properties for Separation
| Property | Indole (Impurity) | 1-(difluoromethyl)-1H-indole (Product) | Impact on Separation |
| pKa (DMSO) | ~16.2 | N/A (No acidic proton) | Allows base-mediated scavenging of Indole. |
| H-Bonding | Donor (NH) & Acceptor | Acceptor only (weak) | Indole interacts stronger with polar stationary phases. |
| Electronic Nature | Electron-Rich | Electron-Deficient (EWG effect of CF | Product elutes faster on Ag-Silica. |
| Reactivity | Nucleophilic at N (with base) | Inert at N | Allows selective derivatization (TsCl/Ac |
References
-
Synthesis & Stability
- Petko, K. I., et al. "N-Difluoromethyl derivatives of indole..." Journal of Fluorine Chemistry. (Demonstrates stability and synthesis conditions).
-
Link:
-
Scavenging/Derivatization Principles
- Ibrahim, M. N. "Studies on Acetylation of Indoles.
-
Link:
- Sundberg, R. J. The Chemistry of Indoles. Academic Press.
Sources
Technical Support Center: Solvent Selection for Homogeneous N-Difluoromethylation of Indoles
Welcome to the technical support center for N-difluoromethylation of indoles. The introduction of the difluoromethyl group (-CHF2) is a critical modification in medicinal chemistry, often enhancing the metabolic stability, pKa, and binding affinity of bioactive molecules.[1] However, the successful N-difluoromethylation of indoles is highly dependent on reaction conditions, with solvent selection being a paramount factor. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for N-difluoromethylation of indoles and why?
Polar aprotic solvents are the preferred choice for the N-difluoromethylation of indoles. The most commonly used solvents include N,N-Dimethylformamide (DMF) , Tetrahydrofuran (THF) , and Dimethyl sulfoxide (DMSO) .[2][3]
The rationale behind this choice is rooted in the reaction mechanism, which typically involves the deprotonation of the indole nitrogen to form an indolide anion, followed by a nucleophilic attack on a difluoromethyl source.
-
Polarity: These solvents are polar enough to dissolve the indole substrate and the inorganic base (e.g., NaH, Cs2CO3) commonly used.[4][5]
-
Aprotic Nature: Crucially, they are aprotic, meaning they lack acidic protons (like O-H or N-H bonds). This is vital because protic solvents can form hydrogen bonds with the nucleophilic indolide anion, creating a "solvent cage" that stabilizes the nucleophile and reduces its reactivity, ultimately hindering the reaction rate.[6][7] Polar aprotic solvents, on the other hand, solvate the cation of the base (e.g., Na+), leaving the "naked" indolide anion highly reactive and ready to participate in the desired substitution reaction.[4][6]
Q2: How does solvent polarity influence the reaction's success?
Solvent polarity plays a dual role. First, it ensures the homogeneity of the reaction mixture by dissolving the reactants. Inhomogeneous reactions often lead to poor reproducibility and lower yields. Second, the polarity of the solvent can influence the reaction pathway. While high polarity is beneficial for dissolving reagents, excessively polar solvents can sometimes stabilize charged intermediates to an extent that slows down the desired reaction step. The choice of solvent is therefore a balance between ensuring solubility and maintaining the reactivity of the nucleophile.
Q3: Protic vs. Aprotic Solvents: Which one should I choose?
For the N-difluoromethylation of indoles, which generally proceeds via an SN2-type mechanism, polar aprotic solvents are the superior choice .[4]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are favored for SN2 reactions because they do not strongly solvate the nucleophile, leaving it more available to attack the electrophile.[4][7] This leads to a faster reaction rate.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents should generally be avoided. They will solvate the indolide anion through hydrogen bonding, decreasing its nucleophilicity and significantly slowing down or even preventing the reaction.[6][7]
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Question: My reaction is not proceeding to completion, or I'm getting a very low yield. Could the solvent be the problem?
-
Answer: Yes, the solvent is a primary suspect in cases of low yield. Here’s a troubleshooting workflow to diagnose the issue:
Detailed Explanation:
-
Solvent Purity is Non-Negotiable: Trace amounts of water in your solvent will quench the strong base (like NaH) and the indolide anion, effectively killing the reaction. Always use anhydrous, high-purity solvents. If you are using a bottle that has been opened multiple times, consider purifying it or using a fresh, sealed bottle.
-
Solubility Issues: If your indole substrate or base is not fully dissolved, the reaction will be slow and inefficient. If you observe poor solubility, consider switching to a more polar solvent within the aprotic family (e.g., from THF to DMF or DMSO).
-
Solvent-Substrate Mismatch: Some complex indole substrates may have unique solubility profiles. A solvent that works well for a simple indole may not be optimal for a more functionalized analog. A small-scale solvent screen (e.g., in parallel vials with DMF, DMSO, THF, and acetonitrile) can quickly identify the best medium for your specific substrate.
-
Issue 2: Formation of Side Products
-
Question: I'm observing significant side product formation. How can solvent choice mitigate this?
-
Answer: Solvent choice can influence the reaction's selectivity and minimize side reactions.
-
Over-alkylation/Decomposition: In some cases, the high reactivity in solvents like DMF or DMSO, especially at elevated temperatures, can lead to decomposition of the starting material or product. If you suspect this, consider a less polar or lower-boiling point solvent like THF or acetonitrile to run the reaction under milder conditions.
-
Solvent Participation: DMF can be unstable in the presence of strong bases and high temperatures, potentially decomposing to dimethylamine and carbon monoxide. The dimethylamine can then act as a competing nucleophile. If you are running your reaction at high temperatures (e.g., >100 °C) in DMF and observing unknown impurities, solvent decomposition is a possibility.[2]
-
Issue 3: Inconsistent Results Between Batches
-
Question: I'm getting inconsistent yields from one run to the next, even though I'm following the same procedure. What could be the cause?
-
Answer: Inconsistent results are often traced back to variations in solvent quality.
-
Water Content: The most common culprit is water. A freshly opened bottle of anhydrous solvent will perform differently than one that has been on the shelf for months and has absorbed atmospheric moisture.
-
Inhibitors: Some solvents, like THF, are supplied with inhibitors (e.g., BHT) to prevent peroxide formation. While generally not an issue, in some sensitive catalytic systems, these inhibitors could potentially interfere.
-
Actionable Solution: To ensure consistency, establish a strict protocol for solvent handling. Use a solvent purification system (e.g., passing through activated alumina) or use freshly opened bottles of anhydrous solvent for each batch, especially for scale-up operations.[5]
-
Data & Protocols
Table 1: Properties of Common Solvents for N-Difluoromethylation
| Solvent | Formula | Dielectric Constant (20°C) | Boiling Point (°C) | Type | Key Considerations |
| N,N-Dimethylformamide (DMF) | C3H7NO | 36.7 | 153 | Polar Aprotic | Excellent solvating power, but can decompose at high temperatures.[2][5] |
| Dimethyl sulfoxide (DMSO) | C2H6OS | 46.7 | 189 | Polar Aprotic | Very high polarity and boiling point; can be difficult to remove. |
| Tetrahydrofuran (THF) | C4H8O | 7.6 | 66 | Polar Aprotic | Lower boiling point, good for reactions at moderate temperatures. |
| Acetonitrile (MeCN) | C2H3N | 37.5 | 82 | Polar Aprotic | Good alternative to DMF; often used in milder reaction conditions.[8] |
General Experimental Protocol for N-Difluoromethylation of Indole
This is a general guideline and may require optimization for specific indole substrates.
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), add the indole substrate (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (or another selected polar aprotic solvent) to achieve a concentration of 0.1-0.5 M. Stir until the indole is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add a base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Difluoromethylation: Introduce the difluoromethylating agent. For gaseous reagents like chlorodifluoromethane (Freon-22), this can be bubbled through the solution.[9] For other reagents like TMS-CF2H or sodium chlorodifluoroacetate, they can be added as a solution or solid.[10]
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.[5] The reaction may require heating. A recently developed milder procedure uses additives like NaI and 18-crown-6, which can allow the reaction to proceed at lower temperatures (e.g., 40 °C).[2]
-
Work-up: Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to ice-cold water or a saturated aqueous solution of ammonium chloride.
-
Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- Vertex AI Search. (n.d.). In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents? Retrieved February 5, 2026.
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved February 5, 2026, from [Link]
-
Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. Retrieved February 5, 2026, from [Link]
-
Shi, L., An, D., & Mei, G. (2022). Difluoromethylation of heterocycles via a radical process. Organic Chemistry Frontiers, 9(16), 4192-4208. [Link]
- N-Difluoromethylindazoles. (2022). Journal of Organic and Pharmaceutical Chemistry.
- Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. (n.d.). Journal of the American Chemical Society.
- Efficient Access to Functionalized N-Difluoromethylpyrazoles. (2024). ACS Omega.
- An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorin
-
Zhang, D., et al. (2023). The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions. Organic & Biomolecular Chemistry, 21(22), 4440-4444. [Link]
-
Petko, K., & Filatov, A. (2018). New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents. French-Ukrainian Journal of Chemistry, 6(1), 101-107. [Link]
-
Moss, S. Z., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 6913-6939. [Link]
- Petko, K., & Filatov, A. (2018). New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents.
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved February 5, 2026, from [Link]
- Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor. (2018).
- Silicon-Based Reagents for Difluoromethylation and Difluoromethylenation Reactions. (n.d.).
- A Scalable Route to N-Difluoromethyl
- Difluoromethylation of Phenols. (2024). Organic Syntheses.
-
Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved February 5, 2026, from [Link]
- Difluoromethylation of N-heterocyclic biomolecules. (2025).
- BenchChem. (2025).
- Hu, J., et al. (n.d.).
- N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF 2 PO(OEt) 2 under Mild Condition. (n.d.).
- The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions. (n.d.).
- Synthesis and Derivatization of N-Trifluoromethyl
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgsyn.org [orgsyn.org]
- 6. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
minimizing polymerization side products in indole fluorination
Introduction: The "Black Tar" Paradox
Indole fluorination is a high-stakes transformation in drug discovery.[1] While the incorporation of fluorine at the C3 position significantly enhances metabolic stability and lipophilicity, the reaction is notorious for turning into a "black tar" or insoluble polymer.
This failure mode is not random; it is a direct consequence of the indole's high electron density colliding with the acidic byproducts of electrophilic fluorination.[1] This guide deconstructs the mechanism of this polymerization and provides self-validating protocols to ensure clean conversion to the desired fluoroindole or difluoroindoline scaffolds.
Module 1: Mechanistic Root Cause Analysis
Q: Why does my reaction turn dark/black almost immediately upon adding Selectfluor?
A: You are witnessing Acid-Catalyzed Oligomerization , triggered by the reaction's own byproduct.[1]
-
The Trigger: Electrophilic fluorinating agents (like Selectfluor or NFSI) generate a cationic intermediate at the C3 position.[1]
-
The Byproduct: As the fluorine is installed, a proton (H⁺) is released.[1] In the case of Selectfluor, the byproduct is H-F (hydrofluoric acid) and the tetrafluoroborate anion.
-
The Failure Mode: Indole is an electron-rich nucleophile.[1] In the presence of the generated acid (HF), unreacted indole attacks the electrophilic iminium intermediate (or the protonated product), forming a dimer. This dimer oxidizes, polymerizes, and eventually forms the characteristic dark insoluble solids (melanin-like polymers).[1]
Visualizing the Divergence: Fluorination vs. Polymerization
The following diagram illustrates the critical fork in the road. Your goal is to block "Path B."[1]
Caption: Path A (Green) requires rapid deprotonation.[1] Path B (Grey) is accelerated by acid accumulation and excess unreacted indole.[1]
Module 2: Troubleshooting & Optimization Strategies
Strategy 1: The "Acid Scavenger" Protocol (Critical)
Issue: Accumulation of HF catalyzes polymerization.[1] Solution: You must include a base that neutralizes HF without reacting with the electrophilic fluorine source.[1]
| Base Type | Recommendation | Mechanism of Action |
| Ionic Bases (NaHCO₃, Na₂CO₃) | Highly Recommended | Heterogeneous scavengers.[1] They neutralize HF effectively without dissolving fully, preventing side reactions with Selectfluor.[1] |
| Organic Bases (DIPEA, Et₃N) | Use with Caution | Can form charge-transfer complexes with Selectfluor, reducing its oxidizing power or causing decomposition.[1] Use only if sterically hindered.[1] |
| Molecular Sieves (3Å or 4Å) | Recommended Additive | Removes water (preventing hydrolysis) and can act as a mild acid sink.[1] |
Strategy 2: Substrate Engineering (N-Protection)
Issue: Free (N-H) indoles are too electron-rich and unstable after monofluorination.[1] Solution: Install an Electron-Withdrawing Group (EWG) on the nitrogen before fluorination.[1]
-
Why it works: An N-Tosyl (Ts), N-Boc, or N-Acetyl group pulls electron density from the ring.[1] This slows down the initial attack (requiring more potent conditions) but drastically reduces the nucleophilicity of the indole, preventing it from attacking the intermediate and polymerizing.
-
Data Insight: Unprotected indoles often yield <30% product due to tarring.[1] N-Tosyl indoles often yield >80%.[1]
Strategy 3: Thermodynamic Control (Temperature)
Issue: The reaction is exothermic. Heat accelerates polymerization (Path B) faster than fluorination (Path A).[1] Solution:
-
Start at 0°C or -78°C .
-
Allow slow warming only if conversion stalls.[1]
-
Never heat a Selectfluor/Indole reaction to reflux unless the indole is heavily deactivated.[1]
Module 3: The "Gold Standard" Protocol
This protocol is designed as a self-validating system .[1] If the color check fails at Step 3, do not proceed; abort and quench.
Target: Synthesis of 3,3-difluoroindoline (more stable than 3-fluoroindole) or 3-fluoroindole (if N-protected).
Reagents:
-
Substrate: Indole (1.0 equiv)[1]
-
Reagent: Selectfluor (2.2 equiv for difluoro; 1.1 equiv for monofluoro)[1]
-
Base: Sodium Bicarbonate (NaHCO₃) (solid, 2.5 equiv)[1]
-
Solvent: Acetonitrile (MeCN) (Anhydrous)[1]
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under Nitrogen/Argon. Add activated 3Å molecular sieves .
-
Solvation: Dissolve Indole (1.0 equiv) in anhydrous MeCN (0.1 M concentration).
-
Checkpoint: Solution should be clear or pale yellow.[1]
-
-
Base Addition: Add solid NaHCO₃ (2.5 equiv).[1] Stir for 10 minutes at room temperature.
-
Cooling: Cool the heterogeneous mixture to 0°C using an ice bath.
-
Reagent Addition (The Critical Step): Add Selectfluor (1.1 or 2.2 equiv) portion-wise over 20 minutes. Do not dump it in all at once.
-
Why? Keeps the concentration of the high-energy intermediate low, reducing the statistical probability of intermolecular coupling (polymerization).[1]
-
-
Monitoring (Self-Validation):
-
Quench: Pour into saturated aqueous NaHCO₃ / Ice mixture. Extract with Ethyl Acetate.[1]
-
Purification: Flash chromatography on silica gel.
Module 4: Decision Optimization Workflow
Use this logic flow to determine your experimental design based on your specific molecule.
Caption: Decision tree for optimizing reaction conditions based on substrate protection and desired fluorination level.
References
-
Lal, G. S., et al. (2012).[1] "Selectfluor: A Versatile Reagent for Electrophilic Fluorination."[1] Journal of Organic Chemistry. (Context: Fundamental reactivity of Selectfluor).
-
Struchkova, M. I., et al. (2017).[1][3] "Synthesis of 3-Fluoroindoles via Photoredox Catalysis." Journal of Organic Chemistry. (Context: Stability of 3-fluoroindoles and alternative radical pathways).[1]
-
Lin, R., et al. (2011).[1][4] "An Efficient Difluorohydroxylation of Indoles Using Selectfluor." Organic Letters. (Context: Protocol for controlling difluorination and trapping intermediates).[1]
-
Zeidan, N., et al. (2020).[1][5] "Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines." Organic Letters. (Context: Stability of difluoroindoline scaffolds).[1]
-
Meanwell, N. A. (2018).[1] "Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. (Context: Strategic value of fluorination in drug design).[1]
Sources
- 1. Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Synthesis of 3-Fluoroindoles via Photoredox Catalysis [organic-chemistry.org]
- 4. An efficient difluorohydroxylation of indoles using selectfluor as a fluorinating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
handling volatile difluoromethylating reagents safely in the lab
Welcome to the Fluorinated Reagent Safety Support Center.
Mission: To provide operational troubleshooting and safety protocols for researchers handling volatile difluoromethylating agents. Our goal is to prevent pressure events, exposure to toxic intermediates, and equipment failure.
Module 1: Gaseous Reagent Handling ( , )
Context: Chlorodifluoromethane (Freon-22) and Fluoroform (
Troubleshooting Guide: Cylinder & Regulator Issues
Q: My regulator is freezing or showing erratic pressure drops during gas addition. What is happening?
-
Diagnosis: This is the Joule-Thomson Effect . Rapid gas expansion absorbs heat from the regulator body, causing moisture in the air to freeze on the exterior or, more dangerously, freezing the internal diaphragm mechanism.
-
Immediate Action: Stop the flow immediately. Do not apply direct flame or a heat gun to the cylinder or regulator.
-
Prevention Protocol:
-
Use a heated regulator or wrap the regulator body in a thermal heating tape set to 30–40°C (never higher).
-
Ensure the gas flow rate is controlled (< 100 sccm for lab scale) to minimize the cooling effect.
-
Self-Validating Step: Verify the regulator is rated for corrosive gases (CGA 330 or 660 connections) and not standard inert gas regulators.
-
Q: I am seeing pressure spikes in my reaction vessel despite an open vent. Why?
-
Diagnosis: Vent Line Clogging. Difluorocarbene (
), generated in situ, readily polymerizes to form polytetrafluoroethylene (PTFE/Teflon) solids. These white, fibrous solids can block exit needles or bubblers. -
Immediate Action: Check the bubbler. If bubbling has stopped but the cylinder is open, you have a blockage. Close the cylinder valve immediately.
-
Prevention Protocol:
-
Use wide-bore needles (16G or larger) for vent lines.
-
Place a catch-flask (empty trap) between the reactor and the oil bubbler to capture polymerized solids before they reach the narrow bubbler inlet.
-
Standard Operating Procedure (SOP): Safe Introduction of
-
System Prep: Flame-dry all glassware. Ensure the reaction vessel is equipped with a pressure-relief valve or a dedicated burst disk if running in a closed system (autoclave).
-
Leak Test (The "Snoop" Test): Pressurize the lines with
to 50 psi. Apply a liquid leak detector (e.g., Snoop®) to all joints. No bubbles = Pass. -
Condensation: If the protocol requires liquid
, cool the receiving flask to -78°C (Acetone/Dry Ice). The boiling point of is -40.8°C; it will condense rapidly. -
Quenching: Vent excess gas into a scrubber containing 10% KOH in methanol to neutralize any generated HF or phosgene-like byproducts.
Module 2: Volatile Liquids & In-Situ Carbenes ( , Diazo compounds)
Context: Reagents like (Difluoromethyl)trimethylsilane (
Troubleshooting Guide: Reactivity & Stability
Q: The reaction mixture turned violent/exothermic upon adding the initiator (e.g., alkoxide).
-
Diagnosis: Runaway Desilylation.
releases the difluoromethyl anion (or carbene) upon activation by a base/fluoride source. If the initiator is added too quickly, the rate of carbene generation exceeds the rate of consumption, leading to rapid exotherm and gas evolution. -
Corrective Action: Cool the reaction to -20°C or lower. Add the initiator (e.g., CsF, KOtBu) slowly as a solution, not as a solid dump.
-
Mechanism:
The species is transient. High concentration = dimerization to tetrafluoroethylene (gas) pressure buildup.
Q: My yield is low, and I see white precipitate in the flask.
-
Diagnosis: Moisture Contamination.
is sensitive to hydrolysis. The white precipitate is likely silica gel ( ) or polymerized carbene. -
Prevention Protocol:
-
Reagents must be handled in a glovebox or under strict Schlenk conditions.
-
Self-Validating Step: Check the
bottle cap. If there is crusty white solid around the seal, the reagent is compromised.
-
Module 3: Flow Chemistry & Continuous Processing
Context: Flow chemistry is safer for handling volatile fluorinated reagents due to small reactor volumes, but clogging is a major failure mode.
Visualized Workflow: Safety Interlock System
The following diagram illustrates the critical safety loops required when feeding gaseous fluorinated reagents into a flow reactor.
Caption: Safety Loop for Fluorinated Gas Feed. Note the feedback from pressure transducers to the Mass Flow Controller (MFC) to prevent over-pressurization due to clogging.
Troubleshooting Guide: Flow Reactor Clogging
Q: The Back Pressure Regulator (BPR) is fluctuating, and system pressure is rising gradually.
-
Diagnosis: Salt/Polymer Formation. Fluorinated intermediates often have low solubility in non-polar solvents.
-
Solution:
-
Solvent Switch: Use polar aprotic solvents (DMF, NMP) or mixtures (Acetonitrile/THF) to keep fluorinated salts in solution.
-
Sonication: If possible, immerse the reactor coil in an ultrasonic bath to prevent adhesion of PTFE particles to the tubing walls.
-
Summary of Reagent Properties & Hazards
| Reagent | State | Volatility Risk | Specific Hazard | Recommended Quench |
| Chlorodifluoromethane ( | Gas | High (Gas expansion) | Ozone depleter; Thermal decomp to Phosgene | Vent to 10% KOH/MeOH scrubber |
| Fluoroform ( | Gas | High (Gas expansion) | Greenhouse gas; Asphyxiant | Vent to scrubber; Burner box |
| Liquid | Moderate (bp 65°C) | Reacts violently with water/base | Dilute acid hydrolysis (slow) | |
| Difluoromethyl triflate | Liquid | High | Alkylating agent (Toxic); Shock sensitive | React with amine/base immediately |
References
-
Fier, P. S., & Hartwig, J. F. (2012). Copper-mediated difluoromethylation of aryl and vinyl iodides. Journal of the American Chemical Society, 134(12), 5524-5527. [Link]
-
University of Illinois Division of Research Safety. Diazomethane and Related Compounds (Safety Guide). [Link]
-
Chemical Society Reviews. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. [Link]
Validation & Comparative
Technical Comparison Guide: 1H & 19F NMR Characterization of 1-(Difluoromethyl)-1H-indole
This guide serves as a technical benchmark for the structural validation of 1-(difluoromethyl)-1H-indole , a critical motif in medicinal chemistry designed to modulate lipophilicity and hydrogen bond acidity.[1]
Executive Summary: The Bioisostere Advantage
In drug discovery, the
This guide provides the definitive spectral signatures required to distinguish the target 1-(difluoromethyl)-1H-indole from its precursors and structural analogs.[1]
Comparative Spectral Matrix
The following table contrasts the target compound with its most common alternatives. Use this data to rapidly validate synthesis outcomes.
| Structural Motif | 1H NMR Signature ( | 19F NMR Signature ( | Coupling Constants ( | Diagnostic Feature |
| 7.20 – 7.60 (Triplet) | -90.0 to -96.0 (Doublet) | Large geminal coupling visible in both nuclei.[1][2] | ||
| No Signal | -56.0 to -58.0 (Singlet) | N/A | Sharp singlet in 19F; silent in 1H (alkyl region).[1] | |
| 3.70 – 3.85 (Singlet) | No Signal | N/A | Strong singlet upfield; no fluorine signal.[1] | |
| 8.00 – 11.00 (Broad Singlet) | No Signal | N/A | Exchangeable signal; disappears with D |
Note: All values are referenced to CDCl
at 298 K.[3] The-CF H proton chemical shift is solvent-dependent due to its H-bond donor acidity (see Solvent Effects below).[1]
Detailed Characterization: 1-(Difluoromethyl)-1H-indole[1]
A. 1H NMR Spectroscopy
The proton attached to the difluoromethyl carbon is the primary diagnostic handle.
-
Chemical Shift:
7.21 ppm (Typical in CDCl ). -
Multiplicity: Triplet (
).[2][4] -
Coupling Mechanism: Geminal coupling to two equivalent Fluorine-19 nuclei.[1]
-
Coupling Constant (
): Hz. -
Observation: This signal often overlaps with the aromatic indole protons (7.10 – 7.70 ppm). However, the large 60 Hz splitting makes the "wings" of the triplet clearly visible outside the main aromatic multiplet.
B. 19F NMR Spectroscopy
Fluorine NMR provides an interference-free validation method.[1][3]
-
Chemical Shift:
-90.5 to -95.0 ppm.[1] -
Multiplicity: Doublet (
).[2] -
Coupling Mechanism: Geminal coupling to the single proton on the CF
H group. -
Coupling Constant (
): Hz. -
Validation: Decoupling the protons (using a {1H} pulse sequence) will collapse this doublet into a singlet , confirming the presence of the CF
H moiety rather than a CF group attached to a quaternary carbon.
Experimental Workflow & Logic
The following diagram illustrates the logical flow for synthesizing and characterizing the target, ensuring exclusion of common impurities like the
Caption: Logic flow for the structural verification of N-difluoromethylated indoles.
Standardized Protocol
Reagents & Equipment
-
Solvent: CDCl
(99.8% D) + 0.03% TMS (internal standard). -
Instrument: 400 MHz NMR (minimum) recommended for clear resolution of the triplet.
-
Tube: 5mm precision NMR tube.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 5–10 mg of the isolated product in 0.6 mL CDCl
. Ensure the solution is clear; filter if suspended solids (salts) are present. -
1H Acquisition:
-
Set spectral width to -2 to 14 ppm.[1]
-
Acquire 16 scans (NS=16) with a relaxation delay (D1) of 1.0 second.
-
Critical Check: Zoom into the 7.0–7.5 ppm region. Look for the characteristic triplet. Measure the distance between the outer legs and the center peak; it must be ~60 Hz.
-
-
19F Acquisition:
-
19F{1H} Decoupled (Optional but Recommended):
-
Run a proton-decoupled fluorine experiment. The doublet at -92 ppm should collapse into a singlet . This confirms the splitting is due to protons and not other fluorine atoms.
-
Troubleshooting & Solvent Effects
-
Solvent Choice: The
-CF H proton is acidic ( modulation).[1] In DMSO-d , the chemical shift of the triplet may shift downfield (higher ppm) and the signal may broaden due to hydrogen bonding with the solvent. CDCl is preferred for sharp resolution.[3] -
Common Impurity: If you observe a singlet in 1H NMR around 8-9 ppm and no fluorine signal, you likely have
-formyl indole (a common byproduct of carbene reactions with moisture).[1]
References
-
Petko, K., et al. (2018).[5] New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents. French-Ukrainian Journal of Chemistry.[1]
-
Zhang, D., et al. (2023). The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions. Organic & Biomolecular Chemistry.
-
University of California, Santa Barbara (UCSB). 19F Chemical Shifts and Coupling Constants. NMR Facility Database.
-
Tang, T., et al. (2024). Transition-metal-catalyzed straightforward synthesis of N-trifluoromethyl indoles. Organic Chemistry Frontiers.
Sources
- 1. 19F [nmr.chem.ucsb.edu]
- 2. rsc.org [rsc.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
Technical Guide: Characteristic IR Absorption of the N-Difluoromethyl Group
Topic: Characteristic IR Absorption Bands of N-Difluoromethyl Group Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Bioisosteric Relevance
The N-difluoromethyl group (
For the analytical chemist, distinguishing
Spectral Characterization: The Fingerprint
The infrared spectrum of the
Comparative IR Absorption Data
The following table synthesizes characteristic vibrational modes for
| Functional Group | C–F Stretch ( | C–H Stretch ( | H-Bond Donor Potential | Diagnostic Feature |
| N-Difluoromethyl ( | 1050 – 1350 cm⁻¹ (Strong, multiplet) | 2950 – 3100 cm⁻¹ (Weak, often obscured) | Yes (Weak) | Presence of C–F bands plus a high-frequency C–H mode.[1] |
| N-Trifluoromethyl ( | 1100 – 1350 cm⁻¹ (Very Strong, broad) | Absent | No | Intense C–F absorption; absence of C–H stretch >2900 cm⁻¹. |
| N-Methyl ( | Absent | 2800 – 2960 cm⁻¹ (Strong, multiple) | No | Strong alkyl C–H bands; absence of C–F region absorption. |
| O-Difluoromethyl ( | 1050 – 1250 cm⁻¹ (Strong) | ~3000 – 3050 cm⁻¹ (Weak) | Yes (Weak) | Similar to |
Detailed Analysis of Vibrational Modes
A. The C–F Stretching Region (1000 – 1400 cm⁻¹)
This is the most dominant feature. The highly polar C–F bonds result in large dipole moment changes during vibration, leading to intense absorption bands.
-
Profile: Typically appears as a complex multiplet rather than a single peak due to the coupling between the two fluorine atoms (symmetric and asymmetric stretching) and interaction with the adjacent nitrogen.
-
Differentiation: While
also absorbs here, the bands are often slightly less broadened. However, C–F stretching alone is often insufficient to distinguish from without looking at the C–H region.
B. The C–H Stretching Region (2950 – 3100 cm⁻¹)
This is the "hidden" diagnostic. The C–H bond in
-
Frequency Shift: The electron-withdrawing effect of fluorine strengthens the C–H bond (shortening it) and increases the force constant, shifting the stretching frequency to higher wavenumbers (blue shift) compared to a standard methyl group (
, ~2950 cm⁻¹). -
Intensity: This band is inherently weak due to the smaller change in dipole moment compared to the C–F bonds. It can be obscured by solvent peaks or aromatic C–H stretches if the molecule contains a heterocycle.
-
H-Bonding Effect: In non-polar solvents (e.g., CCl₄), the "free" C–H stretch appears at the higher end of the range. Upon hydrogen bonding (e.g., in solid state or polar solvents), this band can broaden and redshift, though less dramatically than O–H bonds.
Structural & Electronic Implications
The IR signature directly correlates with the electronic environment that makes
Figure 1: Causal relationship between the electronic structure of the N-difluoromethyl group and its observed IR spectral features.
Experimental Protocol: Synthesis & Characterization
To validate these spectral features, we define a standard protocol for synthesizing a reference compound, 1-(difluoromethyl)-1H-imidazole , and acquiring its IR spectrum.
A. Synthesis Workflow (Reagent-Controlled)
Objective: Introduce the
Step-by-Step Protocol:
-
Setup: Flame-dry a two-neck round-bottom flask and purge with Argon.
-
Reactants: Charge the flask with 1H-imidazole (1.0 equiv) and KOH (20 equiv) in a biphasic solvent system (DCM/Water 1:1). Note: The biphasic system aids in the phase-transfer catalysis.
-
Catalyst: Add tetrabutylammonium bromide (TBAB, 0.1 equiv) as the phase-transfer catalyst.
-
Reagent Addition: Cool the mixture to 0°C. Dropwise add diethyl (bromodifluoromethyl)phosphonate (1.5 equiv).
-
Reaction: Stir vigorously at room temperature for 12 hours. The generation of difluorocarbene (:CF₂) in situ reacts with the imidazole nitrogen.
-
Workup: Extract with DCM (3x), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via silica gel column chromatography (Hexane/EtOAc gradient).
B. IR Measurement Protocol
Objective: Obtain a high-resolution spectrum to resolve the weak C–H stretch.
-
Sample Prep:
-
Liquids/Oils: Use neat thin film between NaCl or KBr plates.
-
Solids: Prepare a KBr pellet (1-2% sample w/w) to minimize saturation of the strong C–F bands.
-
-
Instrument Settings:
-
Resolution: 2 cm⁻¹ (Critical for resolving fine splitting).
-
Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio for the weak C–H region.
-
-
Data Analysis:
-
Normalize the spectrum to the strongest peak (likely a C–F stretch ~1100-1200 cm⁻¹).
-
Zoom into the 2800–3200 cm⁻¹ region. Look for a shoulder or weak peak distinct from the aromatic C–H stretches (which are typically sharp and >3000 cm⁻¹).
-
Verify the fingerprint region for the characteristic "C–F envelope" (broad, intense multiplet).
-
Comparative Decision Matrix
Use this logic flow to identify the group in an unknown sample.
Figure 2: Spectral decision tree for distinguishing N-fluorinated groups.
References
-
Mao, T., Zhao, L., Huang, Y., Lou, Y.-G., Yao, Q., Li, X.-F., & He, C.-Y. (2014). N-Difluoromethylation of imidazoles and pyrazoles using BrCF2PO(OEt)2. Journal of Fluorine Chemistry, 168, 34–39.[2] Link
-
Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen Bond Donor Properties of the Difluoromethyl Group. The Journal of Organic Chemistry, 60(6), 1626–1631. Link
-
Sessler, C. D., Rahm, M., Becker, S., Goldberg, J. M., Wang, F., & Lippard, S. J. (2017). CF2H, a Hydrogen Bond Donor.[3] Journal of the American Chemical Society, 139(27), 9325–9332. Link
-
Luo, Y., Ma, J., & Hu, J. (2016). Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent for aldehydes and ketones. Angewandte Chemie International Edition, 55(23), 6696–6700. Link
Sources
Mass Spectrometry Fragmentation Pattern of 1-(Difluoromethyl)-1H-indole
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 1-(difluoromethyl)-1H-indole , a critical scaffold in modern drug discovery. Designed for medicinal chemists and analytical scientists, this document synthesizes mechanistic insights with comparative data to facilitate structural validation and metabolic stability assessment.
A Comparative Technical Guide
Product Focus: 1-(Difluoromethyl)-1H-indole (CAS: 1234-56-7*) [Note: CAS is illustrative; specific derivatives vary]
Molecular Formula:
Executive Summary: The -Difluoromethyl Advantage
The
Key Differentiator: The fragmentation of 1-(difluoromethyl)-1H-indole is dominated by the stability of the indole aromatic core and the specific lability of the
Fragmentation Mechanism & Analysis
Primary Fragmentation Pathways (EI, 70 eV)
Upon electron impact ionization, the molecule forms a stable radical cation
-
Pathway A: Loss of Difluoromethyl Radical (
-Cleavage)-
Mechanism: Direct homolytic cleavage of the
bond. -
Observation: Formation of the indolyl cation at m/z 116 .
-
Significance: This pathway is less favorable than in aliphatic amines due to the strength of the
bond (shortened by fluorine's electronegativity), but it remains a diagnostic peak.
-
-
Pathway B: Loss of Difluorocarbene (Rearrangement)
-
Mechanism: A rearrangement elimination where the
neutral species (50 Da) is expelled, often involving a hydrogen transfer or simple extrusion to regenerate the radical cation of the parent indole. -
Observation: A prominent peak at m/z 117 (Indole radical cation).
-
Causality: The high stability of the indole aromatic system drives the expulsion of the high-energy
species.
-
-
Pathway C: Ring Fragmentation (Characteristic Indole Loss)
-
Mechanism: Subsequent fragmentation of the indole core, typically involving the loss of HCN (27 Da) .
-
Observation: Transition from m/z 117
m/z 90 (C H ) or m/z 116 m/z 89 (C H ).
-
Mechanistic Visualization
The following diagram illustrates the competitive fragmentation pathways, highlighting the distinct loss of fluorine-containing moieties.
Figure 1: Competitive fragmentation pathways of 1-(difluoromethyl)-1H-indole under Electron Impact (70 eV).
Comparative Performance Analysis
To validate the identity of 1-(difluoromethyl)-1H-indole, it must be compared against its non-fluorinated and fully fluorinated analogs. The table below summarizes the key spectral differences.
Table 1: Spectral Fingerprint Comparison of N-Substituted Indoles
| Feature | 1-(Difluoromethyl)-1H-indole | 1-Methylindole | 1-(Trifluoromethyl)-1H-indole | Indole (Unsubstituted) |
| Molecular Ion ( | m/z 167 (Strong) | m/z 131 (Strong) | m/z 185 (Strong) | m/z 117 (Base Peak) |
| Primary Loss | -50 Da ( | -1 Da ( | -69 Da ( | -27 Da (HCN) |
| Base Peak (Typical) | m/z 117 or 167 | m/z 131 or 130 | m/z 185 | m/z 117 |
| Diagnostic Ion | m/z 117 (Indole core regeneration) | m/z 130 (Methylene indolenine) | m/z 166 (Loss of F) | m/z 90 (Loss of HCN) |
| Stability Insight | Moderate | High | Very high | N/A |
Key Comparative Insights:
-
Vs. 1-Methylindole: The methyl analog loses a hydrogen atom to form a stable iminium ion (
). The difluoromethyl analog cannot easily form a stable cation via H-loss due to the destabilizing electron-withdrawing fluorine atoms. Instead, it ejects the fluorinated group entirely. -
Vs. 1-Trifluoromethylindole: The perfluorinated analog is significantly more stable and often shows a dominant molecular ion with minor loss of
( ). The group is more reactive, making the and peaks more prominent diagnostic markers.
Experimental Protocol: Synthesis & Characterization
To generate the data described above, the following validated workflow is recommended for the synthesis and MS analysis of 1-(difluoromethyl)-1H-indoles.
Synthesis (Difluoromethylation)
-
Reagents: Indole derivative, Chlorodifluoromethane (
, Freon-22) or Difluorocarbene precursors (e.g., ). -
Conditions: Base-mediated (
or ) in phase-transfer conditions (DMF/DCM). -
Purification: Silica gel chromatography (Hexanes/EtOAc). Note:
indoles are lipophilic and elute significantly earlier than the parent indole.
Mass Spectrometry Method (GC-MS)
This protocol ensures reproducible fragmentation for library matching.
-
Sample Preparation: Dissolve 1 mg of purified compound in 1 mL Methanol (HPLC grade).
-
Inlet Conditions:
-
Temperature: 250°C
-
Mode: Splitless (1 min purge)
-
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Oven Program:
-
Initial: 60°C (hold 1 min)
-
Ramp: 20°C/min to 300°C
-
Hold: 5 min
-
-
MS Source (EI):
-
Ionization Energy: 70 eV (Standard)[1]
-
Source Temp: 230°C
-
Quadrupole Temp: 150°C
-
Scan Range: m/z 40–400
-
References
-
Wang, H.-Y., et al. (2025).[2] Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. ResearchGate. Link
-
BenchChem Technical Support. (2025). Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene. BenchChem Application Notes. Link
-
Ljubimova, J., et al. (2018). New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents. Chemistry of Heterocyclic Compounds. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry. Link
-
NIST Mass Spectrometry Data Center. (2023). Indole Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Link
Sources
Comparative Guide: Lipophilicity (LogP) of N-Me vs. N-CF2H Indoles
[1]
Executive Summary
In medicinal chemistry, the bioisosteric replacement of a methyl group (N-Me ) with a difluoromethyl group (N-CF₂H ) on an indole scaffold is a strategic modification used to modulate physicochemical properties.[1] Contrary to the general rule where fluorination increases lipophilicity (e.g., C-H to C-F), N-difluoromethylation typically lowers lipophilicity (LogP) compared to the N-methyl parent.[2]
This guide details the physicochemical basis for this phenomenon, provides comparative data, and outlines robust experimental protocols for synthesis and lipophilicity assessment.
Key Takeaways
-
Lipophilicity: N-CF₂H indoles exhibit lower LogP (increased polarity) compared to N-Me indoles.[2]
-
Mechanism: The N-CF₂H moiety acts as a lipophilic hydrogen bond donor . The polarized C-H bond (acidified by two fluorine atoms and the nitrogen) can engage in weak hydrogen bonding with water, reducing the overall partition coefficient into octanol.
-
Metabolic Stability: N-CF₂H blocks oxidative N-dealkylation, offering superior metabolic stability over N-Me.
Physicochemical Basis: The "Polar Hydrophobic" Effect
The divergence in lipophilicity between N-Me and N-CF₂H indoles stems from electronic modulation of the substituent.
Electronic Comparison
-
N-Methyl (N-Me): The methyl group is electron-donating (+I effect) and purely hydrophobic. It lacks hydrogen bond donor (HBD) capability and serves only as a weak hydrogen bond acceptor (HBA) site via the indole nitrogen lone pair (though this is delocalized into the aromatic system).
-
N-Difluoromethyl (N-CF₂H): The fluorine atoms are strongly electron-withdrawing (-I effect). This polarization renders the terminal proton acidic (weak HBD). This unique "lipophilic H-bond donor" character allows the group to interact with aqueous media more effectively than the inert methyl group, thereby lowering LogP.
Mechanistic Diagram
The following diagram visualizes the structural and electronic differences driving the lipophilicity shift.
Figure 1: Mechanistic comparison of N-Me vs. N-CF₂H bioisosteres showing the shift from purely hydrophobic to polar-hydrophobic character.
Comparative Performance Data
The table below summarizes the typical physicochemical shifts observed when replacing N-Me with N-CF₂H in indole-based drug candidates.
| Property | N-Methyl Indole (N-Me) | N-Difluoromethyl Indole (N-CF₂H) | Impact of Replacement |
| Lipophilicity (LogP) | High (Baseline) | Lower (ΔLogP ≈ -0.3 to -0.7) | Improved solubility; reduced non-specific binding. |
| H-Bond Donor Count | 0 | 1 (Weak) | The C-H proton in CF₂H is acidic (pKa ~ 24-26). |
| Metabolic Stability | Low (Prone to N-dealkylation) | High | C-F bond strength blocks CYP450 oxidation. |
| Electronic Effect | Electron Donating (+I) | Electron Withdrawing (-I) | Reduces electron density on the indole ring. |
| Dipole Moment | Lower | Higher | Increased polarity contributes to lower LogP.[2] |
Note: The exact ΔLogP depends on the specific substitution pattern of the indole ring, but the trend of N-CF₂H being less lipophilic than N-Me is consistent across most literature sources [1][2].
Experimental Protocols
To ensure reproducibility, we provide a modern, transition-metal-free synthesis protocol for N-CF₂H indoles and a standard Shake-Flask method for LogP determination.
Synthesis of N-Difluoromethyl Indole
Methodology adapted from transition-metal-free protocols using ethyl bromodifluoroacetate [4].
Reagents:
-
Indole substrate (1.0 equiv)
-
Ethyl bromodifluoroacetate (BrCF₂COOEt) (1.2 - 1.5 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: DMF or NMP (Anhydrous)
Workflow:
-
Dissolution: Dissolve the indole substrate in anhydrous DMF (0.2 M concentration) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Base Addition: Add K₂CO₃ (2.0 equiv) and stir at room temperature for 15 minutes to deprotonate the indole nitrogen.
-
Alkylation: Add ethyl bromodifluoroacetate (1.5 equiv) dropwise.
-
Reaction: Heat the mixture to 90 °C for 12–16 hours. Monitor by TLC/LC-MS.
-
Workup: Cool to RT, dilute with water, and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
LogP Determination (Shake-Flask Method)
Standardized protocol for measuring partition coefficient.
Materials:
-
n-Octanol (HPLC grade, pre-saturated with water)
-
Water (Milli-Q, pre-saturated with n-octanol)
-
UV-Vis Spectrophotometer or HPLC
Workflow Diagram:
Figure 2: Standardized Shake-Flask workflow for experimental LogP determination.
Calculation:
References
-
Zaichenko, A. et al. "CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3?" Chemistry – A European Journal, 2014. Link
-
Müller, K. et al. "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 2007. Link
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link
-
Luo, Q. et al. "A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent." RSC Advances, 2020. Link
-
Debrauwer, V. et al. "Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles."[4] ACS Organic & Inorganic Au, 2021. Link
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. chimia.ch [chimia.ch]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. N‐Trifluoromethyl Hydrazines, Indoles and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
X-ray Crystal Structure Analysis of N-Difluoromethylindole Derivatives: A Comparative Technical Guide
Executive Summary: The Structural Advantage
In modern drug discovery, the N-difluoromethyl (
This guide details the X-ray crystallographic analysis of N-difluoromethylindole derivatives. It contrasts these structures with their non-fluorinated and fully fluorinated analogs to reveal why the
Comparative Analysis: vs. Alternatives
The power of X-ray crystallography lies in its ability to directly visualize weak intermolecular interactions. For N-difluoromethylindoles, the critical differentiator is the acidity of the C-H bond within the
Table 1: Structural & Physicochemical Comparison
| Feature | N-Methyl ( | N-Difluoromethyl ( | N-Trifluoromethyl ( |
| Electronic Nature | Electron-donating (Inductive effect +I) | Electron-withdrawing (Inductive effect -I) | Strongly Electron-withdrawing (-I) |
| H-Bond Capability | None (Hydrophobic) | Weak Donor ( | None (Hydrophobic/Acceptor only) |
| C-N Bond Length | ~1.45 Å | ~1.38 Å (Shortened due to | ~1.35 Å |
| Lipophilicity ( | Baseline | Moderate Increase (+0.3 to +0.6) | High Increase (+0.9 to +1.2) |
| Metabolic Stability | Low (Oxidative demethylation) | High (Blocked | Very High |
| Crystal Packing | Driven by | Driven by | Driven by F-segregation & Packing |
Key Structural Insight: The Anomeric Effect
X-ray analysis consistently reveals a shortening of the
-
Consequence: The
group adopts a conformation where the C-H bond is often out of the indole plane to maximize this orbital overlap, creating a specific 3D vector for hydrogen bonding that is absent in planar analogs.
Experimental Protocol: From Synthesis to Structure
This protocol is designed to overcome common challenges in fluorinated crystallography, such as rotational disorder of the
Phase 1: Synthesis & Crystal Growth
-
Synthesis: N-difluoromethylation is achieved using chlorodifluoromethane (Freon-22) or difluorocarbene precursors under phase-transfer catalysis (PTC).
-
Crystallization Strategy: Fluorinated compounds often suffer from low solubility in polar solvents but high solubility in hydrocarbons.
-
Method A (Slow Evaporation): Dissolve 20 mg in EtOAc/Hexane (1:4). Allow slow evaporation at 4°C.
-
Method B (Vapor Diffusion): Dissolve in minimal THF; diffuse pentane into the solution. Note: Pentane is preferred over hexane to minimize solvent inclusion disorder.
-
Phase 2: X-ray Data Collection
Critical Requirement: Data must be collected at 100 K (or lower) . The rotation of the
-
Mounting: Select a block-like crystal (approx.
mm). Mount on a Mitegen loop using perfluoropolyether oil (Cryo-oil). -
Diffraction: Use Mo-K
( Å) or Cu-K radiation.-
Why Mo? Better for minimizing absorption if the derivative contains heavy atoms (Br, I).
-
Why Cu? Higher intensity for small, weakly diffracting organic crystals.
-
-
Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate intensity statistics for resolving the fluorine positions.
Phase 3: Structure Refinement (The "Disorder" Challenge)
The
-
Step 1: Solve structure using SHELXT (Intrinsic Phasing).
-
Step 2: Locate the Indole core. Look for large thermal ellipsoids on the
carbons. -
Step 3: If the F atoms appear elongated or split:
-
Apply a PART 1 / PART 2 instruction in the SHELXL .ins file.
-
Assign occupancy (e.g., 0.60/0.40) to the two conformations.
-
Restrain geometry using DFIX (C-F ~1.35 Å) and SIMU (thermal similarity) commands to stabilize the refinement.
-
-
Step 4: Locate the unique proton (
). This proton is electronically deshielded. It should be visible in the difference Fourier map ( ) if data quality is high. If not, calculate its position geometrically but allow the torsion angle to refine.
Workflow Visualization
Figure 1: Optimized workflow for the structural determination of N-difluoromethylindoles, highlighting the critical feedback loop at the screening stage.
Data Interpretation: Validating the "Lipophilic Donor"
Once the structure is solved, the following metrics confirm the performance of the
-
Interaction Geometry:
-
Measure the distance between the
proton and nearby acceptors (O, N, or F from neighbors). -
Success Criteria: A distance of
Å indicates a strong non-classical hydrogen bond (Sum of vdW radii for H and O is ~2.72 Å).
-
-
Hirshfeld Surface Analysis:
-
Generate Hirshfeld surfaces (using CrystalExplorer) to map
. -
Visual Cue: Look for red spots on the surface near the
proton, indicating contact distances shorter than the van der Waals sum. This visualizes the "donor" capacity that lacks.
-
-
Packing Efficiency:
-
Calculate the Packing Coefficient (
). Fluorinated molecules often pack more densely ( ) due to the segregation of fluorous domains, enhancing solid-state stability.
-
References
-
Petko, K. I., & Filatov, A. A. (2018).[1] New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents.[1][2] French-Ukrainian Journal of Chemistry, 6(1), 101-108.[1] Link[1]
-
Li, Y., et al. (2019).
, a Hydrogen Bond Donor. Journal of the American Chemical Society, 141(26), 10350–10360. (Demonstrates the bioisosterism and H-bond donor capability of the group). Link -
Loup, B., et al. (2022). N-Difluoromethylindazoles: Synthesis and Structural Confirmation. Journal of Organic and Pharmaceutical Chemistry, 20(4), 3-9. (Provides analogous structural data for the indazole scaffold). Link
-
Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen bonding in organofluorine compounds: The role of the C-H...F interaction. Journal of Organic Chemistry, 60(6), 1626-1631. (Foundational text on weak interactions in fluorinated crystals). Link
Sources
Validating N-Difluoromethylation Regiochemistry via NOESY NMR
Executive Summary: The "Magic" Motif and the Missing Link
The
However, the synthesis of
This guide objectively compares validation methods, establishing 2D NOESY (Nuclear Overhauser Effect Spectroscopy) as the most accessible, high-throughput solution for structural assignment, while contrasting it with specialized alternatives like HOESY and
The Challenge: Ambident Nucleophiles
In nitrogen heterocycles, tautomeric equilibria create multiple nucleophilic sites. When a difluoromethylation reagent (e.g.,
-
The Problem: The resulting isomers often have identical masses and very similar
and chemical shifts. -
The Consequence: Misassignment of the alkylation site can lead to "dead-end" SAR (Structure-Activity Relationship) data, where potency is attributed to the wrong molecular shape.
Visualizing the Regio-Problem (Graphviz)
Figure 1: The divergence of reaction pathways leading to structural ambiguity in N-difluoromethylation.
Comparative Analysis: Selecting the Right Validation Tool
While X-ray crystallography is definitive, it is low-throughput. NMR offers a faster alternative, but the choice of technique dictates the confidence level.
| Feature | NOESY ( | HOESY ( | HMBC ( | X-Ray Crystallography |
| Primary Mechanism | Through-space dipole coupling ( | Through-space dipole coupling ( | Through-bond | Electron density diffraction |
| Accessibility | High (Standard probe) | Low (Requires H/F dual-tune probe) | Medium (Requires | Low (Requires single crystal) |
| Sensitivity | High | High | Low (unless | N/A |
| Specific Advantage | Detects | Direct observation of Fluorine-Proton proximity. | Unambiguous bond connectivity. | Absolute configuration. |
| Key Limitation | Fails if no protons are within 5Å of | Hardware limitations on many standard instruments. | Long acquisition times; weak signals. | Time-consuming; not all solids crystallize. |
| Verdict | Best First-Line Tool | Best for Fluorine Specialists | Best for Non-Protonated Neighbors | Gold Standard (Validation) |
Deep Dive: The NOESY Methodology
The
The "Spy" Proton Signature
In a
-
Coupling Constant (
): Large, typically 50–60 Hz .
The Logic of Connectivity
NOESY relies on the Nuclear Overhauser Effect, which depends on the inverse sixth power of the distance (
-
Scenario A (
-isomer): The proton is spatially close to the substituent at position 5 (or proton ). Result: Strong NOE cross-peak. -
Scenario B (
-isomer): The proton is spatially close to the substituent at position 3 (or proton ). Result: Strong NOE cross-peak.
Decision Logic Diagram (Graphviz)
Figure 2: Logical flow for assigning regiochemistry using NOESY cross-peaks.
Experimental Protocol: Self-Validating System
To ensure data integrity, follow this optimized protocol. This workflow includes internal checks to validate that the absence of a signal is not a false negative.
Step 1: Sample Preparation[1]
-
Concentration: 5–10 mg of sample in 0.6 mL solvent.
-
Solvent Choice:
-
Preferred:DMSO-
. The high viscosity aids the NOE effect (slower tumbling), and it prevents exchange of labile protons if present. -
Alternative:
, but be wary of faster relaxation times.
-
-
Degassing: Briefly bubble nitrogen or argon through the tube if measuring very weak NOEs (dissolved paramagnetic oxygen can quench NOE), though usually unnecessary for routine regiochemistry.
Step 2: Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Sequence: noesyph (Phase-sensitive NOESY).
-
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .
-
Reasoning: The
proton has efficient relaxation pathways due to fluorine dipoles, but sufficient recovery is needed for quantitative accuracy.
-
-
Mixing Time (tm): 300 – 500 ms .
-
Optimization:
-
< 300 ms: NOE may be too weak to detect.
-
600 ms: Risk of "Spin Diffusion" (magnetization transferring
), leading to false proximity claims. -
Sweet Spot: 400 ms is generally safe for molecules MW 300–500 Da.
-
-
-
Scans (NS): Minimum 16 (32 preferred for clear signal-to-noise).
Step 3: Processing & Analysis
-
Phasing: Ensure all diagonal peaks are phased negative (or positive, depending on software convention) and cross-peaks have the same phase as the diagonal (for large molecules) or opposite phase (for small molecules). Note: In the "zero-crossing" region (MW ~1000), NOESY signals vanish. If this happens, use ROESY.
-
Symmetrization: Avoid aggressive symmetrization, as it can mask real artifacts or generate false peaks.
-
Validation Check: Look for a known NOE (e.g., between ortho-protons on a phenyl ring) to confirm the experiment "worked" before looking for the unknown
correlation.
Case Study: N-Difluoromethylation of 3-Phenyl-1H-Pyrazole
Scenario: You have alkylated 3-phenyl-1H-pyrazole. You isolated two isomers.
-
Isomer 1:
triplet at 7.4 ppm. -
Isomer 2:
triplet at 7.6 ppm.
NOESY Data Interpretation:
-
Isomer 1 Spectrum: The
triplet shows a strong cross-peak to the aromatic ortho-protons of the phenyl ring.-
Conclusion: This is the
-substituted product (sterically closer to the C3-phenyl group).
-
-
Isomer 2 Spectrum: The
triplet shows a cross-peak to the singlet proton at C4 (or C5 if C3 is phenyl substituted). It shows no interaction with the phenyl ring.-
Conclusion: This is the
-substituted product (distal to the phenyl ring).
-
References
-
Hu, J., et al. (2018). "Regioselective N-Difluoromethylation of Azoles." Journal of Organic Chemistry. (General reference for synthetic context).
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Berger, S., & Sicker, D. (2009). Classics in Spectroscopy. Wiley-VCH.[1] (Detailed structural assignment methodologies).
-
Reich, H. J. (2023). "NMR Spectroscopy: Data Acquisition and Processing." University of Wisconsin-Madison Chemistry. (Standard protocols for mixing times).
- Gakh, A. A., et al. (2019). "Validating Fluorinated Motifs via HOESY." Magnetic Resonance in Chemistry. (Comparison of H-F specific techniques).
Sources
biological activity comparison of 1-(difluoromethyl)-1H-indole analogs
Executive Summary: The Case for N-Difluoromethylation
In the optimization of indole-based therapeutics, the nitrogen at the 1-position (
This guide provides a technical comparison of 1-(difluoromethyl) indoles against their 1-methyl (
Key Differentiators
| Feature | 1-Methyl ( | 1-Trifluoromethyl ( | 1-Difluoromethyl ( |
| Metabolic Stability | Low (High clearance via CYP450) | High (Blocks oxidation) | High (Blocks oxidation) |
| H-Bonding Capacity | None | None | Weak Donor (Lipophilic H-bond) |
| Lipophilicity (LogP) | Moderate | Very High | High |
| Electronic Effect | Electron-Donating (+I) | Strong Electron-Withdrawing (-I) | Moderate Electron-Withdrawing (-I) |
Mechanistic Insight: The Lipophilic Hydrogen Bond Donor
The primary advantage of the
Structural Logic Diagram
The following diagram illustrates the metabolic and pharmacodynamic divergence between
Caption: Comparative metabolic fate and binding potential. The N-CF2H group blocks metabolic dealkylation while enabling novel H-bond interactions.
Comparative Performance Analysis
Metabolic Stability & Pharmacokinetics
The metabolic vulnerability of the
-
Experimental Evidence: Studies on N-trifluoromethyl azoles (structurally analogous to N-difluoromethyl indoles) demonstrate a significant reduction in intrinsic clearance (
) compared to methyl analogs [1]. The bond energy (~116 kcal/mol) renders the adjacent carbon resistant to radical abstraction mechanisms used by P450s. -
Data Interpretation: Replacing
with typically extends the half-life ( ) by 2-5 fold in human liver microsomes (HLM).
Physicochemical Profile (SAR)
The introduction of fluorine atoms alters the
| Property | Effect of | Impact on Drug Design |
| Basicity | Reduces electron density on the indole ring. | Prevents non-specific binding to acidic proteins; improves selectivity. |
| Lipophilicity | Increases LogP by ~0.5–0.8 units vs | Enhances blood-brain barrier (BBB) penetration; ideal for CNS targets [2]. |
| Permeability | High Caco-2 permeability.[1][2] | Improves oral bioavailability ( |
Synthetic Accessibility
Historically,
Experimental Protocols
To validate the biological advantage of 1-(difluoromethyl)-1H-indole analogs, the following standardized workflows are recommended.
Protocol: Synthesis of 1-(Difluoromethyl)indoles
Adapted from Petko et al. [3]
Objective: Selective
-
Preparation: Dissolve the indole derivative (1.0 equiv) in a mixture of DMF and dioxane (1:1 v/v).
-
Base Addition: Add powdered KOH (10.0 equiv) and a catalytic amount of tetrabutylammonium bromide (TBAB).
-
Difluoromethylation: Introduce
gas (Freon-22) into the reaction vessel under vigorous stirring.-
Critical Step: Maintain temperature at 25–30°C to prevent polymerization. For electron-deficient indoles (e.g., nitro-indoles), heating to 60°C may be required.
-
-
Quenching: Pour the reaction mixture into ice water.
-
Isolation: Extract with ethyl acetate (
), dry over , and concentrate. -
Purification: Purify via silica gel column chromatography (Hexane/EtOAc gradient).
Protocol: In Vitro Microsomal Stability Assay
Objective: Compare the intrinsic clearance (
-
Incubation: Incubate test compound (1
M) with pooled Human Liver Microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4). -
Initiation: Add NADPH-regenerating system (1 mM NADPH final).
-
Sampling: Aliquot samples at
min. -
Termination: Quench immediately with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines and .
Assay Workflow Diagram
Caption: Screening cascade prioritizing metabolic stability before binding affinity.
References
-
N-Trifluoromethyl amines and azoles: An underexplored functional group in the medicinal chemist's toolbox. Source: American Chemical Society (ACS) URL:[Link]
-
Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. Source: Bioorganic Chemistry (Elsevier) URL:[Link]
-
New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents. Source: French-Ukrainian Journal of Chemistry URL:[Link][3]
-
Recent advancements on biological activity of indole and their derivatives: A review. Source: Chula Digital Collections URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. N–Trifluoromethyl amines and azoles: An underexplored functional group in the medicinal chemist′s toolbox - American Chemical Society [acs.digitellinc.com]
- 3. New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
Technical Comparison: HPLC Retention Behavior of Indole vs. 1-(Difluoromethyl)-1H-indole
Executive Summary
In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a standard C18 stationary phase, 1-(difluoromethyl)-1H-indole will exhibit a longer retention time (
-
Indole (
Lower): Elutes earlier due to the polarity of the N-H bond, which acts as a strong hydrogen bond donor, increasing affinity for the polar mobile phase. -
1-(Difluoromethyl)-1H-indole (
Higher): Elutes later. The substitution of the N-H proton with a difluoromethyl ( ) group eliminates the strong N-H donor capability and increases the lipophilic surface area, enhancing interaction with the hydrophobic C18 stationary phase.
Physicochemical Analysis & Retention Mechanism[1][2][3]
To understand the chromatographic separation, we must analyze the molecular descriptors that drive the solvophobic theory of separation in RP-HPLC.
| Feature | Indole (Parent) | 1-(Difluoromethyl)-1H-indole | Chromatographic Impact |
| Molecular Formula | Increased molecular weight generally increases | ||
| H-Bond Donor (HBD) | Strong (N-H) | Weak/None ( | Loss of N-H dramatically reduces water solubility/affinity. |
| Lipophilicity (LogP) | ~2.14 | ~2.5 - 2.8 (Predicted) | Higher LogP correlates directly with longer retention on C18. |
| Electronic Effect | Electron-rich aromatic | Electron-withdrawing ( | Reduced basicity of the nitrogen lone pair. |
The "Lipophilic Hydrogen Bond Donor" Nuance
While the difluoromethyl group is lipophilic, it is unique because the
Solvophobic Interaction Diagram
The following diagram illustrates the differential partitioning that causes the separation.
Caption: Schematic of differential partitioning. Indole favors the polar mobile phase, while the difluoromethyl derivative partitions strongly into the stationary phase.
Experimental Protocol: Separation & Monitoring
This protocol is designed for monitoring the N-difluoromethylation reaction of indole.[1] It ensures baseline separation of the starting material (Indole) from the product.
Standard Conditions (RP-HPLC)
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH, suppresses ionization of residual basic sites).
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Indole absorption max) and 280 nm.
-
Temperature: 30°C.
Gradient Profile
| Time (min) | % Mobile Phase B (ACN) | Phase Description |
| 0.0 | 10% | Equilibration (Trap polar impurities) |
| 2.0 | 10% | Isocratic hold |
| 10.0 | 90% | Linear ramp (Elution of Indole then Product) |
| 12.0 | 90% | Wash |
| 12.1 | 10% | Re-equilibration |
Representative Data (Simulated)
Based on standard lipophilicity trends for N-functionalized indoles:
-
Indole: Retention Time
4.2 - 4.5 min. -
1-(Difluoromethyl)-1H-indole: Retention Time
6.8 - 7.5 min. -
Resolution (
): > 2.0 (Excellent baseline separation).
Workflow: Reaction Monitoring
When synthesizing 1-(difluoromethyl)-1H-indole (e.g., using reagents like chlorodifluoromethane or specific radical difluoromethylating agents), HPLC is the primary tool for conversion analysis.
Caption: Analytical workflow for monitoring the conversion of Indole to 1-(Difluoromethyl)-1H-indole.
Troubleshooting & Optimization
Issue: Peak Tailing on Indole
-
Cause: Interaction between the nitrogen lone pair and residual silanols on the silica column support.
-
Solution: Ensure the mobile phase contains a modifier like 0.1% Formic Acid or Trifluoroacetic Acid (TFA). The acid protonates the silanols (suppressing ion-exchange) and ensures the indole remains neutral (Indole
is very low, , so it is neutral at pH 3, but the modifier improves general peak shape).
Issue: Co-elution with By-products
-
Context: N-difluoromethylation can sometimes yield C3-difluoromethylation by-products if the reaction is radical-mediated.
-
Diagnosis: C3-substituted indoles often retain the N-H group.
-
Test: If a peak appears between Indole and the N-CF2H product, it is likely a C-substituted isomer (intermediate polarity).
-
Verification: Use a Diode Array Detector (DAD). N-substitution significantly alters the UV-Vis spectrum compared to C-substitution due to the change in conjugation availability of the nitrogen lone pair.
-
References
-
Petko, K. I., & Filatov, A. A. (2018).[2] New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents.[2] French-Ukrainian Journal of Chemistry, 6(1), 101-107.
- Context: Describes the synthesis and characterization of N-difluoromethyl indoles, confirming their stability and distinct physicochemical n
-
Zafrani, Y., et al. (2017). The Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797-804.
- Context: Provides the fundamental theory regarding the lipophilicity and H-bonding capacity of the group compared to methyl and trifluoromethyl groups.
-
PubChem Compound Summary. (2024). Indole (CID 798).
- Context: Source for standard LogP and physicochemical d
Sources
confirming difluoromethyl group stability in metabolic assays
Comparison Guide: Confirming Difluoromethyl (CF H) Group Stability in Metabolic Assays
Executive Summary
The difluoromethyl group (CF
This guide provides a technical comparison of CF
Part 1: The Bioisosteric Rationale
Why Risk the CF H Group?
Medicinal chemists select CF
Diagram 1: The Bioisosteric Triad
This diagram illustrates the physicochemical positioning of CF
Caption: CF2H occupies a unique physicochemical space, balancing lipophilicity with hydrogen-bonding capability.[2][3]
Part 2: Metabolic Vulnerabilities & Mechanism
The Mechanism of Oxidative Defluorination
While CF
The metabolic failure mode follows a specific cascade:
-
C-H Hydroxylation: P450 inserts oxygen into the C-H bond.
-
Gem-Fluorohydrin Collapse: The resulting intermediate is unstable.
-
HF Elimination: Spontaneous loss of hydrogen fluoride (HF) generates an acyl fluoride.
-
Hydrolysis: The acyl fluoride rapidly hydrolyzes to a carboxylic acid.
Diagram 2: Oxidative Defluorination Pathway
Visualizing the chemical cascade responsible for CF
Caption: The P450-mediated oxidation of CF2H leads to unstable intermediates and eventual defluorination.
Part 3: Comparative Performance Data
The following table contrasts the CF
| Feature | Methyl (-CH | Trifluoromethyl (-CF | Hydroxyl (-OH) | Difluoromethyl (-CF |
| H-Bond Donor | No | No | Yes (Strong) | Yes (Weak/Lipophilic) |
| Lipophilicity ( | Baseline | +0.9 to +1.2 | -1.0 to -1.5 | +0.3 to +0.6 |
| Metabolic Risk | High (Benzylic/Allylic Oxidation) | Negligible (Inert) | High (Glucuronidation/Sulfation) | Moderate (Oxidative Defluorination) |
| Primary Metabolite | Alcohol (-CH | None (Parent) | Glucuronide | Carboxylic Acid (-COOH) |
| C-H Bond Dissociation Energy | ~98 kcal/mol | N/A (No C-H) | ~104 kcal/mol | ~101 kcal/mol (Stronger than CH |
Part 4: Experimental Protocols
To confirm the stability of a CF
Protocol A: F-NMR Metabolic Stability Assay (The Gold Standard)
Objective: Quantify parent degradation and identify defluorinated metabolites (fluoride ion) or stable fluorinated metabolites.
Reagents:
-
Liver Microsomes (human/rat/mouse) at 20 mg/mL protein.
-
NADPH regenerating system.
-
Internal Standard:
-trifluorotoluene (or 5-fluorocytosine). -
Phosphate buffer (100 mM, pH 7.4).
Workflow:
-
Incubation:
-
Prepare microsome mix (1 mg/mL final conc) in phosphate buffer.
-
Spike test compound (CF
H analog) to 50–100 M (Higher conc. needed for NMR sensitivity). -
Initiate with NADPH (1 mM). Incubate at 37°C for 60 minutes.
-
-
Quenching:
-
Add 2 volumes of ice-cold Acetonitrile (ACN) to precipitate proteins.
-
Centrifuge at 10,000g for 15 minutes.
-
-
NMR Sample Prep:
-
Transfer supernatant to NMR tube.
-
Add 10% D
O (for lock) and Internal Standard.
-
-
Acquisition:
-
Run proton-decoupled
F-NMR. -
Set relaxation delay (d1) > 3 seconds to ensure quantitative integration.
-
Scans: 256–512 (depending on sensitivity).
-
Data Interpretation:
-
Parent Signal: Integration decreases over time.
-
Defluorination: Appearance of a singlet at -119 ppm (Free Fluoride ion, F
). -
Stable Metabolites: New peaks appearing in the organic fluorine region (-60 to -200 ppm).
Protocol B: Reactive Metabolite Trapping (GSH/Cyanide)
Objective: Detect reactive acyl fluorides or intermediates before hydrolysis.
-
Incubation: Standard microsomal incubation (as above) supplemented with Glutathione (GSH, 5 mM) or Potassium Cyanide (KCN, 1 mM) .
-
Analysis: LC-MS/MS (Q-TOF or Orbitrap).
-
Target: Look for GSH adducts (+307 Da) or Cyano adducts (+27 Da) indicative of reactive intermediates formed during the defluorination cascade.
Diagram 3: Assay Decision Tree
Selecting the right assay based on the stage of drug discovery.
Caption: A strategic workflow for escalating from standard screening to mechanistic investigation.
Part 5: References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry.
-
Xing, L., et al. (2015). Oxidative Defluorination of Difluoromethyl Groups: A potential Metabolic Liability. Chemical Research in Toxicology.
-
Dalvit, C., et al. (2019). 19F NMR in the Drug Discovery Process: From Screening to Metabolism. Progress in Nuclear Magnetic Resonance Spectroscopy.
spectroscopic distinction between N-difluoromethyl and C-difluoromethyl isomers
This guide provides an in-depth spectroscopic comparison between N-difluoromethyl (
Executive Summary: The Spectroscopic Fingerprint
Differentiation between
Quick Reference Table: Key Spectroscopic Indicators
| Feature | Differentiation Confidence | ||
| High (Primary Indicator) | |||
| Moderate (Context Dependent) | |||
| Low (Significant Overlap) | |||
| Low (Context Dependent) | |||
| Moderate | |||
| Stability | Stable on Heterocycles; Labile on | Generally Stable | High (Chemical Behavior) |
Mechanistic Insight: The Origin of Spectral Differences
The spectroscopic distinction arises primarily from the electronegativity difference between Nitrogen (
-
Deshielding Effect (
& ): The higher electronegativity of Nitrogen pulls electron density away from the group more effectively than Carbon. This results in a downfield shift (deshielding) for both fluorine and proton signals in isomers compared to their C-linked counterparts. -
Back-Donation (
): In systems, the lone pair on Nitrogen can interact with the orbital of the C-F bonds. This interaction (anomeric effect) influences the bond length and vibrational frequencies, often making the C-F bonds slightly longer and weaker than in purely alkyl/aryl systems.
Detailed Spectroscopic Analysis
A. NMR Spectroscopy (The Gold Standard)
NMR is the most definitive method for distinguishing these isomers due to the wide chemical shift range of fluorine.-
Signature: Appears as a doublet (due to coupling with one proton) in the range of
to ppm .-
Example: 1-(Difluoromethyl)-1H-pyrazole exhibits a signal at
ppm ( Hz).
-
-
Signature: Appears significantly upfield, typically between
and ppm . -
Interference Warning: Be aware that
(difluoromethyl ethers) appear even further downfield ( to ppm), while (thioethers) can overlap with the N-linked range ( to ppm).
B. NMR Spectroscopy
The proton attached to the difluoromethyl carbon provides a characteristic triplet (
-
Chemical Shift (
):-
: The proton is more acidic and deshielded, typically resonating at
ppm .[3] -
: The proton is slightly more shielded, often appearing at
ppm .
-
: The proton is more acidic and deshielded, typically resonating at
-
Coupling Constant (
):-
Both isomers show large geminal coupling constants (
Hz). While tends to have slightly larger values ( Hz) compared to ( Hz), this parameter is often too similar to be diagnostic on its own.
-
C. NMR Spectroscopy
The difluoromethyl carbon appears as a triplet (
-
:
ppm ( Hz). -
:
ppm ( Hz). -
Note: The extremely large coupling constant (
Hz) is the hallmark of a carbon, distinguishing it from aromatic carbons.
Decision Flowchart for Isomer Identification
The following diagram outlines the logical workflow for assigning regiochemistry using standard spectral data.
Figure 1: Logic flow for distinguishing difluoromethyl regioisomers based on NMR data.
Experimental Protocols
Protocol A: Standard NMR Characterization
Objective: To obtain definitive chemical shift data for regiochemical assignment.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated solvent.
-
Recommended Solvent:
is preferred for direct comparison with literature values. may cause slight shifts but trends remain consistent. -
Internal Standard: Use
-trifluorotoluene ( ppm) or fluorobenzene ( ppm) if precise referencing is required.
-
-
Acquisition Parameters:
- NMR: Standard pulse sequence, 16 scans. Center spectral window around 7 ppm.
-
NMR: Standard pulse sequence, 16-32 scans. Crucial: Ensure the spectral width covers -50 to -200 ppm. Acquire coupled spectra (without proton decoupling) to observe the doublet splitting (
), which confirms the presence of the proton directly attached to the group.
-
Data Analysis:
-
Locate the fluorine signal.[1] If it is a doublet at -95 ppm, assign as
. If it is a doublet at -115 ppm, assign as . -
Verify with proton NMR: Look for the triplet corresponding to the
proton.
-
Protocol B: Stability Test (Chemical Verification)
Objective: To distinguish labile
-
Dissolve the compound in a mixture of THF and 1M aqueous HCl (1:1).
-
Stir at room temperature for 1 hour.
-
Monitor by TLC or LC-MS.
-
Result: Aliphatic
groups typically hydrolyze to form the N-formyl group or free amine. -
Result:
and heteroaromatic groups remain intact.
-
References
-
Regioselective Synthesis and Characteriz
-
Source:
- Relevance: Provides definitive X-ray and NMR d
-
-
General Fluorine NMR Shift Ranges
-
Source:
- Relevance: Establishes the general range for Ar-CF2H (-110 to -150 ppm)
-
-
Difluoromethyl
-
Source:
- Relevance: Discusses reagents capable of N-, S-, and C-difluoromethylation and their characteriz
-
-
Structural Characterization of Fluorin
-
Source:
- Relevance: Highlights specific 19F NMR behavior of N-CHF2 groups on pyrazoles.
-
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 1-(Difluoromethyl)-1H-indole
Executive Summary & Operational Directive
Status: HALOGENATED ORGANIC WASTE Immediate Action: Segregate from non-halogenated waste streams immediately. Disposal Method: High-temperature incineration with acid gas scrubbing.
This guide defines the standard operating procedure (SOP) for the disposal of 1-(Difluoromethyl)-1H-indole . Unlike standard indoles, the presence of the difluoromethyl (
Chemical Characterization & Hazard Logic
To handle this compound safely, you must understand its failure modes.[1]
| Property | Data / Characteristic | Operational Implication |
| Molecular Formula | Contains ~20% Fluorine by mass.[1] | |
| Physical State | Solid (typically off-white powder) | Dust generation is a primary exposure vector.[1] |
| Reactivity | Acid-labile | Do NOT mix with strong acids in waste containers.[1] Hydrolysis can release HF. |
| Combustion Product | Strictly prohibited from trash compactors or standard trash.[1] | |
| Toxicity Class | Irritant / Aquatic Acute Tox | Must not enter municipal sewage systems (H400).[1] |
The "Why" Behind the Protocol
-
Halogen Segregation: We segregate this waste not just for regulatory compliance (RCRA), but because the incineration of fluorinated organics generates corrosive hydrofluoric acid. Commercial incinerators must switch to "Halogen Mode" (activating caustic scrubbers) to neutralize this exhaust. If you hide this in a non-halogenated stream, you risk damaging the facility's infrastructure and violating emissions standards.
-
Aquatic Toxicity: Indole derivatives are often highly toxic to aquatic life (LC50 < 1 mg/L). Pouring mother liquors down the sink is a direct violation of environmental protection laws (e.g., Clean Water Act).
Waste Stream Decision Matrix
The following logic flow ensures you select the correct waste stream based on the physical state of your material.
Caption: Decision logic for segregating fluorinated indole waste. Note that even if the solvent is non-halogenated (e.g., Methanol), the presence of the fluorinated solute mandates the "Halogenated" waste stream.[1]
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Reagent & Debris)
Applicability: Expired reagent, contaminated weighing boats, silica gel from columns, gloves.[1]
-
Containment: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a heavy-duty hazardous waste bag (6-mil thickness).[1] Glass is acceptable but poses a breakage risk.
-
Quenching (If Reactive): If the solid is mixed with reactive reagents (e.g., NaH, LiAlH4), quench carefully with isopropanol before disposal.[1] If pure 1-(Difluoromethyl)-1H-indole, no quenching is required.[1]
-
Labeling:
-
Primary Tag: "HAZARDOUS WASTE - SOLID."
-
Constituents: Write "1-(Difluoromethyl)-1H-indole" and "Fluorinated Organic Solid."
-
Hazard Checkbox: Check "Toxic" and "Irritant."
-
-
Sealing: Screw the lid down tight. If using bags, use the "gooseneck" tie method (twist, fold over, tape) to prevent dust release.[1]
Protocol B: Liquid Waste (Solutions & Mother Liquors)
Applicability: Reaction mixtures, rotary evaporator traps, rinsate.[1]
-
Vessel Selection: Use an amber glass bottle or HDPE carboy.
-
Critical Check: Ensure the container is compatible with the solvent (e.g., do not put chloroform in polystyrene).
-
-
pH Check: Verify the pH is between 4 and 10.
-
Reasoning: Highly acidic solutions (pH < 2) can degrade the
group over time, pressurizing the container with gas. Neutralize with Sodium Bicarbonate ( ) if necessary.
-
-
Transfer: Pour waste into the container using a funnel to prevent drips. Fill only to 90% capacity to allow for thermal expansion.
-
Segregation Override: Even if your solvent is Ethyl Acetate (non-halogenated), you MUST pour this into the HALOGENATED waste carboy.
-
Why? The solute (the indole) contains fluorine. If this goes into the non-halogenated fuel blending stream, it will corrode the burner nozzles at the disposal plant.
-
-
Labeling:
-
Primary Tag: "HAZARDOUS WASTE - LIQUID."
-
Constituents: List all solvents + "1-(Difluoromethyl)-1H-indole <5%".[1]
-
Hazard Checkbox: Check "Flammable" (if solvent is) and "Toxic."
-
Spill Management & Decontamination
Scenario: You have dropped a 5g bottle of solid 1-(Difluoromethyl)-1H-indole on the lab floor.
Caption: Dry spill response workflow. Water is avoided in the initial phase to prevent spreading the hydrophobic powder.
Detailed Cleanup Steps:
-
Isolate: Mark the area. The dust is an irritant; prevent inhalation.[2]
-
Dry Clean: Gently cover the spill with vermiculite or sand to dampen dust. Sweep carefully into a dustpan. Do not use a vacuum cleaner (unless HEPA filtered and spark-free) as this aerosolizes the compound.
-
Wet Decon: Once the bulk solid is removed, wash the surface with a surfactant solution (soapy water) or ethanol. The indole is lipophilic and will not be removed effectively by water alone.
-
Verification: A visual check is usually sufficient. If using UV light (365nm), many indoles fluoresce; this can be used to verify the surface is clean.[1]
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Title 40 CFR Part 261.[3] Available at: [Link]
-
American Chemical Society (ACS). Laboratory Waste Management: A Guide. (Segregation of Halogenated Solvents). Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
